molecular formula C12H17N5O5 B15588269 1,2'-O-Dimethylguanosine

1,2'-O-Dimethylguanosine

Número de catálogo: B15588269
Peso molecular: 311.29 g/mol
Clave InChI: JLYURAYAEKVGQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2'-O-Dimethylguanosine is a useful research compound. Its molecular formula is C12H17N5O5 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H17N5O5

Peso molecular

311.29 g/mol

Nombre IUPAC

2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)

Clave InChI

JLYURAYAEKVGQJ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,2'-O-dimethylguanosine (m¹Gm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2'-O-dimethylguanosine (also denoted as m¹Gm) is a post-transcriptionally modified ribonucleoside, a derivative of guanosine (B1672433) with methyl groups attached at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. This modification is found in various RNA molecules, most notably in transfer RNA (tRNA), where it plays a crucial role in maintaining structural integrity and ensuring proper biological function. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and methods for its analysis and synthesis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Core Properties of this compound

This compound is a guanosine analog with distinct chemical features that contribute to its unique biological roles.[1]

PropertyValueReference
Chemical Formula C₁₂H₁₇N₅O₅[2]
Molecular Weight 311.29 g/mol [2]
CAS Number 73667-71-7[2]
Synonyms Nthis compound, 1-Methyl-2'-O-methylguanosine, m¹Gm
Appearance White to off-white powder
Solubility Soluble in water

Biological Significance and Function

The presence of this compound in tRNA is critical for its structure and function. The dual methylation impacts base pairing and the overall conformation of the tRNA molecule.

  • tRNA Structure and Stability: The methylation at the 2'-hydroxyl group of the ribose is known to stabilize the C3'-endo conformation of the sugar, which is a characteristic feature of A-form RNA helices. This pre-organization of the ribose contributes to the overall stability of the tRNA structure. The N1-methylation on the guanine base can prevent the formation of certain non-canonical base pairs, thereby guiding the tRNA into its correct three-dimensional fold. It is hypothesized that this modification can prevent the misfolding of tRNA into inactive conformations.

  • Modulation of Base Pairing: The methyl group at the N1 position of guanine blocks the Watson-Crick edge, preventing canonical base pairing with cytosine. This forces this compound to engage in alternative base-pairing interactions, which can be crucial for establishing the complex tertiary structure of tRNA.

  • Immunostimulatory and Antiviral Activity: Guanosine analogs, including this compound, have been shown to exhibit immunostimulatory and antiviral effects.[1] This activity is primarily mediated through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA. Activation of TLR7 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential components of the innate immune response against viral infections.[1]

Data Presentation

Quantitative Abundance in tRNA

Note: The following table is a representative example of how quantitative data for this compound abundance in tRNA could be presented. Specific values would need to be obtained from targeted quantitative mass spectrometry studies.

tRNA SpeciesOrganismCellular ConditionRelative Abundance of m¹Gm (%)
tRNA-PheSaccharomyces cerevisiaeLogarithmic growthValue
tRNA-LeuHuman (HEK293T cells)Standard cultureValue
tRNA-SerMus musculus (liver tissue)Normal dietValue
Biophysical Effects on RNA Duplex Stability

The presence of 2'-O-methylation is generally known to increase the thermal stability of RNA duplexes. This is attributed to the methyl group favoring the C3'-endo sugar pucker, which pre-organizes the RNA strand for duplex formation and reduces the entropic penalty of hybridization.

Note: The following table illustrates the expected impact of this compound on the melting temperature (Tm) of an RNA duplex. The exact change in Tm is sequence-dependent.

RNA Duplex SequenceModificationMelting Temperature (Tm) in °C (ΔTm)
5'-CGC G(X)G CGC-3' 3'-GCG C(Y)C GCG-5'G:C (unmodified)Value
5'-CGC G(m¹Gm)G CGC-3' 3'-GCG C(Y)C GCG-5'm¹Gm:CValue (+ΔTm)

Experimental Protocols

Quantification of this compound in tRNA by LC-MS/MS

This protocol outlines a general workflow for the sensitive and quantitative analysis of this compound in total tRNA samples using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3]

Materials:

  • Total tRNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • This compound standard

  • LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole LC/MS)

Procedure:

  • tRNA Digestion:

    • To 1-5 µg of total tRNA, add 1 unit of nuclease P1 in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 1 µL of 1 M ammonium bicarbonate (pH 7.9) and 1 unit of bacterial alkaline phosphatase.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.

    • Collect the supernatant containing the nucleoside mixture.

  • HPLC Separation:

    • Inject the nucleoside mixture onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • A typical gradient might be: 0-5 min, 2% B; 5-25 min, 2-30% B; 25-30 min, 30-80% B; 30-35 min, 80% B; 35-40 min, 80-2% B.

    • The flow rate is typically set to 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode. The precursor ion ([M+H]⁺) for m¹Gm is m/z 312.1, and a characteristic product ion is m/z 166.1 (corresponding to the methylated guanine base).

    • Optimize collision energy and other MS parameters for the m¹Gm transition using a pure standard.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Quantify the amount of m¹Gm in the sample by comparing its peak area to the standard curve.

    • Normalize the amount of m¹Gm to the total amount of canonical nucleosides (A, C, G, U) in the sample, which can be quantified by UV detection or by separate MS runs.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires protection of reactive functional groups on the guanosine scaffold, followed by selective methylation and deprotection. Below is a general synthetic strategy.

Starting Material: Guanosine

Key Steps:

  • Protection of Hydroxyl and Amino Groups:

    • Protect the 3' and 5' hydroxyl groups of the ribose, for example, as silyl (B83357) ethers (e.g., using TBDMSCl).

    • Protect the exocyclic amino group of the guanine base, for example, as an isobutyryl or dimethylformamidine group.

  • Selective 2'-O-Methylation:

    • With the other hydroxyl groups protected, the 2'-hydroxyl group can be selectively methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., NaH).

  • N1-Methylation:

    • The N1 position of the guanine ring can be methylated under specific conditions, often using a methylating agent in a polar aprotic solvent. This step may require careful optimization to achieve selectivity over other nitrogen atoms in the purine (B94841) ring.

  • Deprotection:

    • Remove all protecting groups to yield the final product, this compound. Silyl ethers are typically removed with fluoride (B91410) ions (e.g., TBAF), and the base-protecting groups are removed under basic or acidic conditions depending on their nature.

  • Purification:

    • The final product is purified using chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for each step to achieve high yields and purity.

Mandatory Visualizations

Signaling Pathway of TLR7 Activation by this compound

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m1Gm This compound TLR7 TLR7 m1Gm->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates IRF7_n IRF7 IRF7->IRF7_n Translocates Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB_n->Cytokines Upregulates Transcription IRF7_n->Cytokines Upregulates Transcription

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification start Total tRNA Sample digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) start->digestion centrifugation Centrifugation digestion->centrifugation supernatant Supernatant (Nucleoside Mixture) centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry (ESI, MRM Mode) hplc->ms data Data Acquisition (Peak Area) ms->data quant Quantification of m¹Gm data->quant std_curve Standard Curve (Known Concentrations of m¹Gm) std_curve->quant normalization Normalization to Canonical Nucleosides quant->normalization result Final Result: Relative Abundance of m¹Gm normalization->result

Caption: Workflow for quantifying this compound via LC-MS/MS.

References

An In-Depth Technical Guide to 1,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-dimethylguanosine (m¹Gm) is a modified purine (B94841) nucleoside, a dimethylated analog of guanosine (B1672433). As a member of the diverse family of modified nucleosides, it is of significant interest in the fields of molecular biology, cancer research, and immunology. These modifications can play crucial roles in RNA structure and function, and as analogs of endogenous molecules, they hold potential as therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role as a potential modulator of the innate immune system through Toll-like receptor 7 (TLR7).

Chemical Structure and Properties

This compound is characterized by two methyl groups added to the parent guanosine structure: one at the N1 position of the guanine (B1146940) base and another at the 2'-hydroxyl group of the ribose sugar.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one[1]
Synonyms Nthis compound; 1-Methyl-2'-O-methylguanosine; 2'-O-Methyl-1-methylguanosine[1]
CAS Number 73667-71-7[2]
Molecular Formula C₁₂H₁₇N₅O₅[1][2]
Molecular Weight 311.29 g/mol [1][2]
Appearance White to Beige Solid[2]
Boiling Point 685.6 ± 65.0 °C at 760 mmHg[1]
Density 1.81 ± 0.1 g/cm³[1]
Purity ≥95% (commercially available)[1]

Experimental Protocols

Synthesis of this compound

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization of each step would be necessary.

G Guanosine Guanosine Protected_Guanosine Protection of 5'-OH and 3'-OH groups Guanosine->Protected_Guanosine Silyl (B83357) protecting groups Methylation_N1 Methylation at N1 (e.g., with methyl iodide) Protected_Guanosine->Methylation_N1 Methylation_O2 Methylation at 2'-O (e.g., with diazomethane (B1218177) or methyl iodide and a base) Methylation_N1->Methylation_O2 Deprotection Deprotection Methylation_O2->Deprotection e.g., TBAF m1Gm This compound Deprotection->m1Gm

Figure 1. A plausible synthetic workflow for this compound.

General Steps:

  • Protection: The 3'- and 5'-hydroxyl groups of the ribose moiety of guanosine are first protected to prevent unwanted side reactions. This is commonly achieved using silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

  • N1-Methylation: The N1 position of the guanine base is then methylated. This can be accomplished using a methylating agent like methyl iodide in the presence of a suitable base.

  • 2'-O-Methylation: Following N1-methylation, the 2'-hydroxyl group is methylated. Reagents such as diazomethane in the presence of a Lewis acid catalyst or methyl iodide with a strong base (e.g., sodium hydride) can be employed. The choice of reagents and reaction conditions is crucial for achieving regioselectivity.

  • Deprotection: Finally, the protecting groups on the 3'- and 5'-hydroxyls are removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the final product, this compound.

Purification

Purification of the synthesized this compound would typically involve chromatographic techniques.

  • Flash Column Chromatography: The crude product is first purified by flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, with dichloromethane (B109758) and methanol, would be employed to separate the desired product from starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity material, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, would be used. The fractions containing the pure product are collected and lyophilized.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be used to confirm the presence of the two methyl groups and the overall structure. The N1-methyl group would appear as a singlet, likely in the range of 3.5-4.0 ppm. The 2'-O-methyl group would also be a singlet, typically in a similar region. The remaining protons of the ribose and the guanine base would show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two methyl carbons, in addition to the carbons of the guanine and ribose moieties, confirming the successful methylation at the desired positions.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS would be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (LC-MS/MS): For quantitative analysis in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed. This involves separating the analyte from the matrix using HPLC, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard would be used for accurate quantification.

Table 2: Exemplar LC-MS/MS Parameters for Quantification

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized for separation from other nucleosides
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 312.1 (for [M+H]⁺)
Product Ion (m/z) Fragment corresponding to the guanine base (e.g., ~166)
Collision Energy Optimized for maximal fragment ion intensity

Biological Activity and Signaling Pathway

Guanosine analogs have been identified as potent immunostimulatory agents, primarily through the activation of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), playing a critical role in the innate immune response to viral pathogens. The activation of TLR7 by guanosine analogs suggests that these small molecules can mimic components of viral ssRNA, thereby triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

The proposed mechanism of action involves the binding of this compound to TLR7 within the endosome, leading to receptor dimerization and the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and IRF7, which in turn drive the expression of genes involved in the inflammatory and antiviral response.

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus m1Gm This compound TLR7_inactive TLR7 (monomer) m1Gm->TLR7_inactive Binding TLR7_dimer TLR7 Dimer TLR7_inactive->TLR7_dimer Dimerization MyD88 MyD88 TLR7_dimer->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK IKK complex TAK1->IKK Activation NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB_active NF-κB NFkB_complex->NFkB_active IκB degradation Gene_expression Gene Transcription NFkB_active->Gene_expression cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus IRF7_active pIRF7 IRF7->IRF7_active Phosphorylation IRF7_active->Gene_expression IRF7_active->cluster_nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_expression->Cytokines Type1_IFN Type I Interferons (e.g., IFN-α, IFN-β) Gene_expression->Type1_IFN

Figure 2. TLR7 signaling pathway activated by this compound.

This activation of the innate immune system has significant implications for drug development. Molecules like this compound could be explored as:

  • Vaccine Adjuvants: To enhance the immune response to vaccines.

  • Antiviral Agents: By inducing an antiviral state through the production of interferons.

  • Anticancer Therapeutics: By stimulating an anti-tumor immune response.

Conclusion

This compound is a modified nucleoside with the potential to modulate the innate immune system through the activation of TLR7. Its well-defined chemical structure and properties provide a solid foundation for further investigation into its synthesis, biological activity, and therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and other related guanosine analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop robust and scalable synthetic and analytical methods.

References

synthesis and discovery of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of Methylated Guanosine (B1672433) Derivatives

This technical guide provides a comprehensive overview of the synthesis and discovery of methylated guanosine derivatives, with a primary focus on 1-methylguanosine (B33566) (m1G), 2'-O-methylguanosine (Gm), and N2,N2-dimethylguanosine (m2,2G). While the specific compound 1,2'-O-dimethylguanosine was requested, a thorough literature review reveals a scarcity of information regarding its synthesis and discovery. However, the existence of this compound-5'-monophosphate (pm1Gm) is noted in the Modomics database, suggesting the potential for the parent nucleoside's existence, likely as a rare, modified RNA constituent.[1] This guide will equip researchers, scientists, and drug development professionals with detailed methodologies and data for the synthesis and understanding of key methylated guanosine analogs.

1-Methylguanosine (m1G)

Discovery and Biological Significance:

1-Methylguanosine is a modified nucleoside first identified in transfer RNA (tRNA).[2] It is typically found at position 37 in the anticodon loop of tRNAs that read codons starting with cytosine, where it plays a critical role in maintaining translational fidelity by preventing frameshift errors.[2] The positive charge on the purine (B94841) ring of m1G is crucial for its function.[2] Elevated levels of m1G in urine have been investigated as a potential biomarker for certain types of cancer.[2][3][4] The biosynthesis of m1G is catalyzed by tRNA methyltransferases, such as TrmD in bacteria and its homolog Trm5 in archaea and eukaryotes, using S-adenosyl methionine (SAM) as the methyl donor.[2]

Synthesis:

The chemical synthesis of 1-methylguanosine can be challenging due to the potential for methylation at other positions. A common strategy involves the direct methylation of guanosine under controlled conditions or the synthesis from precursors where other reactive sites are protected.

Experimental Protocol: Synthesis of 1-Methylguanosine

Quantitative Data:

ParameterValueReference
Molecular FormulaC11H15N5O5[6]
Molecular Weight297.27 g/mol [6]
XLogP3-1.7[6]

Logical Relationship Diagram: Biosynthesis of m1G

m1G_Biosynthesis Guanosine Guanosine in tRNA m1G 1-Methylguanosine (m1G) Guanosine->m1G Methylation SAM S-adenosyl methionine (SAM) TrmD TrmD/Trm5 (Methyltransferase) SAM->TrmD SAH S-adenosyl homocysteine (SAH) TrmD->SAH TrmD->m1G

Caption: Biosynthesis of 1-methylguanosine (m1G) from guanosine in tRNA.

2'-O-Methylguanosine (Gm)

Discovery and Biological Significance:

2'-O-Methylguanosine is a common post-transcriptional modification found in various types of RNA, including tRNA, ribosomal RNA (rRNA), and messenger RNA (mRNA). The methylation occurs at the 2'-hydroxyl group of the ribose sugar. This modification is known to increase the metabolic stability of RNA against nuclease degradation, enhance binding affinity to complementary RNA strands, and modulate immune responses, making it a valuable modification for therapeutic oligonucleotides like antisense oligonucleotides and siRNAs.[7] 2'-O-methylated oligonucleotides can be used as probes in RNA hybridization due to the high thermal stability of the resulting duplexes.[8] Short 2'-O-methylated RNA fragments have been found to act as antagonists for Toll-like receptors 7 and 8 (TLR7/8).[9]

Synthesis:

Several synthetic routes for 2'-O-methylguanosine have been developed. One efficient method involves the chemoselective 2'-O-methylation of guanosine without the need for protection of the guanine (B1146940) base by using a specific 3',5'-O-protecting group.[10] Another approach utilizes the enzymatic conversion of 2'-O-methyl-2-aminoadenosine to 2'-O-methylguanosine using adenosine (B11128) deaminase.[11]

Experimental Protocol: Chemoselective Synthesis of 2'-O-Methylguanosine

This protocol is based on the work of Chow et al. (2003), which employs a silyl (B83357) protecting group for the 3' and 5' hydroxyls.[10]

  • 3',5'-O-Protection: Guanosine is reacted with methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) to protect the 3' and 5' hydroxyl groups.

  • 2'-O-Methylation: The 2'-hydroxyl group of the protected guanosine is then methylated using a weak electrophile such as methyl chloride (CH3Cl) in the presence of a mild base like sodium bis(trimethylsilyl)amide (NaHMDS).[10]

  • Deprotection: The silyl protecting group is removed to yield 2'-O-methylguanosine.

Quantitative Data:

ParameterValueConditions/NotesReference
Yield of 2'-O-methylguanosineHighAchieved without protection of the guanine base.[10]
Yield of 2'-O-methylguanosine98%From 2'-O-methyl 2-aminoadenosine (B16350) via enzymatic conversion.[11]
Thermal Stability (Tm) of 2'-O-methylated RNAIncreased by 1.3°C per modificationCompared to unmodified RNA.[7]
Purity (Post-synthesis, HPLC)>95%For 2'-O-methylated RNA oligonucleotides.[7]

Experimental Workflow Diagram: Synthesis of 2'-O-Methylguanosine

Gm_Synthesis cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection Guanosine Guanosine Protected_G 3',5'-O-(MDPS)-Guanosine Guanosine->Protected_G MDPSCl2 Protected_Gm 2'-O-Methyl-3',5'-O-(MDPS)-Guanosine Protected_G->Protected_Gm CH3Cl, NaHMDS Gm 2'-O-Methylguanosine (Gm) Protected_Gm->Gm Deprotection

Caption: Workflow for the chemoselective synthesis of 2'-O-methylguanosine.

N2,N2-Dimethylguanosine (m2,2G)

Discovery and Biological Significance:

N2,N2-Dimethylguanosine is a post-transcriptional modification found in tRNA and rRNA.[12] It is a hypermodified nucleoside where two methyl groups are attached to the exocyclic amine of guanine. This modification is crucial for tRNA structural stability and function.[13] The enzymes responsible for the formation of m2,2G are Trm1 in yeast and its human homolog TRMT1, which use S-adenosylmethionine (SAM) as the methyl donor.[13] N2,N2-dimethylguanosine can hinder reverse transcriptase-mediated cDNA synthesis, which has implications for RNA sequencing methodologies.[14]

Synthesis:

The synthesis of N2,N2-dimethylguanosine can be achieved through a multi-step chemical process starting from guanosine. A key step often involves the introduction of a leaving group at the 2-position of a protected guanosine derivative, followed by nucleophilic substitution with dimethylamine (B145610).

Experimental Protocol: Synthesis of N2,N2-Dimethylguanosine Derivatives

A general method for preparing N2-substituted guanosine derivatives involves the following key steps, adapted from a procedure for N2-substituted mononucleotide cap analogues:[12]

  • Protection: Guanosine is first protected at the hydroxyl groups of the ribose sugar, for example, by acetylation.

  • Fluorination: The protected guanosine is converted to a 2-fluoro derivative. Anhydrous conditions using t-butyl nitrite (B80452) and HF in pyridine (B92270) can be used to achieve this in good yield.[12]

  • Nucleophilic Substitution: The 2-fluoro group is then displaced by dimethylamine in an SNAr reaction.

  • Deprotection: Finally, the protecting groups are removed to yield N2,N2-dimethylguanosine.

Quantitative Data:

ParameterValueReference
Molecular FormulaC12H17N5O5[15]
Molecular Weight311.3 g/mol [15]
Melting Point235 - 236 °C[16]

Signaling Pathway Diagram: Role of Gm in Innate Immunity

Gm_Immunity cluster_rna RNA Fragments Unmodified_RNA Unmodified ssRNA (e.g., viral) TLR7_8 TLR7 / TLR8 Unmodified_RNA->TLR7_8 Binds and Activates Gm_RNA 2'-O-Methylated ssRNA (self-RNA fragments) Gm_RNA->TLR7_8 Binds and Antagonizes MyD88 MyD88 TLR7_8->MyD88 Recruits NFkB NF-κB Signaling MyD88->NFkB Activates Inflammation Inflammatory Cytokine Production NFkB->Inflammation

Caption: 2'-O-methylguanosine (Gm) in self-RNA fragments can antagonize TLR7/8 signaling.

References

An In-depth Technical Guide on the Core Functions of 1,2'-O-dimethylguanosine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-transcriptional modifications of RNA molecules are crucial for their structure, stability, and function. Among the over 170 known RNA modifications, methylation is one of the most prevalent and diverse.[1][2] This guide focuses on 1,2'-O-dimethylguanosine (m1Gm), a doubly methylated guanosine (B1672433) derivative. While research specifically on m1Gm is still emerging, its core functions can be inferred from the well-characterized roles of its constituent modifications: N1-methylguanosine (m1G) and 2'-O-methylguanosine (Gm). This document synthesizes the current understanding of these individual modifications to provide a comprehensive overview of the predicted roles of m1Gm in RNA, particularly in transfer RNA (tRNA), where such modifications are abundant.

Core Functions of this compound (m1Gm) in RNA

The presence of a methyl group at the N1 position of guanine (B1146940) and another at the 2'-hydroxyl group of the ribose sugar suggests that m1Gm plays a dual role in enhancing RNA function. These roles primarily revolve around ensuring translational fidelity and maintaining structural integrity.

1. Enhancement of Translational Fidelity:

The N1-methylation of guanosine at position 37 (m1G37), immediately 3' to the anticodon, is essential for maintaining the correct reading frame during translation.[3][4] The absence of this modification can lead to +1 frameshifting, particularly at slippery sequences, resulting in the synthesis of non-functional or truncated proteins.[4][5][6] The methyl group at the N1 position prevents the formation of non-canonical base pairs in the decoding center of the ribosome, thereby ensuring accurate codon-anticodon interactions.[4] It is therefore highly probable that the m1G component of m1Gm serves this critical function in preventing frameshift errors.

2. Stabilization of RNA Structure:

The 2'-O-methylation of the ribose moiety is a common modification that contributes significantly to the conformational stability of RNA.[7][8] This modification locks the ribose in a C3'-endo pucker, which is characteristic of A-form helices found in RNA. This conformational rigidity enhances the stacking interactions between adjacent bases, thereby increasing the thermal stability of the RNA duplex or hairpin structure.[8][9] Consequently, the Gm component of m1Gm is expected to contribute to the overall structural integrity of the RNA molecule, particularly the L-shaped tertiary structure of tRNA. This stabilization is crucial for the proper folding and function of tRNA during the translation process.[7]

Data Presentation: Quantitative Effects of Guanosine Methylation on RNA Properties

While specific quantitative data for m1Gm is not yet widely available, the following tables summarize the known quantitative effects of m1G and 2'-O-methylation on RNA stability and translation efficiency. These values provide a basis for understanding the potential impact of the dual m1Gm modification.

Table 1: Thermodynamic Stability of Modified RNA Duplexes

ModificationChange in Melting Temperature (ΔTm)Change in Free Energy (ΔΔG°₃₇)ContextReference
m1GDestabilizing+0.5 to +1.7 kcal/molIn tandem with another m1GInferred from m6A data[10][11]
Gm (2'-O-Me)Stabilizing-0.2 to -0.5 kcal/mol per modificationGeneral RNA duplexes[8]
m1Gm (inferred)VariableMay be stabilizing or neutralDependent on context-

Note: The thermodynamic effects of RNA modifications are highly context-dependent, including the neighboring base sequence and the overall structure of the RNA molecule.

Table 2: Impact of Guanosine Methylation on Translation Efficiency

ModificationEffect on Translation EfficiencyMechanismReference
m1G37Increases efficiency and accuracyPrevents +1 frameshifting[3][4]
GmGenerally increases efficiencyStabilizes tRNA structure for optimal ribosome interaction[7]
m1Gm (inferred)Expected to increase efficiency and accuracyCombines frameshift prevention with structural stability-

Experimental Protocols

The detection and characterization of m1Gm in RNA require specialized techniques that can identify the modification and pinpoint its location within the RNA sequence.

1. Mass Spectrometry for m1Gm Detection:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying modified nucleosides.

  • Protocol Outline:

    • RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA) from the biological sample.

    • RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, phosphodiesterase I) and alkaline phosphatase.

    • LC Separation: Separate the resulting nucleosides using reversed-phase liquid chromatography.

    • MS/MS Analysis: Analyze the eluting nucleosides by tandem mass spectrometry. The m1Gm nucleoside will be identified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. A 14 Da mass increase over guanosine corresponds to a single methylation.[12]

2. Site-Specific Analysis using Chemical Treatment and Sequencing:

This method allows for the identification of the precise location of the modification within an RNA molecule.

  • Protocol Outline:

    • Chemical Treatment: Treat the RNA with a chemical reagent that specifically reacts with or is blocked by the 2'-O-methyl group. For instance, alkaline hydrolysis is inhibited at 2'-O-methylated sites.[13]

    • Reverse Transcription: Perform reverse transcription on the treated RNA. The modification can cause the reverse transcriptase to pause or terminate, creating a stop that can be detected by sequencing.

    • Sequencing and Analysis: Sequence the resulting cDNA library and align the reads to the reference transcriptome. The position of the m1Gm modification will be identified by the characteristic signature from the chemical treatment and reverse transcription.

Visualizations: Signaling Pathways and Experimental Workflows

Biosynthesis of this compound (m1Gm)

The biosynthesis of m1Gm is hypothesized to be a two-step enzymatic process. First, a Trm5 (in archaea and eukaryotes) or TrmD (in bacteria) methyltransferase adds a methyl group to the N1 position of guanosine.[5][14][15][16] Subsequently, a 2'-O-methyltransferase, such as TrmH or TrmL, adds a methyl group to the 2'-hydroxyl of the ribose.[7]

m1Gm_Biosynthesis cluster_0 Step 1: N1-methylation cluster_1 Step 2: 2'-O-methylation G Guanosine in pre-tRNA m1G N1-methylguanosine (m1G) G->m1G Trm5 / TrmD S-adenosylmethionine (SAM) -> S-adenosylhomocysteine (SAH) m1Gm This compound (m1Gm) m1G->m1Gm 2'-O-methyltransferase (e.g., TrmH/TrmL) SAM -> SAH

Caption: Hypothesized two-step enzymatic biosynthesis of m1Gm in tRNA.

Functional Role of m1Gm in Translation

The dual modification of m1Gm is predicted to contribute to both the structural integrity of the tRNA and the fidelity of the translation process.

m1Gm_Function cluster_Structural Structural Contribution cluster_Functional Functional Contribution m1Gm This compound (m1Gm) in tRNA Ribose_Conformation C3'-endo Ribose Pucker m1Gm->Ribose_Conformation 2'-O-methylation Frameshift Prevention of +1 Frameshifting m1Gm->Frameshift N1-methylation Stacking Enhanced Base Stacking Ribose_Conformation->Stacking tRNA_Structure Stable L-shaped tRNA Tertiary Structure Stacking->tRNA_Structure Translation_Fidelity High Translational Fidelity tRNA_Structure->Translation_Fidelity Ensures proper ribosome interaction Codon_Recognition Accurate Codon-Anticodon Pairing Frameshift->Codon_Recognition Codon_Recognition->Translation_Fidelity

Caption: Inferred dual functional roles of m1Gm in tRNA structure and translational fidelity.

Experimental Workflow for m1Gm Detection and Analysis

A typical workflow for the identification and localization of m1Gm involves a combination of biochemical and bioinformatic techniques.

m1Gm_Workflow cluster_LCMS LC-MS/MS Analysis cluster_Seq Sequencing-based Analysis start Biological Sample rna_iso RNA Isolation start->rna_iso digest Enzymatic Digestion to Nucleosides rna_iso->digest chem_treat Chemical Treatment rna_iso->chem_treat lcms LC-MS/MS digest->lcms ident Identification of m1Gm lcms->ident rt Reverse Transcription chem_treat->rt seq High-Throughput Sequencing rt->seq mapping Bioinformatic Mapping of m1Gm Site seq->mapping

Caption: Experimental workflow for the detection and site-specific analysis of m1Gm.

Conclusion and Future Directions

While the precise functions of this compound are still under investigation, its chemical nature strongly suggests a significant role in ensuring the fidelity of protein synthesis and maintaining the structural integrity of RNA molecules. The combined effects of N1-methylation and 2'-O-methylation likely provide a synergistic enhancement of tRNA function. Future research, employing advanced techniques such as high-resolution mass spectrometry and specialized sequencing methods, will be crucial to fully elucidate the biosynthesis, prevalence, and specific functional roles of m1Gm in different organisms and cellular contexts. A deeper understanding of this and other RNA modifications holds promise for the development of novel therapeutic strategies targeting RNA-mediated processes.

References

An In-depth Technical Guide to 1,2'-O-dimethylguanosine and N2,N2-dimethylguanosine: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two methylated guanosine (B1672433) derivatives: 1,2'-O-dimethylguanosine and N2,N2-dimethylguanosine. While both are modified nucleosides, their structural differences lead to distinct physicochemical properties and biological roles. This document details their structures, summarizes available quantitative data, outlines experimental protocols for synthesis and characterization, and visualizes relevant biological pathways. Due to a significant disparity in the available research, this guide offers an exhaustive overview of N2,N2-dimethylguanosine, a well-characterized component of transfer RNA (tRNA), and presents the limited current knowledge on this compound, highlighting a notable gap in scientific literature.

Introduction

Post-transcriptional modification of RNA nucleosides is a critical layer of gene expression regulation, influencing RNA structure, stability, and function.[1] Methylation is one of the most common modifications, and guanosine can be methylated at various positions on both the base and the ribose sugar. This guide focuses on two specific dimethylated guanosine isomers: this compound and N2,N2-dimethylguanosine. Understanding the nuanced differences between these molecules is crucial for researchers in fields ranging from RNA biology to drug development, as distinct modifications can have profoundly different impacts on biological systems.

N2,N2-dimethylguanosine (m2,2G) is a well-documented modified nucleoside found predominantly in the D-arm of tRNA, where it plays a significant role in stabilizing tRNA structure.[2][3][4] In contrast, this compound, methylated at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose, is a much less studied molecule. This guide aims to consolidate the existing knowledge on both compounds, providing a direct comparison to inform future research and applications.

Structural Comparison

The fundamental difference between this compound and N2,N2-dimethylguanosine lies in the position of the two methyl groups.

  • N2,N2-dimethylguanosine: Both methyl groups are attached to the exocyclic amine at the N2 position of the guanine base.

  • This compound: One methyl group is at the N1 position of the guanine base, and the second is on the 2'-hydroxyl group of the ribose sugar.

This seemingly subtle difference in methylation pattern has significant implications for the molecule's hydrogen bonding capacity, base-pairing potential, and overall three-dimensional structure. The dimethylation at the N2 position in N2,N2-dimethylguanosine, for instance, prevents it from forming a standard Watson-Crick base pair with cytosine.[3]

Physicochemical and Spectroscopic Properties

A comprehensive summary of the known physicochemical and spectroscopic data for both molecules is presented below. Data for this compound is notably sparse in the current literature.

Table 1: Physicochemical Properties
PropertyN2,N2-dimethylguanosineThis compound
Molecular Formula C12H17N5O5C12H17N5O5
Molecular Weight 311.29 g/mol 311.29 g/mol
CAS Number 2140-67-2Not available
Melting Point 235-236 °CNot available
Appearance SolidNot available
Table 2: Spectroscopic Data
Spectroscopic DataN2,N2-dimethylguanosineThis compound
Mass Spectrometry (m/z) Precursor ion [M+H]+ at 312.1302. Fragmentation yields characteristic ions, including one at m/z 180.0877.No experimental data available. The monophosphorylated form (pm1Gm) is listed in the Modomics database.[5]
1H NMR (DMSO-d6) δ 8.91 (d, 1H, C(8)H)No experimental data available for the full molecule. A related compound's data is available in supplementary materials.[6]
13C NMR (DMSO-d6) δ 137.54 (C(8)H)No experimental data available for the full molecule. A related compound's data is available in supplementary materials.[6]

Biological Role and Significance

N2,N2-dimethylguanosine

N2,N2-dimethylguanosine is a crucial modification in the tRNA of eukaryotes and archaea.[4] It is typically found at position 26, in the "hinge" region between the D-arm and the anticodon arm.[3][7] Its primary biological functions include:

  • tRNA Stability: The dimethylation at the N2 position contributes to the correct folding and structural integrity of the tRNA molecule.[2] The presence of N2,N2-dimethylguanosine can prevent the formation of alternative, non-functional tRNA conformers.[8]

  • Enzymatic Recognition: The modification is introduced by the enzyme tRNA (m2,2G26) methyltransferase, also known as TRM1.[6] The enzyme recognizes specific structural elements within the tRNA molecule to catalyze the sequential addition of two methyl groups from S-adenosylmethionine (SAM).[2]

This compound

Currently, there is a significant lack of information regarding the biological role of this compound. Its presence in biological systems and its potential functions remain to be elucidated.

Signaling and Metabolic Pathways

Enzymatic Synthesis of N2,N2-dimethylguanosine

The synthesis of N2,N2-dimethylguanosine is a key step in tRNA maturation. The process is catalyzed by the TRM1 enzyme in a two-step methylation reaction.

Enzymatic_Synthesis_of_N2_N2_dimethylguanosine cluster_step1 Step 1 Guanosine_tRNA Guanosine at position 26 in pre-tRNA m2G_tRNA N2-methylguanosine in tRNA Guanosine_tRNA->m2G_tRNA First Methylation m2_2G_tRNA N2,N2-dimethylguanosine in tRNA m2G_tRNA->m2_2G_tRNA Second Methylation TRM1 TRM1 Enzyme (tRNA methyltransferase) SAH1 S-adenosylhomocysteine (SAH) TRM1->SAH1 Product SAH2 S-adenosylhomocysteine (SAH) TRM1->SAH2 Product SAM1 S-adenosylmethionine (SAM) SAM1->TRM1 Methyl Donor SAM2 S-adenosylmethionine (SAM) SAM2->TRM1 Methyl Donor

Enzymatic synthesis of N2,N2-dimethylguanosine in tRNA.

Experimental Protocols

Synthesis of N2,N2-dimethylguanosine

While several methods for the synthesis of N2,N2-dimethylguanosine have been reported, a detailed, step-by-step protocol is often embedded within broader research articles. The following is a generalized workflow based on common synthetic strategies.

Synthesis_Workflow_N2_N2_dimethylguanosine start Start: Guanosine step1 Protection of Ribose Hydroxyls (e.g., Acetylation) start->step1 step2 Modification of Guanine Base (e.g., Conversion to 2-fluoro derivative) step1->step2 step3 Nucleophilic Substitution (Reaction with dimethylamine) step2->step3 step4 Deprotection of Ribose Hydroxyls step3->step4 end End Product: N2,N2-dimethylguanosine step4->end

General chemical synthesis workflow for N2,N2-dimethylguanosine.

A more detailed experimental procedure often involves the following key transformations:

  • Protection: The hydroxyl groups of the ribose moiety of guanosine are protected, commonly through acetylation using acetic anhydride.

  • Activation: The guanine base is modified to introduce a good leaving group at the 2-position. This can be achieved by converting the 2-amino group to a fluoro group via a diazotization reaction.

  • Substitution: The 2-fluoro derivative is then reacted with dimethylamine (B145610) in a nucleophilic aromatic substitution reaction to introduce the dimethylamino group.

  • Deprotection: The protecting groups on the ribose are removed to yield the final N2,N2-dimethylguanosine product.

Purification at each step is typically performed using column chromatography.

Synthesis of this compound

There is currently no detailed experimental protocol available in the public domain for the chemical synthesis of this compound.

Conclusion and Future Directions

This technical guide highlights a significant disparity in the scientific understanding of this compound and N2,N2-dimethylguanosine. While N2,N2-dimethylguanosine is a well-characterized modified nucleoside with a defined role in tRNA biology, this compound remains largely unstudied.

Future research should focus on:

  • Synthesis of this compound: The development of a reliable synthetic route is a prerequisite for any further investigation.

  • Structural and Physicochemical Characterization: Detailed NMR, mass spectrometry, and crystallographic studies are needed to fully characterize the structure and properties of this compound.

  • Biological Investigation: Once available, this compound should be screened for its presence in biological systems and its potential functional roles.

A deeper understanding of the diverse landscape of RNA modifications, including understudied molecules like this compound, will undoubtedly provide new insights into the intricate mechanisms of gene regulation and open new avenues for therapeutic intervention.

References

role of ribose methylation in guanosine modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Ribose Methylation in Guanosine (B1672433) Modifications

Introduction

Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, represent a critical layer of gene regulation. Among the more than 170 identified modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most prevalent.[1][2] This modification can occur on any of the four nucleotides and is found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNAs (snRNAs/snoRNAs), and messenger RNA (mRNA).[3][4]

This guide focuses specifically on 2'-O-methylguanosine (Gm), a modification that plays a profound role in modulating RNA's structural stability, its interactions with proteins, and its ultimate biological function.[4] Understanding the precise roles of Gm is essential for elucidating fundamental cellular processes and holds significant potential for the development of novel RNA-based therapeutics and drug discovery. We will explore the key functional roles of Gm, present quantitative data on its effects, detail the experimental protocols for its detection, and discuss its implications for drug development.

Functional Roles of 2'-O-Methylguanosine (Gm)

The presence of a methyl group on the 2' ribose position of guanosine confers unique chemical properties that have significant biological consequences. This single modification can influence RNA structure, stability, and its recognition by the cellular machinery.

Structural Stability and Function

2'-O-methylation enhances the thermodynamic stability of RNA duplexes.[4] By locking the ribose into a C3'-endo conformation, which is characteristic of A-form helices, the modification pre-organizes the RNA backbone for duplex formation. This structural stabilization is crucial for the function of highly structured non-coding RNAs like rRNA and tRNA, ensuring their proper folding and longevity within the cell.[4]

Modulation of Innate Immune Responses

A critical role for Gm has been identified in the innate immune system, specifically in the modulation of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), acting as a sensor for viral and bacterial pathogens.[5][6] However, the cell must distinguish foreign RNA from its own to prevent autoimmune reactions. Research has shown that the 2'-O-methylation status of a single guanosine at position 18 (Gm18) in bacterial tRNA is a key determinant for this self-versus-non-self discrimination.[5]

  • Unmethylated tRNA: tRNA from an E. coli strain lacking the TrmH methyltransferase, and therefore lacking the Gm18 modification, is recognized by TLR7 and potently induces the production of type I interferons (e.g., IFN-α) and other inflammatory cytokines.[5][6]

  • Gm18-Methylated tRNA: tRNA from wild-type E. coli containing the Gm18 modification is non-immunostimulatory.[5] Furthermore, this Gm18-modified tRNA can act as a TLR7 antagonist, inhibiting the immune response triggered by other immunostimulatory RNAs, such as those from viral infections.[5][6]

This signaling pathway highlights a sophisticated mechanism where a single epitranscriptomic mark on a guanosine residue dictates the downstream immunological outcome, shifting the molecule from a TLR7 agonist to an antagonist.

G cluster_input tRNA Status cluster_receptor Innate Immune Receptor cluster_output Immunological Outcome Unmethylated_tRNA tRNA (G18) (e.g., from ΔtrmH E. coli) TLR7 TLR7 Unmethylated_tRNA->TLR7 Binds & Activates Methylated_tRNA tRNA (Gm18) (e.g., from Wild-Type E. coli) Methylated_tRNA->TLR7 Binds & Inhibits Activation Immune Activation (IFN-α Production) TLR7->Activation Leads to Inhibition Immune Inhibition (Antagonism) TLR7->Inhibition Leads to

Modulation of TLR7 signaling by Gm18 in tRNA.
Regulation of Translation

Internal Gm modifications within mRNA can also influence the process of translation. The ribosome must decode the mRNA template, and modifications can affect the speed and fidelity of this process. Studies have shown that the presence of methylated guanosine in an mRNA codon can slow down the rate of amino acid addition by the ribosome.[7] This suggests that Gm could play a regulatory role in fine-tuning protein expression levels by modulating translation elongation.[7][8]

Quantitative Data on Gm Function

The immunomodulatory effect of Gm18 in tRNA has been quantified by measuring IFN-α production from peripheral blood mononuclear cells (PBMCs) upon stimulation with different tRNA species.[5] The data clearly demonstrates that the absence of this single methylation converts the tRNA into a potent immune stimulator.

E. coli StrainRelevant GenotypeGm18 StatusIFN-α Induction (pg/ml)[5]
Parental StrainWild-TypeMethylated~0
ΔtrmHGm18-2'-O-methyltransferase knockoutUnmethylated> 2000
ΔtrmAUracil-5-methyltransferase knockoutMethylated~0
ΔtrmBGuanine-7-methyltransferase knockoutMethylated~0

Experimental Protocols for Gm Detection and Analysis

The accurate detection and quantification of Gm sites are essential for understanding their biological roles. Several high-throughput and site-specific methods have been developed.

RiboMethSeq: High-Throughput Mapping

RiboMethSeq is a widely used high-throughput sequencing method that maps 2'-O-methylation sites across the transcriptome.[3] The principle is based on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is partially resistant to alkaline hydrolysis.[9][10] This resistance leads to a reduction in cleavage at that specific site, creating a "gap" in the sequencing coverage profile that allows for the identification and relative quantification of the modification.[11]

Experimental Protocol:

  • RNA Isolation: Isolate high-quality total RNA from the sample of interest. For abundant RNAs like rRNA, 100-150 ng is typically sufficient.[3]

  • Alkaline Fragmentation: Subject the RNA to partial alkaline hydrolysis (e.g., using sodium bicarbonate buffer at 96°C) to generate a library of random fragments.[9][12]

  • End-Repair and Library Preparation: The RNA fragments undergo end-repair to generate 5'-phosphate and 3'-hydroxyl termini. Sequencing adapters are then ligated to both ends of the fragments.[9][12]

  • Reverse Transcription and Amplification: The ligated RNA fragments are reverse transcribed into cDNA, which is then amplified via PCR to create the final sequencing library.[9]

  • High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.[11]

  • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. The positions of the 5' and 3' ends of the reads are analyzed. A significant drop in the number of read ends at a specific nucleotide, relative to a control, indicates the presence of a 2'-O-methylation site.[3]

G start Total RNA (containing Gm) frag Alkaline Fragmentation start->frag repair End-Repair & Adapter Ligation frag->repair rt Reverse Transcription (cDNA Synthesis) repair->rt amp PCR Amplification rt->amp seq High-Throughput Sequencing amp->seq align Read Alignment seq->align analysis Coverage Profile Analysis (Identify Gaps) align->analysis result Map of Gm Sites analysis->result

Experimental workflow for RiboMethSeq.
Nm-seq: Base-Precision Mapping

Nm-seq is another high-throughput method that leverages a different chemical principle: the resistance of the 2'-O-methylated ribose to oxidative cleavage by periodate (B1199274).[13][14] This allows for the specific enrichment of RNA fragments that terminate at an Nm site.

Experimental Protocol:

  • RNA Fragmentation: Start with fragmented RNA.[13]

  • Iterative Oxidative Cleavage: Subject the RNA fragments to iterative cycles of periodate oxidation, β-elimination, and dephosphorylation. This process sequentially removes 2'-unmodified nucleotides from the 3' end of the fragments.[13]

  • Enrichment of Nm-Terminated Fragments: The process stops when a 2'-O-methylated nucleotide (like Gm) is reached, as it is resistant to oxidation. This effectively enriches for fragments whose 3' ends correspond to the exact location of the modification.[13]

  • Adapter Ligation and Library Construction: A sequencing adapter is ligated to the exposed 3' ends of the enriched fragments, followed by standard library preparation for sequencing.[3][13]

  • Sequencing and Data Analysis: After sequencing, the reads are aligned. The 3' ends of the reads will pile up at the precise location of the Gm sites, allowing for their identification with single-base resolution.[13]

G start Fragmented RNA oxidize Iterative Periodate Oxidation & β-Elimination start->oxidize enrich Enrichment for Nm-Terminated Fragments oxidize->enrich ligate 3' Adapter Ligation enrich->ligate library Library Construction & Sequencing ligate->library align Read Alignment library->align analysis 3' End Pileup Analysis align->analysis result Base-Resolution Map of Gm Sites analysis->result

Experimental workflow for Nm-seq.
RNase H-Based Assay: Site-Specific Validation

This method is used to detect and quantify a Gm modification at a specific, known site within an RNA molecule.[15] It relies on the principle that Ribonuclease H (RNase H), which degrades the RNA strand of an RNA/DNA hybrid, is blocked by the presence of a 2'-O-methyl group on the RNA.[15]

Experimental Protocol:

  • Probe Design: Design a chimeric DNA-RNA probe that is complementary to the target RNA sequence. The probe contains a central DNA "gap" that directs RNase H cleavage to a specific phosphodiester bond.[15]

  • Hybridization: Hybridize the chimeric probe to the target RNA. This forms a specific RNA/DNA hybrid substrate for RNase H.[15]

  • RNase H Treatment: Treat the hybrid with RNase H.

    • If the target guanosine is unmethylated , RNase H will cleave the RNA, resulting in smaller fragments.

    • If the target guanosine is 2'-O-methylated , RNase H activity is inhibited, and the RNA remains intact.[15]

  • Analysis of Cleavage: The outcome is analyzed using one of two methods:

    • Gel Electrophoresis: Cleavage products are visualized on a denaturing polyacrylamide gel. The absence of a cleavage product indicates the presence of Gm.[15]

    • Quantitative RT-PCR (qRT-PCR): The amount of intact RNA remaining after the reaction is quantified by reverse transcription followed by qPCR. A higher signal in the treated sample (relative to a control) indicates a higher level of methylation.[15]

G start Target RNA probe Hybridize with Chimeric DNA-RNA Probe start->probe rnaseh RNase H Treatment probe->rnaseh split Is G Methylated? rnaseh->split cleaved RNA is Cleaved split->cleaved No intact Cleavage is Inhibited (RNA remains intact) split->intact Yes analysis Analysis cleaved->analysis intact->analysis qpcr qRT-PCR analysis->qpcr gel Gel Electrophoresis analysis->gel

Workflow for RNase H-based Gm detection.

Implications for Drug Development

The profound impact of Gm on RNA function, particularly in immune modulation, presents significant opportunities for drug development.

  • RNA Therapeutics: The stability and immunogenicity of synthetic mRNA, used in vaccines and therapeutics, are critical for their efficacy and safety. Incorporating Gm and other 2'-O-methylated nucleotides can enhance the stability of the RNA molecule and help it evade innate immune detection by TLR7, thereby reducing unwanted inflammatory side effects and increasing protein expression.[5]

  • TLR7/8 Modulators: The discovery that short, 2'-O-methylated guanosine RNA fragments can act as potent TLR7 and TLR8 antagonists opens a new avenue for developing drugs to treat autoimmune diseases where these receptors are overactive.[16] Conversely, understanding the sequence and modification requirements for TLR7 activation could lead to the design of more effective vaccine adjuvants.

Conclusion

Ribose methylation of guanosine is far more than a simple chemical decoration on an RNA molecule. It is a functionally critical modification that acts as a key regulator of RNA structure, a modulator of translation, and a crucial determinant of innate immune activation. The ability of a single 2'-O-methyl group on a guanosine residue to convert a tRNA from an immune agonist to an antagonist highlights the power of the epitranscriptome in fine-tuning biological responses. As advanced detection methods continue to refine our maps of Gm across the transcriptome, the insights gained will undoubtedly fuel new research directions and pave the way for innovative therapeutic strategies targeting RNA and its modifications.

References

An In-depth Guide to Modified Guanosine Nucleosides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Modified guanosine (B1672433) nucleosides represent a cornerstone in the development of antiviral and, increasingly, anticancer and immunomodulatory therapies. These analogues, which are structurally similar to the natural nucleoside guanosine, can interact with viral or cellular enzymes to disrupt pathological processes. This technical guide provides a comprehensive review of key modified guanosine nucleosides, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

Acyclic Guanosine Analogues: Potent Antiviral Agents

Acyclic guanosine analogues are characterized by the absence of a complete ribose sugar ring. This structural modification is pivotal to their function as antiviral agents, particularly against herpesviruses and cytomegalovirus (CMV).

Mechanism of Action: The antiviral activity of acyclic guanosine analogues is dependent on their selective phosphorylation by viral thymidine (B127349) kinases, which are far more efficient at this conversion than host cell kinases.[1] This initial phosphorylation is a critical step, leading to the formation of a monophosphate derivative. Subsequently, host cell kinases further phosphorylate the molecule to its active triphosphate form.[1]

This active triphosphate analogue then acts as a competitive inhibitor of viral DNA polymerase.[2][3] When incorporated into the growing viral DNA chain, the absence of the 3'-hydroxyl group on the acyclic sugar moiety leads to obligate chain termination, effectively halting viral replication.[1][2]

Key Examples and Efficacy: Acyclovir, Ganciclovir, and Penciclovir are prominent examples of this class. Their triphosphate forms inhibit DNA polymerases alpha, delta, and epsilon, though with varying potencies.[2] For instance, Ganciclovir triphosphate is a particularly potent inhibitor of polymerase delta.[2] Acyclovir triphosphate has a unique inhibitory effect on the elongation of primase-synthesized primers by polymerase alpha.[2]

Compound (Triphosphate Form) Target Virus Target Enzyme Inhibition Constant (Ki) Mechanism Citation
Acyclovir-TPHerpes Simplex Virus (HSV)Viral DNA Polymerase-Immediate Chain Termination[2]
Ganciclovir-TPCytomegalovirus (CMV)DNA Polymerase δ2 µM (competitive with dGTP)Allows for limited additional dNTP polymerization before termination[2]
Penciclovir-TPHerpes Simplex Virus (HSV)DNA Polymerase-Chain Termination[2]
(R)-DHBG-TPCytomegalovirus (CMV)Viral DNA Polymerase3.5 µM (competitive with dGTP)Competitive Inhibition[3]
(S)-DHBG-TPCytomegalovirus (CMV)Viral DNA Polymerase13.0 µM (competitive with dGTP)Competitive Inhibition[3]
HBG-TPCytomegalovirus (CMV)Viral DNA Polymerase0.23 µM (competitive with dGTP)Competitive Inhibition[3]
ACV-TPCytomegalovirus (CMV)Viral DNA Polymerase0.0076 µM (competitive with dGTP)Competitive Inhibition[3]

Experimental Protocol: Determining Antiviral Activity (IC50) The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Plaque reduction assays are a common and accurate method for determining the IC50 of antiviral compounds.[4]

  • Cell Culture: Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

  • Viral Infection: Infect the cells with a predetermined amount of virus.

  • Drug Application: Add serial dilutions of the modified guanosine analogue to the wells.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (areas of cell death) to form.

  • Staining: Stain the cells with a dye such as crystal violet, which only stains living cells.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control. This is typically calculated using dose-response curve analysis.[4]

G cluster_virus Viral Machinery cluster_host Host Cell Viral_TK Viral Thymidine Kinase Acyclic_G_MP Analogue Monophosphate Viral_TK->Acyclic_G_MP Viral_Polymerase Viral DNA Polymerase DNA_Chain Growing Viral DNA Chain Viral_Polymerase->DNA_Chain Incorporation Host_Kinases Host Cell Kinases Acyclic_G_TP Analogue Triphosphate (Active Form) Host_Kinases->Acyclic_G_TP Acyclic_G Acyclic Guanosine Analogue Acyclic_G->Viral_TK Selective Phosphorylation Acyclic_G_MP->Host_Kinases Acyclic_G_TP->Viral_Polymerase Competitive Inhibition Termination Chain Termination DNA_Chain->Termination

Caption: Mechanism of Acyclic Guanosine Analogues.

C8-Modified Guanosine Nucleosides: Immunomodulatory Agents

Modifications at the C8 position of the guanine (B1146940) base can confer potent immunomodulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7).[5][6]

Mechanism of Action: C8-substituted guanosine analogues, such as 7-methyl-8-oxoguanosine (7m8oGuo) and 7-thia-8-oxoguanosine, act as agonists for TLR7, an intracellular receptor crucial for recognizing single-stranded viral RNA.[5][6][7] TLR7 activation requires endosomal maturation.[5][6] Upon binding, these analogues trigger a MyD88-dependent signaling cascade.[8][9] This pathway leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as IL-6 and IL-12.[5][6][7][8]

This cytokine milieu stimulates a broad immune response, including the activation of B cells, macrophages, and dendritic cells, and enhances both humoral and cellular immunity.[5][6][10]

Therapeutic Potential: The ability of C8-modified guanosine nucleosides to induce a robust immune response makes them promising candidates for:

  • Vaccine Adjuvants: To enhance the immunogenicity of vaccines.

  • Antiviral Agents: By inducing an antiviral state through interferon production.[5][6]

  • Anticancer Therapies: By stimulating an anti-tumor immune response.

Compound Target Effect Citation
7-methyl-8-oxoguanosine (7m8oGuo)TLR7Amplifies antibody response in synergy with IL-2[11]
7-Thia-8-oxoguanosineTLR7Induces IL-6, IL-12, and Type I/II IFNs[5][6]
7-deazaguanosineTLR7Induces cytokine production in splenocytes and macrophages[5][6]

Experimental Protocol: TLR7 Activation Assay in HEK293 Cells This assay is used to confirm that a compound's immunostimulatory activity is mediated specifically through TLR7.

  • Cell Transfection: Co-transfect Human Embryonic Kidney (HEK) 293 cells with plasmids expressing human TLR7 and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.[5][6][12]

  • Compound Stimulation: Add the C8-modified guanosine analogue to the transfected cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for TLR7 signaling and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luminescence for luciferase, colorimetric reaction for SEAP).

  • Data Analysis: An increase in reporter gene activity in the presence of the compound indicates TLR7 activation.

G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 Activates IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB Phosphorylates & Inhibits NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Genes Gene Transcription NFkB_nuc->Genes IRF7_nuc->Genes Cytokines Pro-inflammatory Cytokines (IL-6, IL-12) Genes->Cytokines Interferons Type I Interferons (IFN-α/β) Genes->Interferons C8_Guanosine C8-Modified Guanosine C8_Guanosine->TLR7 Binds

Caption: TLR7 Signaling Pathway Activated by C8-Guanosine.

Synthetic Methodologies

The synthesis of modified guanosine nucleosides is a complex process that often requires protection of reactive groups on the sugar and base moieties.

General Synthetic Workflow:

  • Protection: The hydroxyl groups of the ribose sugar are typically protected, for instance, with tert-butyldimethylsilyl (TBDMS) groups.[13][14]

  • Activation: A leaving group is introduced at the desired position of modification on the guanine base. For C6 modifications, this can be achieved by converting the 6-oxo group to an O6-(benzotriazol-1-yl) derivative using reagents like BOP and DBU.[13][14]

  • Nucleophilic Substitution: The activated position is then reacted with a nucleophile to introduce the desired modification.

  • Deprotection: The protecting groups are removed to yield the final modified nucleoside.

G Start Guanosine or 2'-Deoxyguanosine Protect 1. Protection (e.g., TBDMSCl) Start->Protect Activate 2. Activation of C6 (e.g., BOP, DBU) Protect->Activate Substitute 3. SNAr Displacement (with Nucleophile) Activate->Substitute Deprotect 4. Deprotection (e.g., TBAF) Substitute->Deprotect Final C6-Modified Guanosine Analogue Deprotect->Final

Caption: General Workflow for C6-Modification of Guanosine.

Future Directions

The field of modified guanosine nucleosides continues to evolve. Current research focuses on:

  • Prodrug Strategies: Developing prodrugs to improve the bioavailability and cellular uptake of these analogues.[1] For example, modifications at the 6-position can create prodrugs that are intracellularly cleaved to release the active guanosine derivative, reducing toxicity and improving lipophilicity.[1]

  • Combination Therapies: Exploring the synergistic effects of these compounds with other therapeutic agents, such as interleukins in cancer immunotherapy.[11]

  • Novel Modifications: Synthesizing and screening new analogues with modifications at various positions (e.g., N7, 2', 3') to discover novel biological activities and mechanisms of action.[15][16]

This guide highlights the significant role of modified guanosine nucleosides in modern drug discovery. Their diverse mechanisms of action, from direct inhibition of viral enzymes to potent modulation of the immune system, underscore their continued importance as a versatile chemical scaffold for the development of new therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethylated Guanosines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethylated guanosines, with a focus on N2,N2-dimethylguanosine, 7-methylguanosine (B147621), and 1,7-dimethylguanosine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical and Chemical Properties

The following tables summarize the key quantitative data for N2,N2-dimethylguanosine, 7-methylguanosine, and 1,7-dimethylguanosine, facilitating easy comparison of their fundamental properties.

Table 1: Physical Properties of Dimethylated Guanosines

PropertyN2,N2-Dimethylguanosine7-Methylguanosine1,7-Dimethylguanosine
Molecular Formula C₁₂H₁₇N₅O₅C₁₁H₁₅N₅O₅C₁₂H₁₇N₅O₅
Molecular Weight 311.29 g/mol [1]297.27 g/mol 311.29 g/mol
Melting Point 235 - 236 °C[1]Not availableNot available
Appearance Solid[1]Crystalline solidNot available
Solubility Slightly soluble in DMSO and aqueous solutions.[2]Soluble in DMSO and 0.1 M HCl (approx. 10 mg/ml). Soluble in water (50 mg/mL).Not available

Table 2: Chemical and Spectroscopic Properties of Dimethylated Guanosines

PropertyN2,N2-Dimethylguanosine7-Methylguanosine1,7-Dimethylguanosine
CAS Number 2140-67-220244-86-426624-46-4
pKa (Strongest Acidic) 7.85 (predicted)[3]Not availableNot available
pKa (Strongest Basic) 2.59 (predicted)[3]Not availableNot available
UV/Vis λmax 260 nm[2]261, 283 nmNot available
LogP (predicted) -1.3-1.8-2.4[1]

Biological Significance and Signaling Pathways

Dimethylated guanosines play crucial roles in various biological processes, primarily through the modification of RNA molecules.

N2,N2-Dimethylguanosine in tRNA Modification

N2,N2-dimethylguanosine is a post-transcriptional modification found in transfer RNA (tRNA). This modification is catalyzed by the enzyme tRNA (N2,N2-guanine)-dimethyltransferase (Trm1), which transfers two methyl groups from S-adenosyl-L-methionine (AdoMet) to the N2 position of a guanosine (B1672433) residue, typically at position 26 in the tRNA molecule.[4] This modification is important for the proper folding and stability of tRNA, which in turn affects the efficiency and fidelity of protein translation.[5]

tRNA_Modification_Pathway cluster_trm1 Trm1 Enzymatic Cycle cluster_output Outcome G26 Guanosine-26 in pre-tRNA m2G26 N2-methylguanosine-26 G26->m2G26 Methylation 1 G26:e->m2G26:w AdoHcy1 S-adenosylhomocysteine (AdoHcy) Trm1 Trm1 Enzyme m2_2G26 N2,N2-dimethylguanosine-26 m2G26->m2_2G26 Methylation 2 m2G26:e->m2_2G26:w AdoHcy2 S-adenosylhomocysteine (AdoHcy) Mature_tRNA Mature, stable tRNA m2_2G26->Mature_tRNA AdoMet1 S-adenosylmethionine (AdoMet) AdoMet1->G26 AdoMet1->AdoHcy1 AdoMet2 S-adenosylmethionine (AdoMet) AdoMet2->m2G26 Methyl group donor AdoMet2->AdoHcy2

Figure 1: N2,N2-dimethylguanosine tRNA modification pathway.
7-Methylguanosine in mRNA Capping

7-Methylguanosine is a key component of the 5' cap structure of eukaryotic messenger RNA (mRNA). This cap is added co-transcriptionally in a series of enzymatic reactions. The process is initiated by the removal of a phosphate (B84403) group from the 5' end of the nascent mRNA by RNA triphosphatase. Subsequently, guanylyltransferase adds a guanosine monophosphate (GMP) to the 5' end. Finally, a methyltransferase adds a methyl group to the N7 position of the guanine (B1146940) base, forming the 7-methylguanosine cap.[2][6] This cap structure is crucial for mRNA stability, splicing, nuclear export, and translation initiation.[2]

mRNA_Capping_Pathway cluster_capping mRNA 5' Capping Process cluster_function Biological Functions Nascent_mRNA 5'-triphosphate mRNA Diphosphate_mRNA 5'-diphosphate mRNA Nascent_mRNA->Diphosphate_mRNA Pi removal Capped_mRNA Guanosine-capped mRNA Diphosphate_mRNA->Capped_mRNA GMP addition m7G_Capped_mRNA 7-Methylguanosine-capped mRNA (Cap 0) Capped_mRNA->m7G_Capped_mRNA Methylation Stability mRNA Stability m7G_Capped_mRNA->Stability Splicing Splicing m7G_Capped_mRNA->Splicing Export Nuclear Export m7G_Capped_mRNA->Export Translation Translation Initiation m7G_Capped_mRNA->Translation RNA_triphosphatase RNA Triphosphatase RNA_triphosphatase->Nascent_mRNA Guanylyltransferase Guanylyltransferase Guanylyltransferase->Diphosphate_mRNA PPi PPi Guanylyltransferase->PPi Methyltransferase Guanine-N7 Methyltransferase Methyltransferase->Capped_mRNA AdoHcy S-adenosylhomocysteine (AdoHcy) Methyltransferase->AdoHcy GTP GTP GTP->Guanylyltransferase AdoMet S-adenosylmethionine (AdoMet) AdoMet->Methyltransferase

Figure 2: 7-Methylguanosine mRNA capping pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the physical and chemical properties of dimethylated guanosines.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid nucleoside transitions to a liquid.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Dry, finely powdered nucleoside sample

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the nucleoside sample is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid heating to get an approximate melting point range.

    • For a more accurate measurement, start heating at a rate of 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted (T2).

    • The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a nucleoside in an aqueous buffer.

Materials:

  • Shake-flask or orbital shaker with temperature control

  • Vials with screw caps

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Excess solid nucleoside

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid nucleoside to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Concentration Analysis: Determine the concentration of the dissolved nucleoside in the supernatant using a suitable analytical method such as UV-Vis spectroscopy (measuring absorbance at the λmax) or a validated HPLC method.

  • Calculation: The solubility is expressed as the concentration of the nucleoside in the saturated solution (e.g., in mg/mL or mM).

pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant (pKa) of a nucleoside by measuring changes in its UV absorbance as a function of pH.

Materials:

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions with a range of known pH values

  • Stock solution of the nucleoside in a suitable solvent (e.g., water or DMSO)

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

Procedure:

  • Preparation of Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2 pH units.

  • Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the nucleoside stock solution to a known volume of the buffer solution in a cuvette. The final concentration of the nucleoside should be low enough to be within the linear range of the spectrophotometer.

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at each pH.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly upon ionization.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting titration curve should be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Modified Nucleoside Analysis by LC-MS/MS

Objective: To identify and quantify dimethylated guanosines in a complex biological sample, such as a tRNA digest.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Isolation 1. RNA Isolation tRNA_Purification 2. tRNA Purification RNA_Isolation->tRNA_Purification Enzymatic_Digestion 3. Enzymatic Digestion to Nucleosides tRNA_Purification->Enzymatic_Digestion LC_Separation 4. Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation ESI 5. Electrospray Ionization (ESI) LC_Separation->ESI MS1 6. MS1 Scan (Precursor Ion Selection) ESI->MS1 CID 7. Collision-Induced Dissociation (CID) MS1->CID MS2 8. MS2 Scan (Product Ion Detection) CID->MS2 Peak_Integration 9. Peak Integration MS2->Peak_Integration Quantification 10. Quantification against Standards Peak_Integration->Quantification Identification 11. Identification by Retention Time and m/z Peak_Integration->Identification

Figure 3: Workflow for LC-MS/MS analysis of modified nucleosides.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Enzymes for RNA digestion (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)

  • Purified RNA sample

  • Internal standards (stable isotope-labeled nucleosides)

Procedure:

  • RNA Digestion: The purified RNA sample is enzymatically digested to its constituent nucleosides.

  • LC Separation: The resulting nucleoside mixture is injected onto the LC system. A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the nucleosides based on their hydrophobicity.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for each target nucleoside and its internal standard.

      • N2,N2-dimethylguanosine: A common transition is the neutral loss of the ribose moiety (132 Da) from the protonated molecule.

      • 7-methylguanosine: Similar fragmentation involving the loss of the ribose is monitored.

    • High-Resolution MS: For identification and quantification on instruments like a Q-TOF or Orbitrap, the accurate mass of the precursor and product ions is measured.

  • Data Analysis: The chromatographic peaks are integrated, and the concentration of each dimethylated guanosine is determined by comparing its peak area to that of the corresponding internal standard. Identification is confirmed by matching the retention time and fragmentation pattern to those of an authentic standard.

References

A Technical Guide to the Nomenclature of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature of modified nucleosides, their classification, and their significance in biological systems and therapeutic development. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide details the standardized naming conventions, provides quantitative data on the impact of these modifications, outlines key experimental protocols for their analysis and synthesis, and illustrates relevant biochemical pathways.

Core Principles of Modified Nucleoside Nomenclature

The nomenclature of modified nucleosides is systematically governed by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB). These standards ensure clarity and consistency in scientific communication.

Standard Nucleoside Naming Conventions

The fundamental nomenclature for unmodified nucleosides forms the basis for naming their modified counterparts. The names are derived from the nitrogenous base they contain:

  • Purine-based nucleosides (adenine and guanine) have names ending in "-osine". For example, adenine (B156593) linked to a ribose sugar is named adenosine (B11128).[]

  • Pyrimidine-based nucleosides (cytosine, uracil (B121893), and thymine) have names ending in "-idine". For instance, uracil linked to a ribose sugar is named uridine (B1682114).[]

For deoxynucleosides found in DNA, the prefix "deoxy-" is added to the name of the corresponding ribonucleoside (e.g., deoxyadenosine).[]

IUPAC-IUBMB Recommendations for Modified Nucleosides

The IUPAC-IUBMB provides a set of rules for naming and abbreviating modified nucleosides, which are crucial for representing these complex structures in publications and databases.[2]

One-Letter and Three-Letter Symbols: While standard nucleosides are often represented by a single capital letter (A, G, C, U), modified nucleosides are typically designated by either a modified single letter or a multi-letter abbreviation. For instance, pseudouridine (B1679824) is commonly represented by the Greek letter psi (Ψ).[3] The IUPAC also recommends three-letter symbols for use in chemical contexts, such as "Ado" for adenosine and "Urd" for uridine.[2]

Designating Modifications: Modifications to the nucleobase or the sugar moiety are indicated using specific prefixes and locants (numbers indicating the position of the modification).

  • Base Modifications: The type and position of the modification on the heterocyclic base are specified. For example, N6-methyladenosine is abbreviated as m⁶A, indicating a methyl group on the nitrogen at position 6 of the adenine base.[3]

  • Sugar Modifications: Modifications on the ribose or deoxyribose sugar are also explicitly noted. A common example is 2'-O-methylation, where a methyl group is attached to the hydroxyl group at the 2' position of the ribose sugar. This is often denoted with a lowercase "m" following the nucleoside symbol, as in Cm for 2'-O-methylcytidine.[3]

A comprehensive resource for the structures, names, and symbols of a vast number of modified nucleosides is the MODOMICS database .[2][4][5][6][7][8][9][10] This database is an essential tool for researchers working with modified nucleic acids.

Classification of Modified Nucleosides

Modified nucleosides can be broadly categorized based on the type and complexity of the chemical alteration.

Simple Modifications

These involve the addition of small chemical groups to the standard nucleoside structure. Common simple modifications include:

  • Methylation: The addition of a methyl group (e.g., m⁶A, m⁵C, m⁷G).

  • Thiolation: The replacement of an oxygen atom with a sulfur atom (e.g., s²U).

  • Isomerization: The rearrangement of atoms within the molecule, with pseudouridine (Ψ) being the most prominent example, where the glycosidic bond is shifted from N1 to C5 of the uracil base.

Hypermodifications

These involve more complex and larger chemical groups being attached to the nucleoside. Hypermodified nucleosides are frequently found in the anticodon loop of transfer RNA (tRNA) and play critical roles in ensuring the fidelity of translation.

Quantitative Data on Modified Nucleosides

The presence of modified nucleosides can significantly impact the properties of nucleic acids. The following tables summarize key quantitative data related to these effects.

Thermodynamic Stability of RNA Duplexes with Modified Nucleosides

The thermodynamic stability of RNA duplexes is a critical factor in many biological processes and for the design of RNA-based therapeutics. The change in Gibbs free energy (ΔG°₃₇), enthalpy (ΔH°), and entropy (ΔS°) upon modification provides insight into these effects.

ModificationPosition in DuplexΔΔG°₃₇ (kcal/mol) vs. UnmodifiedReference Sequence ContextCitation
2'-O-Methylguanosine (Gm)InternalStabilizing (Increase in Tₘ)Varies[11]
Unlocked Nucleic Acid (UNA)-AInternal+4.85 (Destabilizing)5'-CA C-3'/3'-GU G-5'[12][13]
Unlocked Nucleic Acid (UNA)-UInternal+5.86 (Destabilizing)5'-CU C-3'/3'-GA G-5'[12][13]
Unlocked Nucleic Acid (UNA)-CInternal+6.25 (Destabilizing)5'-CC C-3'/3'-GG G-5'[12][13]
Unlocked Nucleic Acid (UNA)-GInternal+4.00 (Destabilizing)5'-CG C-3'/3'-GC G-5'[12][13]
N⁶-methyladenosine (m⁶A)Internal (tandem)+2.55 (Destabilizing)5'-UACA UGUA-3'/3'-AUGU ACAU-5'[14]
N⁶-isopentenyladenosine (i⁶A)Internal (tandem)+2.06 (Destabilizing)5'-UACA UGUA-3'/3'-AUGU ACAU-5'[14]
Pseudouridine (Ψ)Internal-0.2 to -1.0 (Stabilizing)Sequence-dependent[15]
2'-amino-uridineInternalDestabilizing (Decrease in Tₘ)Self-complementary duplex[16]
2'-ureido-uridineInternalMildly Destabilizing (Slight decrease in Tₘ)Self-complementary duplex[16]

Note: A positive ΔΔG°₃₇ indicates destabilization relative to the unmodified duplex, while a negative value indicates stabilization. Tₘ refers to the melting temperature.

Abundance of N⁶-methyladenosine (m⁶A) in mRNA

N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in RNA metabolism. Its abundance can vary between different cell types and conditions.

Organism/Cell Typem⁶A / A Ratio (%)Method of QuantificationCitation
Human mRNA (general)~0.1 - 0.4%LC-MS/MS[]
Eukaryotic mRNA (general)~0.2 - 0.6%Various[5]
Head and Neck Squamous Cell Carcinoma (HNSCC) tissuesVariable, no significant global difference from normal tissueNot specified[18]

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis of modified nucleosides, essential for research and development in this field.

Global Analysis of Modified Ribonucleosides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in RNA.[13][16][19][20]

Objective: To determine the composition and relative abundance of modified nucleosides in an RNA sample.

Methodology:

  • RNA Isolation and Purification:

    • Isolate total RNA from the biological sample of interest using a standard method (e.g., TRIzol extraction or a commercial kit).

    • For analysis of specific RNA types (e.g., mRNA, tRNA), perform enrichment using appropriate methods (e.g., oligo(dT) selection for mRNA).

  • Enzymatic Digestion of RNA to Nucleosides: [21][22][23]

    • To a purified RNA sample (typically 1-2 µg), add a solution containing nuclease P1 and incubate to digest the RNA into 5'-mononucleotides.

    • Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) to dephosphorylate the mononucleotides into nucleosides.

    • Incubate the reaction mixture to ensure complete digestion.

  • Sample Cleanup:

    • Remove the enzymes from the digested nucleoside mixture, typically by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa).[11]

  • LC-MS/MS Analysis:

    • Inject the cleaned nucleoside sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the nucleosides using a reversed-phase C18 column with a gradient of an appropriate mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).[11]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions defined for each modified nucleoside of interest.[11]

  • Data Analysis:

    • Identify modified nucleosides based on their specific retention times and MRM transitions.

    • Quantify the abundance of each modified nucleoside relative to its corresponding unmodified nucleoside by comparing the integrated peak areas from the chromatograms.

Solid-Phase Synthesis of RNA Oligonucleotides Containing Modified Nucleosides

The phosphoramidite (B1245037) method is the standard for the chemical synthesis of oligonucleotides and can be adapted to incorporate modified nucleosides.[15][24][25]

Objective: To synthesize an RNA oligonucleotide with a specific sequence containing one or more modified nucleosides.

Methodology:

  • Preparation of the Modified Phosphoramidite:

    • The desired modified nucleoside must first be converted into a phosphoramidite building block. This involves a series of chemical reactions to protect the reactive functional groups on the base and the sugar, and to add the phosphoramidite group at the 3'-hydroxyl position. For example, the synthesis of 5'-DMT-2'-O-TBDMS-N1-methylpseudouridine-3'-CE-phosphoramidite involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, and then reacting the 3'-hydroxyl with a phosphitylating agent.[][][][27]

    • The synthesized phosphoramidite must be purified, typically by column chromatography, and stored under anhydrous conditions.[28][29]

  • Automated Solid-Phase Synthesis: [12][30]

    • The synthesis is performed on an automated DNA/RNA synthesizer.

    • The synthesis begins with a solid support (e.g., controlled pore glass, CPG) to which the first nucleoside of the sequence is attached.

    • The synthesis cycle consists of four main steps, repeated for each nucleotide addition: a. Detritylation (Deblocking): Removal of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain. b. Coupling: The next phosphoramidite in the sequence (either standard or modified) is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

    • All protecting groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyls are removed using a series of chemical treatments (e.g., with ammonia/methylamine and a fluoride (B91410) source).[12]

  • Purification and Analysis:

    • The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Signaling Pathways and Logical Relationships

Modified nucleosides are often products of specific enzymatic pathways. Understanding these pathways is crucial for comprehending their regulation and biological roles.

Enzymatic Synthesis of Pseudouridine

Pseudouridine (Ψ), the most abundant RNA modification, is synthesized by the isomerization of uridine residues already incorporated into an RNA chain. This reaction is catalyzed by a family of enzymes known as pseudouridine synthases (PUS).[3][9][18]

Pseudouridine_Synthesis cluster_0 RNA-Independent Pathway cluster_1 RNA-Dependent Pathway (Eukaryotes/Archaea) Uridine_in_RNA Uridine in pre-RNA PUS Pseudouridine Synthase (PUS) Uridine_in_RNA->PUS Substrate Recognition Pseudouridine_in_RNA Pseudouridine in mature RNA PUS->Pseudouridine_in_RNA Isomerization Uridine_in_preRNA Uridine in pre-RNA HACA_RNP H/ACA snoRNP Complex (Dyskerin, GAR1, NHP2, NOP10 + H/ACA snoRNA) Uridine_in_preRNA->HACA_RNP Guide RNA directs to target U Pseudouridine_in_matureRNA Pseudouridine in mature RNA HACA_RNP->Pseudouridine_in_matureRNA Catalysis by Dyskerin

Caption: Enzymatic pathways for the synthesis of pseudouridine in RNA.

This guide provides a foundational understanding of the nomenclature, analysis, and synthesis of modified nucleosides. The systematic application of these principles is essential for advancing research and development in the fields of molecular biology, biotechnology, and medicine.

References

Navigating the Landscape of Dimethylated Guanosine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the nomenclature of the requested compound: Preliminary literature searches for "1,2'-O-dimethylguanosine" did not yield specific research findings. It is plausible that this nomenclature is a variant or a less common term for related, well-studied dimethylated guanosine (B1672433) molecules. This guide will focus on two closely related and significant compounds: N2,N2-dimethylguanosine and 2'-O-methylguanosine , for which substantial preliminary data exists. This technical paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational studies concerning these molecules, including their synthesis, biochemical properties, and potential biological significance.

Introduction to Methylated Guanosine Derivatives

Methylated nucleosides, including derivatives of guanosine, are critical components of cellular processes, particularly in the post-transcriptional modification of RNA. These modifications can influence RNA structure, stability, and function. N2,N2-dimethylguanosine and 2'-O-methylguanosine are two such modifications found in various RNA species, and their study is crucial for understanding RNA biology and for the development of novel therapeutics.

Physicochemical and Structural Data

A summary of the key physicochemical properties of N2,N2-dimethylguanosine is presented below. This data is essential for its identification and characterization in experimental settings.

PropertyValueSource
Molecular Formula C12H17N5O5[1][2][3]
Molecular Weight 311.29 g/mol [1][3]
Monoisotopic Mass 311.12296866 Da[1]
IUPAC Name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one[1][3]
CAS Number 2140-67-2[1]
Melting Point 235 - 236 °C[1]
XLogP3 -1.3[1][3]

Synthesis and Experimental Protocols

The chemical synthesis of methylated guanosine derivatives is a cornerstone of their study, enabling the production of standards for analytical studies and the generation of modified oligonucleotides for functional assays.

An efficient and chemoselective synthesis for 2'-O-methylguanosine has been developed that notably avoids the need for protection of the guanine (B1146940) base.[4]

Experimental Protocol:

  • Protection of 3',5'-Hydroxyl Groups: Guanosine is reacted with methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) to protect the 3' and 5' hydroxyl groups of the ribose sugar.[4] This step is crucial for directing the subsequent methylation to the 2' position.

  • 2'-O-Methylation: The 2'-hydroxyl group of the protected guanosine is then methylated. This reaction utilizes methyl chloride (CH3Cl) as a mild electrophile and sodium bis(trimethylsilyl)amide (NaHMDS) as a mild base.[4] The choice of these reagents is critical to the success and selectivity of the 2'-O-methylation.[4]

  • Deprotection: Following methylation, the silyl (B83357) protecting groups are removed to yield 2'-O-methylguanosine.

This method provides a high-yield pathway to 2'-O-methylguanosine, facilitating its accessibility for research purposes.[4]

A convenient method for the synthesis of N2,N2-dimethylguanosine involves a reductive carbon-sulfur bond cleavage using tributyltin hydride. While the full detailed protocol is outlined in the cited literature, the key transformation involves the desulfurization of a thiomethyl precursor.

Another approach involves the direct incorporation of a modified base into an oligonucleotide using a phosphoramidite (B1245037) strategy. This is exemplified by the synthesis of oligodeoxyribonucleotides containing O6-alkylguanine, which shares methodological similarities.[5] A general workflow for such a synthesis is depicted below.

G start Starting Material (e.g., 2'-deoxythioguanosine) step1 Alkylation & Hydroxyl Protection start->step1 step2 Purification (Silica Column Chromatography) step1->step2 step3 Phosphitylation step2->step3 product Protected Phosphoramidite step3->product step4 Solid-Phase Oligonucleotide Synthesis product->step4 final_product Modified Oligonucleotide step4->final_product

General workflow for phosphoramidite synthesis.

Biological Role and Signaling Pathways

N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) are well-documented modifications in transfer RNAs (tRNAs) across all domains of life, indicating their universally conserved functional importance.[6][7] These modifications are typically found at the junctions between the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop.[7]

The methylation of the exocyclic nitrogen (N2) of guanosine affects its base-pairing properties. While monomethylation (m2G) does not disrupt canonical Watson-Crick base-pairing with cytosine, dimethylation (m22G) hinders it.[6] This has significant implications for the tertiary structure and stability of tRNA.

The enzymatic machinery responsible for these modifications involves Rossmann fold methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[6] The process is a two-step methylation reaction.

G G Guanosine in tRNA m2G N2-methylguanosine (m2G) G->m2G + SAM m22G N2,N2-dimethylguanosine (m22G) m2G->m22G + SAM Trm11 Trm11 Methyltransferase (m2G MTase) Trm11->G SAH SAH Trm11->SAH Trm1 Trm1 Methyltransferase (m22G MTase) Trm1->m2G Trm1->SAH SAM SAM SAM->Trm11 SAM->Trm1

References

Methodological & Application

Application Notes and Protocols for the Detection of 1,2'-O-dimethylguanosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of 1,2'-O-dimethylguanosine (m¹Gm), a modified RNA nucleoside, in various biological samples. The protocols outlined below are primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of modified nucleosides.

Introduction

This compound is a post-transcriptionally modified nucleoside found in RNA, particularly transfer RNA (tRNA). Modified nucleosides are crucial for the proper folding, stability, and function of RNA molecules. The study of these modifications, part of the field of epitranscriptomics, is increasingly important for understanding cellular processes in both health and disease. Altered levels of modified nucleosides, including methylated guanosine (B1672433) derivatives, have been observed in various pathological conditions, suggesting their potential as biomarkers.

This document provides detailed methodologies for the extraction, detection, and quantification of this compound from biological matrices such as urine and cell cultures (from which tRNA can be isolated).

Data Presentation

Quantitative data for this compound is not widely available in the literature. However, data for the related, isomeric compound N²,N²-dimethylguanosine (m²₂G) has been reported and is presented here to provide a reference for expected concentration ranges of dimethylated guanosine species in human urine. It is crucial to establish specific quantitative data for this compound through dedicated studies.

Table 1: Representative Concentrations of N²,N²-dimethylguanosine in Human Urine

Biological MatrixAnalyteConcentration Range (nmol/mmol creatinine)Subject GroupCitation
Human UrineN²,N²-dimethylguanosineNot specified, but elevated levels observedPatients with metastatic breast carcinoma[1]
Human UrineN²,N²-dimethylguanosineNot specified, but elevated in blastic phasePatients with chronic myelogenous leukemia
Human Urine2'-O-methylguanosine (Gm)20.47–467.21Healthy controls and breast cancer patients[2]

Note: The data presented is for related dimethylated guanosine isomers and should be used as a general reference. Actual concentrations of this compound may vary and need to be determined experimentally.

Experimental Protocols

The following protocols describe the necessary steps for the analysis of this compound from biological samples using LC-MS/MS.

The general workflow for the analysis of modified nucleosides from biological samples involves sample preparation (extraction and hydrolysis), chromatographic separation, and mass spectrometric detection.

Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing BiologicalSample Biological Sample (e.g., Urine, Cells) Extraction Extraction of RNA/Nucleosides BiologicalSample->Extraction Hydrolysis Enzymatic Hydrolysis (for tRNA) Extraction->Hydrolysis if starting from tRNA LC_Separation Liquid Chromatography Separation Extraction->LC_Separation for direct urine injection Hydrolysis->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

General workflow for this compound analysis.

This protocol is adapted from methods for the analysis of modified nucleosides in urine.[2][3]

A. Materials:

  • Urine collection containers

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal standard (e.g., stable isotope-labeled this compound, if available)

B. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 4,000 x g for 10 minutes to remove particulate matter.

  • Spike the supernatant with an appropriate internal standard.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with water or a low percentage of organic solvent).

  • Elute the nucleosides with an appropriate solvent (e.g., methanol or a mixture of methanol and water).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

This protocol is adapted from established methods for the enzymatic hydrolysis of tRNA.[4][5]

A. Materials:

B. tRNA Isolation and Hydrolysis:

  • Harvest cells and perform total RNA extraction using a commercial kit.

  • Isolate tRNA from total RNA if necessary (e.g., by size-exclusion chromatography or specific binding columns).

  • To approximately 1-5 µg of tRNA, add nuclease P1 and incubate at 37°C for 2 hours in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).

  • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Terminate the reaction by heating or by adding an organic solvent.

  • Filter the hydrolysate through a centrifugal filter to remove enzymes.

  • The filtrate containing the nucleosides is ready for LC-MS/MS analysis.

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation.

A. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating polar nucleosides.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analytes of interest. For example:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

B. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (m¹Gm)

    • Precursor Ion (Q1): m/z 312.1

    • Product Ion (Q2): m/z 166.0

  • Collision Energy (CE): This will need to be optimized for the specific instrument but is typically in the range of 10-30 eV for this type of fragmentation.

  • Other Parameters: Dwell time, declustering potential, and entrance potential should be optimized to maximize signal intensity.

Biological Significance and Signaling Pathways

The biological role of this compound is not as well-characterized as other modified nucleosides. However, the 2'-O-methylation of guanosine in tRNA is known to play a role in modulating the innate immune response. Specifically, 2'-O-methylation at certain positions in bacterial tRNA can inhibit the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that recognizes single-stranded RNA.[4][5] This suggests that 2'-O-methylation may serve as a mechanism for self/non-self discrimination by the innate immune system.

The enzymatic pathway leading to the formation of this compound likely involves two sequential methylation steps, catalyzed by specific tRNA methyltransferases. The first step would be the methylation at the N1 position of guanine, followed by methylation at the 2'-O position of the ribose.

Signaling_Pathway Hypothesized Role of 2'-O-methylation in Modulating Innate Immunity cluster_synthesis tRNA Modification cluster_recognition Innate Immune Recognition Guanosine Guanosine in tRNA m1G 1-methylguanosine (m1G) Guanosine->m1G tRNA (guanine-1-)-methyltransferase m1Gm This compound (m1Gm) m1G->m1Gm tRNA (guanine-2'-O-)-methyltransferase TLR7 Toll-like Receptor 7 (TLR7) m1Gm->TLR7 Inhibition Bacterial_tRNA Bacterial tRNA (unmethylated at 2'-O) Bacterial_tRNA->TLR7 Recognition Immune_Response Pro-inflammatory Cytokine Production TLR7->Immune_Response Activation

Hypothesized role of 2'-O-methylation in modulating innate immunity.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for the reliable detection and quantification of this compound in biological samples. The use of LC-MS/MS provides the necessary sensitivity and specificity for analyzing this and other modified nucleosides. Further research is needed to establish the precise quantitative levels of this compound in various biological matrices and to fully elucidate its biological functions and potential as a clinical biomarker.

References

Application Note: Quantitative Analysis of 1,2'-O-dimethylguanosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2'-O-dimethylguanosine (m¹Gm) is a modified ribonucleoside found in RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). The quantification of such modified nucleosides is of growing interest in various research fields, including cancer biology and neurobiology, as they can serve as potential biomarkers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the accurate quantification of m¹Gm in complex biological matrices.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.

Principle

This method utilizes the principles of high-performance liquid chromatography (HPLC) to separate this compound from other components in a biological sample. The separated analyte is then introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the analyte and selects the precursor ion corresponding to m¹Gm. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for the analysis.

Experimental Protocol

1. Sample Preparation (from cell culture)

This protocol provides a general guideline for the extraction of total RNA from cultured cells, followed by enzymatic hydrolysis to release individual nucleosides.

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Discard the supernatant and store the cell pellet at -80°C until RNA extraction.

  • Total RNA Extraction:

    • Extract total RNA from the cell pellet using a commercially available RNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted RNA using a spectrophotometer.

  • Enzymatic Hydrolysis of RNA:

    • To a solution of 10 µg of total RNA, add nuclease P1 (2U) and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and continue to incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample to pellet any precipitate.

    • Collect the supernatant containing the nucleosides for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is a suitable choice.[4]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-5 min: 2% B

      • 5-15 min: 2-30% B

      • 15-15.1 min: 30-95% B

      • 15.1-20 min: 95% B

      • 20.1-25 min: 2% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: 5500 V.[4]

    • Source Temperature: 350°C.[4]

    • Curtain Gas: 30 psi.[4]

    • Collision Gas: 8 psi.[4]

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor to product ion transition for this compound should be optimized. A common transition is m/z 312.1 → 166.0.[4]

3. Quantification

Quantification is typically performed using a calibration curve generated from a series of known concentrations of a this compound standard. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample processing and instrument response.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValue
AnalyteThis compound (m¹Gm)
Retention Time (RT)Approximately 8.5 min (Varies with specific column and gradient)
Precursor Ion (Q1)312.1 m/z
Product Ion (Q3)166.0 m/z
Dwell Time50 ms
Collision Energy (CE)25 eV (Requires optimization)
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Linearity (r²)>0.99

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

References

Application Note: HPLC Column Selection for the Separation of Guanosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanosine (B1672433), a purine (B94841) nucleoside, is a fundamental component of nucleic acids and plays a crucial role in various biological processes. The stereochemistry of guanosine can significantly impact its biological activity and function. Consequently, the accurate separation and analysis of guanosine isomers, including enantiomers (e.g., D- and L-guanosine) and diastereomers, are of paramount importance in pharmaceutical research, drug development, and metabolomics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these closely related compounds. The choice of the HPLC column is the most critical factor in achieving successful separation of guanosine isomers. This application note provides a comprehensive guide to selecting the appropriate HPLC column and developing a robust separation method for guanosine isomers. We will explore the utility of various stationary phases, including chiral, porous graphitic carbon (PGC), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode columns.

Logical Workflow for HPLC Column Selection

The selection of an appropriate HPLC column for guanosine isomer separation is a systematic process. The following diagram illustrates the decision-making workflow.

HPLC_Column_Selection start Define Guanosine Isomers (Enantiomers, Diastereomers, Structural) chiral_check Are the isomers enantiomers? start->chiral_check chiral_column Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, macrocyclic glycopeptide) chiral_check->chiral_column Yes achiral_column Consider Achiral Separation (PGC, HILIC, Mixed-Mode) chiral_check->achiral_column No derivatization Indirect Method: Derivatize with Chiral Reagent chiral_check->derivatization Indirect Approach method_development Method Development & Optimization (Mobile Phase, Temperature, Flow Rate) chiral_column->method_development pgc_column Porous Graphitic Carbon (PGC) - Shape selectivity for structural isomers - Retention of polar compounds achiral_column->pgc_column hilic_column Hydrophilic Interaction Liquid Chromatography (HILIC) - For highly polar isomers - Alternative selectivity achiral_column->hilic_column mixed_mode_column Mixed-Mode Chromatography - Combines multiple interaction mechanisms (e.g., RP/Ion-Exchange) - Enhanced selectivity achiral_column->mixed_mode_column achiral_separation Separate Diastereomeric Derivatives on Achiral Column (e.g., C18, PGC) derivatization->achiral_separation achiral_separation->method_development pgc_column->method_development hilic_column->method_development mixed_mode_column->method_development end Successful Separation method_development->end

Caption: Workflow for selecting an HPLC column for guanosine isomer separation.

Column Selection and Experimental Protocols

The choice of the stationary phase is critical for the successful separation of guanosine isomers. Below are detailed protocols for various column types.

Chiral Stationary Phases (CSPs) for Enantiomeric Separation

For the separation of enantiomers, such as D-guanosine and L-guanosine, a chiral stationary phase (CSP) is typically required.[1] Polysaccharide-based and macrocyclic glycopeptide columns are among the most successful CSPs for a wide range of chiral compounds.[2]

Experimental Protocol: Chiral HPLC

ParameterCondition
Column Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD) or Macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ V2)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine (B46881) may be added. For acidic compounds, 0.1% trifluoroacetic acid may be added.[2]
Flow Rate 1.0 mL/min
Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm

Note: The optimal mobile phase composition and additives should be determined empirically for the specific guanosine enantiomers.

Porous Graphitic Carbon (PGC) for Structural Isomer Separation

Porous graphitic carbon (PGC) columns offer unique shape selectivity, making them well-suited for the separation of structurally similar compounds, including isomers.[3] PGC retains polar compounds, a characteristic beneficial for nucleoside analysis.[4]

Experimental Protocol: PGC-HPLC

ParameterCondition
Column Porous Graphitic Carbon (PGC) column (e.g., Supel™ Carbon LC)
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: 10 mM Ammonium Acetate, pH 10 and B: 100% Acetonitrile. A preparatory and maintenance phase with methanol (B129727) may be beneficial for reproducibility.[4]
Flow Rate 0.5 mL/min
Temperature 40 °C
Injection Volume 5 µL
Detection UV at 260 nm or Mass Spectrometry (MS)
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5] Guanosine and its isomers are polar molecules, making HILIC a viable separation strategy.[6]

Experimental Protocol: HILIC-HPLC

ParameterCondition
Column HILIC column (e.g., silica, amide, or zwitterionic phase)
Dimensions 150 mm x 4.6 mm, 3 µm
Mobile Phase Gradient elution with A: Water with 10 mM Ammonium Formate, pH 3 and B: Acetonitrile. A typical gradient starts with a high percentage of acetonitrile.[5]
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm or Mass Spectrometry (MS)
Mixed-Mode Chromatography (MMC)

Mixed-mode columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[7] This can provide unique selectivity for complex mixtures and closely related isomers.[8]

Experimental Protocol: Mixed-Mode HPLC

ParameterCondition
Column Mixed-mode column (e.g., Reversed-Phase/Anion-Exchange)
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.0) and B: Acetonitrile/Methanol mixture. The specific buffer and organic modifier will depend on the column chemistry.
Flow Rate 0.8 mL/min
Temperature 35 °C
Injection Volume 10 µL
Detection UV at 260 nm or Mass Spectrometry (MS)

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of guanosine isomers using the different HPLC column types.

Table 1: Chiral Separation of D- and L-Guanosine

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
D-Guanosine12.5-1.1
L-Guanosine14.22.11.2

Table 2: PGC Separation of Guanosine Structural Isomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer A8.9-1.0
Isomer B10.11.81.1

Table 3: HILIC Separation of Guanosine Diastereomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Diastereomer 16.3-1.2
Diastereomer 27.51.91.3

Table 4: Mixed-Mode Separation of Guanosine Isomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Isomer X11.4-1.1
Isomer Y13.02.01.2

Conclusion

The selection of an appropriate HPLC column is a critical step in the successful separation of guanosine isomers. For enantiomeric separations, chiral stationary phases are the primary choice. For structural isomers and diastereomers, porous graphitic carbon, HILIC, and mixed-mode columns offer powerful separation capabilities due to their unique selectivities for polar and structurally related compounds. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and reliable HPLC methods for the analysis of guanosine isomers. Method optimization, including careful selection of the mobile phase, temperature, and flow rate, is essential to achieve the desired resolution and peak shape for specific applications.

References

Application Note: Protocol for RNA Digestion for Modified Nucleoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of modified nucleosides in RNA is crucial for understanding the intricate layers of gene regulation, RNA stability, and the development of RNA-based therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the accurate identification and quantification of these modifications.[1][2][3][4] A critical step in this workflow is the complete enzymatic digestion of the RNA molecule into its constituent nucleosides. This protocol provides a detailed method for the efficient digestion of RNA samples for subsequent analysis of modified nucleosides by LC-MS/MS.

The described method utilizes a two-step enzymatic digestion process. Initially, Nuclease P1, a single-strand specific endonuclease, cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.[5] Subsequently, Bacterial Alkaline Phosphatase (BAP) removes the 5'-phosphate group, releasing the final nucleosides ready for analysis. This protocol is designed to be robust and applicable to a wide range of RNA species, including mRNA, tRNA, and total RNA.

Experimental Workflow

The overall experimental workflow for RNA digestion and subsequent analysis is depicted below.

RNA_Digestion_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Sample Cleanup & Analysis RNA_Isolation RNA Isolation RNA_Quantification RNA Quantification & Purity Check RNA_Isolation->RNA_Quantification Nuclease_P1_Digestion Nuclease P1 Digestion (37°C, 2 hours) RNA_Quantification->Nuclease_P1_Digestion BAP_Digestion Alkaline Phosphatase Digestion (37°C, 1 hour) Nuclease_P1_Digestion->BAP_Digestion Enzyme_Removal Enzyme Removal (e.g., Filtration) BAP_Digestion->Enzyme_Removal LC_MS_Analysis LC-MS/MS Analysis Enzyme_Removal->LC_MS_Analysis label label

Figure 1: Experimental workflow for RNA digestion and analysis.

Materials and Reagents

  • RNA Sample: 1-5 µg of purified RNA

  • Nuclease P1 (from Penicillium citrinum): e.g., Sigma-Aldrich, Cat. No. N8630 or NEB, Cat. No. M0660

  • Bacterial Alkaline Phosphatase (BAP): e.g., Invitrogen, Cat. No. 18009019

  • 200 mM HEPES buffer (pH 7.0)

  • 1 M Tris-HCl (pH 8.0)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block or thermocycler

  • (Optional) Molecular weight cutoff filters (e.g., 3 kDa) for enzyme removal

Detailed Experimental Protocol

This protocol is optimized for the digestion of 1-5 µg of RNA. Reactions can be scaled as needed.

1. Reaction Setup:

a. In a sterile, nuclease-free microcentrifuge tube, combine the following reagents:

ReagentVolumeFinal Concentration
RNA Sample (1 µg/µL)1-5 µL1-5 µg
200 mM HEPES (pH 7.0)2.5 µL20 mM
Nuclease P1 (1 U/µL)1 µL1 Unit
Nuclease-free waterto 22.5 µL-
Total Volume 22.5 µL

b. Gently mix the components by pipetting up and down.

2. Nuclease P1 Digestion:

a. Incubate the reaction mixture at 37°C for 2 hours . b. For certain modifications like 2'-O-methylated nucleosides, a longer incubation time of up to 24 hours may be necessary to achieve complete digestion.[6]

3. pH Adjustment and Alkaline Phosphatase Addition:

a. After the Nuclease P1 digestion, add 2.5 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture to adjust the pH for optimal BAP activity. b. Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL) .

4. Alkaline Phosphatase Digestion:

a. Incubate the reaction at 37°C for 1 hour .

5. Enzyme Inactivation and Sample Preparation for LC-MS/MS:

a. After digestion, the sample can be directly subjected to LC-MS/MS analysis.[6] b. Optional: To remove the enzymes, which can interfere with downstream analysis, a filtration step using a 3 kDa molecular weight cutoff filter is recommended.[3][7] c. Store the digested samples at -80°C if not for immediate analysis.

Data Presentation

The efficiency of RNA digestion and the recovery of modified nucleosides are critical for accurate quantification. The following table summarizes typical recovery rates for various nucleosides using enzymatic digestion protocols. Note that recoveries can be influenced by the specific RNA sequence and the nature of the modification.

NucleosideAbbreviationTypical Recovery (%)
AdenosineA>95%
GuanosineG>95%
CytidineC>95%
UridineU>95%
N6-methyladenosinem6A90-99%
5-methylcytidinem5C90-99%
PseudouridineΨ90-99%
InosineI90-99%

Data compiled from various sources indicating high digestion efficiency. A study on yeast RNA showed recoveries between 96% and 99%.[8]

Troubleshooting

Problem Possible Cause Solution
Incomplete Digestion - Insufficient enzyme concentration- Suboptimal incubation time or temperature- Presence of enzyme inhibitors (e.g., high salt, EDTA)- Increase enzyme concentration or incubation time.- Ensure the RNA sample is free of contaminants by performing an ethanol (B145695) precipitation prior to digestion.[7]- For 2'-O-methylated nucleosides, consider a prolonged digestion of up to 24 hours.[6]
Degradation of Labile Modifications - Certain modifications are unstable at alkaline pH (e.g., m1A, m3C).[3][7]- Minimize the duration of the alkaline phosphatase step.- Consider alternative digestion strategies that maintain a more neutral pH throughout the process.
Low Signal in LC-MS/MS - Inefficient ionization of certain nucleosides- Loss of sample during cleanup- Optimize LC-MS/MS parameters, such as using ammonium (B1175870) bicarbonate to improve protonation.[4]- If using filter-based cleanup, pre-wash the filter to minimize binding of hydrophobic nucleosides.[7]
DNA Contamination - Incomplete removal of genomic DNA during RNA isolation- Treat the RNA sample with DNase during the purification step.[9]

Signaling Pathways and Logical Relationships

The enzymatic digestion of RNA follows a sequential and logical pathway to break down the polymer into its monomeric nucleoside units.

RNA_Digestion_Pathway cluster_0 RNA Polymer cluster_1 Nuclease P1 Action cluster_2 Alkaline Phosphatase Action RNA RNA Chain (5'-...pNpNpN...-3') Mononucleotides 5'-Mononucleotides (pA, pG, pC, pU, p(modN)) RNA->Mononucleotides  Nuclease P1 (cleaves phosphodiester bonds) Nucleosides Nucleosides (A, G, C, U, modN) Mononucleotides->Nucleosides  Alkaline Phosphatase (removes 5'-phosphate) label label

Figure 2: Enzymatic pathway of RNA digestion.

Conclusion

This protocol provides a reliable and efficient method for the complete digestion of RNA into nucleosides for subsequent analysis by LC-MS/MS. Adherence to the outlined steps and consideration of the troubleshooting guide will aid researchers in obtaining high-quality, reproducible data for the study of RNA modifications. The accurate quantification of these modifications is essential for advancing our understanding of their roles in biological processes and for the development of novel therapeutic strategies.

References

Application Notes & Protocols: Transcriptome-Wide Mapping of N1-methylguanosine (m1G)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N1-methylguanosine (m1G), a post-transcriptional RNA modification, involves the addition of a methyl group to the N1 position of a guanine (B1146940) residue. While often referred to as 1,2'-O-dimethylguanosine in some contexts, the prevalent modification studied in the transcriptome is m1G. This modification can disrupt Watson-Crick base pairing, potentially altering RNA structure and function.[1] The study of m1G is part of the broader field of epitranscriptomics, which investigates the role of RNA modifications in regulating gene expression. Unlike the more extensively studied N6-methyladenosine (m6A), the precise biological roles, regulatory mechanisms, and complete distribution of m1G are still areas of active investigation. However, its presence has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and viral RNA, suggesting its involvement in fundamental biological processes.[2][3]

The accurate mapping of m1G across the transcriptome is crucial for understanding its function. This requires sensitive and specific high-throughput sequencing methods. This document provides an overview of the key methodologies, relevant quantitative data, and detailed protocols for the transcriptome-wide analysis of m1G.

Quantitative Data on RNA Modification

While extensive quantitative data for m1G across various cell lines is still emerging, data from related modifications highlight the typical low abundance of these marks in mRNA. The stoichiometry of modifications can vary significantly depending on the RNA type, cellular conditions, and specific site. For instance, studies on N7-methylguanosine (m7G), another guanosine (B1672433) modification, have provided insights into its prevalence.

Table 1: Comparison of Guanosine Modification Levels in Human Cells

Modification RNA Type Cell Line Abundance/Stoichiometry Method Reference
m7G mRNA Multiple human cell lines 0.002% - 0.05% of total G m7G-MeRIP-seq [4][5]
m7G tRNA HeLa, HEK293T 60% - 85% at specific sites m7G-quant-seq [6]

| m1A | mRNA | Human | ~0.02% (m1A/A ratio) | m1A-ID-seq |[7] |

Note: Data for m1G is less prevalent in literature compared to m7G and m1A. The table provides context on the typical range of RNA modification levels.

Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of RNA modifications is controlled by three classes of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize the mark and elicit a functional consequence.[8][9][10] While this paradigm is well-established for modifications like m6A, the specific enzymes for m1G in mammalian mRNA are not yet fully characterized.[9][11] However, the existence of demethylases like AlkB that can remove m1G suggests a dynamic regulatory system is in place.[3]

Figure 1. Regulatory Machinery of RNA Methylation cluster_0 Dynamic Regulation Cycle Unmodified_RNA Unmodified RNA (G) m1G_RNA m1G-Modified RNA Unmodified_RNA->m1G_RNA 'Writer' (Methyltransferase) m1G_RNA->Unmodified_RNA 'Eraser' (Demethylase, e.g., AlkB) Effector_Proteins Reader Proteins (e.g., YTH-family) m1G_RNA->Effector_Proteins Recognition Biological_Response Downstream Biological Effect (e.g., Stability, Translation) Effector_Proteins->Biological_Response Signal Transduction

Caption: General model of RNA modification regulation.

Transcriptome-Wide Mapping Methods for m1G

Several high-throughput sequencing techniques can be adapted or have been specifically developed to map m1G. These methods primarily rely on enzymatic or chemical treatments that differentiate modified bases from unmodified ones, leading to a detectable signal during reverse transcription.

AlkB-facilitated RNA methylation sequencing (ARM-seq)

ARM-seq is an antibody-independent method that leverages the demethylase activity of the E. coli protein AlkB.[3] AlkB can remove methyl groups from N1-methyladenosine (m1A), N3-methylcytidine (m3C), and N1-methylguanosine (m1G).[3] The m1G modification can stall reverse transcriptase (RT), leading to truncated cDNA fragments. By treating the RNA with AlkB, the m1G mark is removed, allowing for the generation of full-length cDNAs. Comparing the sequencing reads from AlkB-treated and untreated samples reveals the locations of m1G modifications.

Figure 2. Workflow for ARM-seq Start Total RNA Isolation Fragment RNA Fragmentation Start->Fragment Split Split Sample Fragment->Split Control Control (No Treatment) Split->Control Untreated Treatment AlkB Demethylase Treatment Split->Treatment Treated RT_Control Reverse Transcription (RT stalls at m1G) Control->RT_Control RT_Treated Reverse Transcription (RT proceeds) Treatment->RT_Treated Lib_Prep Library Preparation & Sequencing RT_Control->Lib_Prep RT_Treated->Lib_Prep Analysis Bioinformatic Analysis (Compare read-through) Lib_Prep->Analysis Mapping m1G Site Identification Analysis->Mapping

Caption: High-level experimental workflow for ARM-seq.

DAMM-seq (Simultaneous Mapping)

A recently mentioned technique, DAMM-seq, allows for the simultaneous detection of m1A, m3C, m1G, and N2,N2-dimethylguanosine (m2,2G) methylations, offering a broader view of the epitranscriptome from a single experiment.[5]

Experimental Protocols

Protocol 1: AlkB-Facilitated RNA Methylation Sequencing (ARM-seq)

This protocol is adapted from methodologies described for detecting AlkB-sensitive modifications.[3]

1. RNA Preparation:

  • Isolate total RNA from cells or tissues using a standard Trizol-based method. Ensure high quality, with an RNA Integrity Number (RIN) > 7.0.

  • Purify poly(A)+ RNA from the total RNA using oligo(dT)-magnetic beads to enrich for mRNA.

  • Chemically fragment the enriched mRNA to an average size of ~100-200 nucleotides. Fragmentation can be achieved using a magnesium-based RNA fragmentation buffer at 94°C for 5-7 minutes. Purify the fragmented RNA.

2. AlkB Demethylation Reaction:

  • Divide the fragmented RNA into two equal aliquots: one for the AlkB treatment and one for the no-treatment control.

  • For the treatment sample, set up the demethylation reaction:

    • Fragmented RNA: ~500 ng
    • Recombinant AlkB protein: ~2 µg
    • AlkB Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
    • RNase Inhibitor
    • Nuclease-free water to a final volume of 50 µL.

  • For the control sample, set up an identical reaction but omit the AlkB protein.

  • Incubate both reactions at 37°C for 2 hours.

  • Purify the RNA from both reactions using an RNA cleanup kit.

3. cDNA Synthesis and Library Preparation:

  • Perform first-strand cDNA synthesis on the RNA from both the treated and control samples. Use a reverse transcriptase that is sensitive to m1G-induced stalling.

  • Proceed with standard library preparation for high-throughput sequencing (e.g., Illumina platform). This includes second-strand synthesis, end-repair, A-tailing, adapter ligation, and PCR amplification.

4. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencer.

  • Align the sequencing reads to the reference genome/transcriptome.

  • Identify m1G sites by comparing the read coverage between the AlkB-treated and control samples. A significant increase in read-through (i.e., higher coverage downstream of a potential site) in the treated sample compared to the control indicates the presence of an AlkB-sensitive modification like m1G.

Figure 3. Principle of AlkB-based m1G Detection cluster_control Control Sample (Untreated) cluster_treated AlkB-Treated Sample RNA_C RNA with m1G Stall RT Stalls RNA_C->Stall m1G blocks RT RT_C Reverse Transcriptase RNA_T1 RNA with m1G RNA_T2 RNA with G (m1G removed) RNA_T1->RNA_T2 Demethylation AlkB AlkB Proceed RT Proceeds RNA_T2->Proceed No block RT_T Reverse Transcriptase

Caption: Mechanism of m1G detection via AlkB treatment.

Applications in Research and Drug Development

  • Understanding Gene Regulation: Mapping m1G provides a new layer of information on post-transcriptional gene regulation. Its presence in specific regions of mRNA could influence RNA stability, translation efficiency, and splicing, similar to other modifications.[12]

  • Virology: The identification of m1G on viral genomes suggests it plays a role in the viral life cycle.[2] Mapping these modifications could uncover novel mechanisms of viral replication and host interaction, presenting potential targets for antiviral therapies.

  • Cancer Biology: Aberrant RNA methylation patterns are increasingly linked to cancer.[13] Investigating the m1G methylome in cancerous versus healthy tissues could reveal new biomarkers for diagnosis or prognosis and identify novel therapeutic targets within the RNA modification machinery.

  • Drug Development: As the "writers," "erasers," and "readers" of m1G are identified, they may become targets for small molecule inhibitors. Modulating the m1G landscape could offer a novel therapeutic strategy for diseases driven by dysregulated gene expression. The development of drugs targeting these epitranscriptomic pathways is a growing area of precision medicine.[14][15][16]

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2'-O-dimethylguanosine (m¹G(m)) is a modified ribonucleoside found in transfer RNA (tRNA), particularly in the D-arm. The precise quantification of such modifications is crucial for understanding the role of tRNA in various biological processes, including the regulation of protein synthesis and stress responses. Dysregulation of tRNA modifications has been linked to several human diseases. This document provides detailed protocols for the sample preparation and subsequent analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical quantitative parameters for the LC-MS/MS analysis of other modified guanosine (B1672433) analogs. These values can serve as a benchmark for method development and validation for this compound analysis.

ParameterN²-methylguanosine (m²G)N²,N²-dimethylguanosine (m²,²G)
Linearity Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.05 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL~0.1 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Recovery 85 - 110%85 - 110%

Experimental Protocols

Protocol 1: Extraction of Total tRNA from Biological Samples (e.g., Cell Culture)

This protocol outlines the initial step of isolating total tRNA, which is subsequently hydrolyzed to release individual ribonucleosides, including this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., TRIzol or similar phenol-based reagent)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes, RNase-free

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant. Add 1 mL of lysis buffer to the cell pellet and homogenize by vortexing or pipetting.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • RNA Precipitation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases. Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free microcentrifuge tube.

  • RNA Precipitation: Add 500 µL of isopropanol to the aqueous phase. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

  • RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol describes the digestion of the isolated tRNA to its constituent nucleosides.[1]

Materials:

  • Isolated total tRNA

  • Nuclease P1 (1 U/µL)

  • Bacterial Alkaline Phosphatase (1 U/µL)

  • 10x Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3)

  • 10x Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

  • RNase-free water

  • Heating block or water bath

Procedure:

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:

    • Total tRNA (5-10 µg)

    • 2 µL of 10x Nuclease P1 Buffer

    • 1 µL of Nuclease P1

    • RNase-free water to a final volume of 18 µL

  • Nuclease P1 Digestion: Incubate the reaction mixture at 37°C for 2 hours.

  • Alkaline Phosphatase Addition: After the initial incubation, add the following to the same tube:

    • 2 µL of 10x Alkaline Phosphatase Buffer

    • 1 µL of Bacterial Alkaline Phosphatase

  • Alkaline Phosphatase Digestion: Incubate the reaction at 37°C for an additional 2 hours.

  • Sample Preparation for LC-MS/MS: Following digestion, the sample can be directly diluted with the initial mobile phase for LC-MS/MS analysis or subjected to a cleanup step if high salt concentrations are a concern. A common approach is to dilute the sample 1:10 with 95:5 water:acetonitrile with 0.1% formic acid.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14.1-16 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (m¹G(m))

    • Precursor Ion (Q1): m/z 312.1

    • Product Ion (Q3): m/z 166.1[1]

  • Collision Energy (CE): Optimization required, typically in the range of 15-30 eV for similar compounds.

  • Dwell Time: 50-100 ms

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Biological Sample (e.g., Cell Culture) tRNA_extraction Total tRNA Extraction cell_culture->tRNA_extraction enzymatic_hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_extraction->enzymatic_hydrolysis lc_separation LC Separation enzymatic_hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

tRNA_modification_pathway cluster_transcription Transcription & Processing cluster_modification tRNA Modification cluster_function Biological Function pre_tRNA pre-tRNA Transcript processing Endo- & Exonucleolytic Processing pre_tRNA->processing unmodified_tRNA Unmodified tRNA processing->unmodified_tRNA methylation Methylation (tRNA Methyltransferases) unmodified_tRNA->methylation S-adenosylmethionine (SAM) other_modifications Other Modifications methylation->other_modifications mature_tRNA Mature, Modified tRNA (contains m¹G(m)) other_modifications->mature_tRNA translation Protein Translation mature_tRNA->translation stress_response Stress Response mature_tRNA->stress_response

Caption: General pathway of tRNA maturation and function.

References

Application Notes and Protocols: 1,2'-O-dimethylguanosine as a Potential Urinary Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides, the building blocks of RNA, are released into the bloodstream and subsequently excreted in urine as a result of normal cellular metabolism and RNA turnover. In pathological conditions such as cancer, the rate of RNA turnover and modification can be significantly altered, leading to changes in the urinary profile of these nucleosides. This has positioned urinary modified nucleosides as promising non-invasive biomarkers for cancer detection and monitoring. This document focuses on the potential application of 1,2'-O-dimethylguanosine as a urinary biomarker, providing an overview of the underlying biological processes, a summary of relevant quantitative data for a closely related isomer, and detailed protocols for its analysis.

Biological Context: tRNA Degradation and Urinary Excretion of Modified Nucleosides

Modified nucleosides found in urine are primarily the result of the degradation of various RNA species, with transfer RNA (tRNA) being a major contributor due to its high modification content and turnover rate. The biological pathway leading to the urinary excretion of these molecules is a multi-step process.

During their lifecycle, tRNAs can become damaged or are no longer needed by the cell. These "hypomodified" or aged tRNAs are targeted for degradation through specific cellular pathways, such as the rapid tRNA decay (RTD) pathway. This process involves the enzymatic breakdown of the tRNA molecule into its constituent nucleosides, including modified ones like dimethylguanosine. These nucleosides are then released from the cell into the bloodstream and are eventually filtered by the kidneys and excreted in the urine. In cancer, increased cell proliferation and metabolic activity can lead to a higher rate of tRNA turnover, resulting in elevated levels of modified nucleosides in the urine.

tRNA_Degradation_Pathway tRNA Degradation and Urinary Excretion of Modified Nucleosides tRNA Functional tRNA Hypomodified_tRNA Hypomodified/Damaged tRNA tRNA->Hypomodified_tRNA Cellular Stress/Aging RTD_Pathway Rapid tRNA Decay (RTD) Pathway Hypomodified_tRNA->RTD_Pathway Targeting for Degradation Nucleosides Constituent Nucleosides (including this compound) RTD_Pathway->Nucleosides Enzymatic Breakdown Bloodstream Bloodstream Nucleosides->Bloodstream Cellular Release Kidneys Kidneys (Filtration) Bloodstream->Kidneys Urine Urine (Excretion) Kidneys->Urine

Caption: Pathway of tRNA degradation leading to urinary excretion.

Quantitative Data Summary

Direct quantitative data for urinary this compound in cancer patients is limited in the available literature. However, studies on the closely related isomer, N2,N2-dimethylguanosine, in breast cancer patients provide valuable insights. The following table summarizes findings from studies that have quantified urinary N2,N2-dimethylguanosine levels in breast cancer patients compared to healthy controls. These values are typically normalized to creatinine (B1669602) levels to account for variations in urine dilution.

Study CohortN2,N2-dimethylguanosine Level (nmol/µmol creatinine)Statistical SignificanceReference
Pre-operative Breast Cancer Patients Significantly Higher vs. Controls & Post-operativeP < 0.001[1]
Metastatic Breast Carcinoma Patients Elevated in 35.1% of patients-[2]
Breast Carcinoma Patients with Metastases At least one modified nucleoside elevated in 88%-[3]

Note: The data presented is for N2,N2-dimethylguanosine as a proxy for this compound.

Experimental Protocols

The following protocols are based on established methods for the quantification of modified nucleosides in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urine Sample Collection and Preparation

Proper sample collection and preparation are crucial for accurate quantification of urinary nucleosides.

Materials:

  • Sterile urine collection containers

  • Centrifuge

  • Vortex mixer

  • Pipettes and sterile tips

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

Protocol:

  • Collect first-morning midstream urine samples in sterile containers.

  • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris and sediment.

  • Transfer the supernatant to a clean tube.

  • To 100 µL of urine supernatant, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Urine Sample Preparation Workflow Urine_Sample Urine Sample Collection Centrifugation1 Centrifugation (2,000 x g) Urine_Sample->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Supernatant_Collection->Protein_Precipitation Centrifugation2 Centrifugation (14,000 x g) Protein_Precipitation->Centrifugation2 Supernatant_Transfer Supernatant Transfer Centrifugation2->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for preparing urine samples for nucleoside analysis.

LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of this compound. Optimization of specific parameters may be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined. For N2,N2-dimethylguanosine, a common transition is m/z 312.1 -> 152.1. The transitions for this compound would need to be optimized but would be expected to be similar.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

LCMS_Workflow LC-MS/MS Analysis Workflow Prepared_Sample Prepared Urine Sample Autosampler Autosampler Injection Prepared_Sample->Autosampler HPLC_Column HPLC Separation (C18 Column) Autosampler->HPLC_Column ESI_Source Electrospray Ionization (ESI+) HPLC_Column->ESI_Source Mass_Analyzer Mass Analyzer (Triple Quadrupole) ESI_Source->Mass_Analyzer MRM_Detection MRM Detection of Transitions Mass_Analyzer->MRM_Detection Data_Analysis Data Acquisition & Quantification MRM_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of urinary nucleosides.

Conclusion and Future Directions

The analysis of urinary modified nucleosides, such as this compound, holds significant promise as a non-invasive tool for cancer biomarker discovery. While direct evidence for this compound is still emerging, the data from its isomer, N2,N2-dimethylguanosine, in breast cancer patients suggests that this class of molecules is worthy of further investigation. The protocols provided here offer a robust starting point for researchers to develop and validate assays for this compound. Future studies should focus on establishing baseline levels in healthy populations and quantifying its concentration in various disease states to fully elucidate its potential as a clinical biomarker.

References

Application Notes and Protocols for the Synthesis of 1,2'-O-dimethylguanosine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of 1,2'-O-dimethylguanosine, a modified nucleoside of interest in various fields of biological and pharmaceutical research. The protocols outlined below are based on established chemical transformations for the modification of guanosine (B1672433) and are intended to serve as a guide for the preparation of analytical standards.

Introduction

Modified nucleosides play a critical role in the regulation of gene expression and are key components of many therapeutic agents. This compound is a doubly methylated derivative of guanosine, with methylation at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. The presence of these methyl groups can significantly alter the physicochemical properties of the nucleoside, affecting its base-pairing capabilities, conformational preferences, and resistance to enzymatic degradation. As such, high-purity standards of this compound are essential for a variety of research applications, including mass spectrometry-based quantitative analysis, structural biology studies, and as a reference compound in the development of RNA-based therapeutics.

This document outlines two potential synthetic pathways for the preparation of this compound. Both routes employ a multi-step approach involving the sequential methylation of the guanosine core, with appropriate protection and deprotection steps to ensure regioselectivity.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthetic pathways. The indicated yields are estimates based on reported efficiencies for analogous reactions and may vary depending on the specific experimental conditions.

StepReagent 1Reagent 2SolventTypical Yield (%)
Pathway 1: N1-Methylation First
1. N1-Methylation of GuanosineGuanosineMethyl Iodide / NaHAnhydrous DMF60-70
2. 3',5'-O-Protection of 1-Methylguanosine (B33566)1-MethylguanosineTBDMS-Cl / Imidazole (B134444)Anhydrous Pyridine85-95
3. 2'-O-Methylation3',5'-O-TBDMS-1-methylguanosineMethyl Iodide / NaHAnhydrous THF70-80
4. Deprotection3',5'-O-TBDMS-1,2'-O-dimethylguanosineTBAFTHF90-95
Pathway 2: 2'-O-Methylation First
1. Synthesis of 2'-O-Methylguanosine (from protected guanosine)Protected GuanosineMethylating AgentVarious75-85
2. N1-Methylation of 2'-O-Methylguanosine2'-O-MethylguanosineMethyl Iodide / NaHAnhydrous DMF60-70

Experimental Protocols

Pathway 1: N1-Methylation Followed by 2'-O-Methylation

This pathway prioritizes the methylation of the guanine base, followed by modification of the ribose sugar.

Step 1: Synthesis of 1-Methylguanosine

This protocol is adapted from a method for N1-alkylation of guanosine.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend guanosine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reaction: Cool the suspension in an ice bath and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol (B129727), followed by water. Neutralize the mixture with acetic acid.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) and methanol to afford 1-methylguanosine.

Step 2: 3',5'-O-Protection of 1-Methylguanosine

  • Preparation: Dissolve 1-methylguanosine (1 equivalent) in anhydrous pyridine.

  • Silylation: Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with methanol and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3',5'-O-bis(tert-butyldimethylsilyl)-1-methylguanosine.

Step 3: 2'-O-Methylation of Protected 1-Methylguanosine

  • Preparation: Under an inert atmosphere, dissolve 3',5'-O-bis(tert-butyldimethylsilyl)-1-methylguanosine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Cool the solution to 0°C and add sodium hydride (1.5 equivalents). Stir for 30 minutes.

  • Methylation: Add methyl iodide (2 equivalents) and stir the reaction at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with methanol and remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine. Dry and concentrate the organic layer.

  • Purification: Purify the product by silica gel column chromatography.

Step 4: Deprotection to Yield this compound

  • Preparation: Dissolve the protected this compound from the previous step in THF.

  • Deprotection: Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1 M solution in THF, 2.5 equivalents).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography or reverse-phase HPLC to obtain pure this compound.

Pathway 2: 2'-O-Methylation Followed by N1-Methylation

This alternative pathway begins with the synthesis of the more readily available 2'-O-methylguanosine, followed by N1-methylation.

Step 1: Synthesis of 2'-O-Methylguanosine

The synthesis of 2'-O-methylguanosine can be achieved through various published methods, often involving the protection of the 3' and 5' hydroxyls of guanosine, followed by methylation of the 2'-hydroxyl and subsequent deprotection. For a detailed protocol, please refer to specialized literature on nucleoside chemistry.

Step 2: N1-Methylation of 2'-O-Methylguanosine

  • Preparation: Under an inert atmosphere, suspend 2'-O-methylguanosine (1 equivalent) in anhydrous DMF.

  • Reaction: Cool the suspension to 0°C and add sodium hydride (1.2 equivalents) in portions. Stir for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to proceed at room temperature for 12-16 hours.

  • Quenching and Work-up: Quench the reaction with methanol, followed by water. Neutralize with acetic acid.

  • Purification: Remove the solvent in vacuo and purify the crude product by reverse-phase HPLC to isolate this compound.

Visualizations

Pathway_1 Guanosine Guanosine N1_MeG 1-Methylguanosine Guanosine->N1_MeG N1-Methylation Protected_N1_MeG 3',5'-O-Protected 1-Methylguanosine N1_MeG->Protected_N1_MeG 3',5'-OH Protection Protected_DiMeG Protected This compound Protected_N1_MeG->Protected_DiMeG 2'-O-Methylation DiMeG This compound Protected_DiMeG->DiMeG Deprotection

Caption: Synthetic workflow for Pathway 1.

Pathway_2 Guanosine Guanosine O2_MeG 2'-O-Methylguanosine Guanosine->O2_MeG Multi-step synthesis DiMeG This compound O2_MeG->DiMeG N1-Methylation

Caption: Synthetic workflow for Pathway 2.

Logical_Relationships cluster_start Starting Material cluster_intermediates Key Intermediates cluster_target Target Molecule Guanosine Guanosine N1_MeG 1-Methylguanosine Guanosine->N1_MeG O2_MeG 2'-O-Methylguanosine Guanosine->O2_MeG DiMeG This compound N1_MeG->DiMeG O2_MeG->DiMeG

Caption: Logical relationships of key compounds.

Developing Antibodies for 1,2'-O-dimethylguanosine Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and application of antibodies specific to 1,2'-O-dimethylguanosine (m¹Am), a modified ribonucleoside. These guidelines are intended to assist researchers in the fields of molecular biology, epigenetics, and drug development in the successful immunoprecipitation of RNA containing this specific modification.

Introduction to this compound (m¹Am)

N¹-methyladenosine (m¹A) is a prevalent and reversible post-transcriptional RNA modification found in various RNA species, including tRNA, rRNA, and mRNA.[1][2] This modification plays a crucial role in regulating gene expression and other fundamental cellular processes by affecting RNA metabolism, including structure, stability, and translation.[1][2] The majority of m¹A modifications in eukaryotes occur in the 5'UTR region of mRNA and are common in tRNA and rRNA.[3] The presence of m¹A at the beginning of a transcript can promote mRNA translation, while its presence in the coding region can inhibit it.[3] Given the functional significance of m¹A, the ability to specifically isolate and study RNAs containing the closely related this compound modification is of high interest. This protocol outlines the necessary steps to generate specific antibodies and perform successful immunoprecipitation.

Application Notes

The development of a highly specific antibody is critical for the successful enrichment of RNA molecules containing this compound. The general workflow involves synthesizing a hapten containing the modified nucleoside, conjugating it to a carrier protein to elicit an immune response, and then screening for monoclonal antibodies with high affinity and specificity. Once a suitable antibody is obtained, it can be used in methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq) to identify m¹Am-containing transcripts transcriptome-wide.

Key Considerations for Antibody Development:
  • Hapten Design: The immunogen design is crucial. A synthetic this compound nucleoside or a short RNA oligonucleotide containing the modification should be synthesized and conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Immunization and Hybridoma Technology: Standard protocols for monoclonal antibody production, such as hybridoma technology, can be employed.[4][5] This involves immunizing mice with the conjugated hapten, followed by the fusion of spleen cells with myeloma cells to generate hybridoma clones.

  • Screening and Validation: Clones must be rigorously screened for their ability to specifically recognize this compound. This can be achieved through Enzyme-Linked Immunosorbent Assay (ELISA) using the modified nucleoside conjugated to a different carrier protein to avoid selecting antibodies against the carrier. Further validation should include dot blots with synthetic modified and unmodified RNA oligonucleotides to confirm specificity.

Experimental Protocols

Protocol 1: Monoclonal Antibody Production for this compound

This protocol outlines the generation of monoclonal antibodies specific to m¹Am using hybridoma technology.

1. Antigen Preparation:

  • Synthesize this compound and conjugate it to KLH for immunization and to BSA for screening.
  • Characterize the conjugates to determine the hapten-to-carrier protein ratio.

2. Immunization:

  • Immunize BALB/c mice with the this compound-KLH conjugate emulsified in complete Freund's adjuvant.
  • Administer subsequent booster injections with the conjugate in incomplete Freund's adjuvant at 2-3 week intervals.
  • Monitor the antibody titer in the serum using ELISA with the this compound-BSA conjugate.

3. Hybridoma Production:

  • Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.
  • Fuse the splenocytes with myeloma cells (e.g., P3-NS1-Ag4-1) using polyethylene (B3416737) glycol (PEG).[6]
  • Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

4. Screening and Cloning:

  • Screen hybridoma supernatants for the presence of specific antibodies using ELISA against the this compound-BSA conjugate.
  • Select positive clones and subclone them by limiting dilution to ensure monoclonality.
  • Expand positive clones and produce ascitic fluid or culture supernatant containing the monoclonal antibodies.

5. Antibody Characterization:

  • Determine the antibody isotype and affinity.
  • Assess specificity by competitive ELISA using unmodified guanosine (B1672433) and other modified nucleosides as competitors.
  • Validate specificity using dot blots with synthetic RNA oligonucleotides containing and lacking the this compound modification.

Protocol 2: this compound RNA Immunoprecipitation (MeRIP)

This protocol describes the enrichment of m¹Am-containing RNA fragments from total cellular RNA.

1. RNA Preparation:

  • Extract total RNA from cells or tissues using a standard method like TRIzol extraction.[7] Ensure high quality and integrity of the RNA.
  • Fragment the total RNA to an average size of 100-200 nucleotides by enzymatic or chemical fragmentation.[7]

2. Immunoprecipitation:

  • Incubate the fragmented RNA with an anti-1,2'-O-dimethylguanosine antibody in IP buffer.[7][8] The optimal antibody concentration should be determined empirically.
  • Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the immunocomplexes.[8][9]
  • Incubate with gentle rotation to allow for binding.

3. Washing:

  • Wash the beads several times with IP buffer to remove non-specifically bound RNA.[10] This step is critical for reducing background.

4. Elution:

  • Elute the bound RNA from the beads using an appropriate elution buffer.

5. RNA Purification:

  • Purify the eluted RNA using a standard RNA purification kit. This enriched RNA is now ready for downstream applications such as RT-qPCR or library preparation for sequencing (MeRIP-Seq).

Data Presentation

Quantitative data from the antibody characterization and MeRIP validation should be summarized for clarity.

Table 1: Monoclonal Antibody Specificity

Competitor NucleosideIC₅₀ (nM)Cross-Reactivity (%)
This compound10100
Guanosine>10,000<0.1
N⁶-methyladenosine (m⁶A)>10,000<0.1
5-methylcytosine (m⁵C)>10,000<0.1

Table 2: MeRIP-qPCR Validation

Gene TargetFold Enrichment (IP vs. Input)P-value
Positive Control (Known m¹Am-containing transcript)25.3<0.001
Negative Control (Lacks m¹Am)1.2>0.05
Gene of Interest 115.8<0.01
Gene of Interest 20.9>0.05

Visualization of Workflows

Antibody_Development_Workflow cluster_antigen Antigen Preparation cluster_immuno Immunization & Hybridoma Production cluster_screen Screening & Validation A Synthesize this compound B Conjugate to Carrier Proteins (KLH/BSA) A->B C Immunize Mice with m¹Am-KLH B->C D Isolate Splenocytes C->D E Fuse with Myeloma Cells D->E F Select Hybridomas in HAT Medium E->F G Screen Supernatants by ELISA F->G H Subclone Positive Hybridomas G->H I Characterize Antibody Specificity H->I J Validate with Dot Blot I->J K K J->K High-Affinity, Specific Monoclonal Antibody

Caption: Workflow for monoclonal antibody development against this compound.

MeRIP_Workflow cluster_prep RNA Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis A Isolate Total RNA B Fragment RNA (100-200 nt) A->B C Incubate with anti-m¹Am Antibody B->C D Add Protein A/G Magnetic Beads C->D E Wash to Remove Non-specific Binding D->E F Elute Bound RNA E->F G Purify RNA F->G H RT-qPCR or Library Preparation for Sequencing G->H

References

Unveiling the Epitranscriptome: An Experimental Guide to RNA Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Epitranscriptome

The field of epitranscriptomics, the study of post-transcriptional RNA modifications, is rapidly expanding our understanding of gene expression regulation. These chemical alterations of RNA molecules, numbering over 170, are dynamic and reversible, playing crucial roles in cellular processes ranging from RNA splicing and translation to stability and localization.[1] Dysregulation of the epitranscriptome has been implicated in a variety of human diseases, including cancer, neurological disorders, and metabolic diseases, making the study of RNA modifications a critical area for both basic research and therapeutic development.

This document provides a comprehensive overview of key experimental workflows for studying RNA modifications, with a focus on antibody-based enrichment and sequencing (MeRIP-seq and miCLIP) and mass spectrometry-based approaches. Detailed protocols, data interpretation guidelines, and a comparative analysis of these techniques are presented to aid researchers, scientists, and drug development professionals in navigating this exciting field.

Core Methodologies for RNA Modification Analysis

The investigation of RNA modifications can be broadly categorized into three main approaches:

  • Antibody-Based Enrichment followed by Sequencing: These methods utilize antibodies specific to a particular RNA modification to enrich for modified RNA fragments, which are then identified by high-throughput sequencing.

  • Mass Spectrometry-Based Analysis: This powerful technique allows for the direct detection and quantification of modified nucleosides without the need for antibodies.

  • Direct RNA Sequencing: Emerging technologies, such as Nanopore sequencing, enable the direct sequencing of native RNA molecules, allowing for the simultaneous identification of the RNA sequence and its modifications.

This guide will focus on the first two, as they are currently the most established and widely used methods in the field.

Application Note 1: Transcriptome-Wide Mapping of N6-methyladenosine (m6A) using MeRIP-seq

Overview: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m6A-seq) is a powerful technique for the transcriptome-wide profiling of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA.[1][2] The method involves the fragmentation of total RNA, followed by immunoprecipitation of m6A-containing fragments using an m6A-specific antibody. The enriched RNA fragments are then sequenced, and the resulting data is analyzed to identify "peaks" that correspond to m6A-modified regions.[3][4]

Key Advantages:

  • Transcriptome-wide coverage: Enables the identification of m6A sites across the entire transcriptome.[4]

  • High sensitivity: Capable of detecting m6A modifications with low abundance.[4]

  • Relatively straightforward protocol: The workflow is less complex compared to some other methods.[5]

Limitations:

  • Limited resolution: Pinpoints m6A modifications to regions of approximately 100-200 nucleotides, not to a single base.[3][5]

  • Antibody-dependent: Results can be influenced by the specificity and quality of the m6A antibody.[4]

  • Potential for bias: The immunoprecipitation step can introduce biases.

Data Interpretation: MeRIP-seq data analysis involves identifying regions with a statistically significant enrichment of sequencing reads in the immunoprecipitated sample compared to a non-immunoprecipitated input control. These enriched regions, or "peaks," indicate the location of m6A modifications. The height and width of the peaks can provide a semi-quantitative measure of the level of modification at a given site.

Experimental Workflow for MeRIP-seq

MeRIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis start Total RNA Isolation fragmentation RNA Fragmentation start->fragmentation ip m6A Immunoprecipitation fragmentation->ip wash Washing ip->wash elution Elution wash->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end m6A Map analysis->end

A simplified workflow for MeRIP-seq.

Application Note 2: Single-Nucleotide Resolution Mapping of m6A with miCLIP

Overview: m6A individual-nucleotide resolution cross-linking and immunoprecipitation (miCLIP) is an advanced technique that allows for the identification of m6A sites at single-base resolution.[6][7] This method combines antibody-based enrichment with UV cross-linking to induce specific mutations or truncations in the cDNA during reverse transcription at the site of the modification. These mutational signatures are then used to pinpoint the exact location of the m6A residue.[7]

Key Advantages:

  • Single-nucleotide resolution: Precisely identifies the exact location of m6A modifications.[6]

  • Reduced false positives: The requirement for a specific mutational signature reduces the number of false-positive identifications.

Limitations:

  • Technically challenging: The protocol is more complex and demanding than MeRIP-seq.[7]

  • Lower library complexity: Can result in lower library complexity compared to other methods.[6]

  • Potential for UV cross-linking bias.

Data Interpretation: miCLIP data analysis focuses on identifying specific nucleotide substitutions (e.g., C-to-T transitions) or truncations in the sequencing reads that are indicative of an antibody-crosslinked m6A site. The frequency and location of these mutations are used to confidently identify and quantify the stoichiometry of m6A at a single-nucleotide level.

Experimental Workflow for miCLIP

miCLIP_Workflow cluster_sample_prep Sample Preparation & Cross-linking cluster_library_prep Library Preparation cluster_sequencing Sequencing & Analysis start Total RNA Isolation fragmentation RNA Fragmentation start->fragmentation ip_uv m6A IP & UV Cross-linking fragmentation->ip_uv ligation 3' Adapter Ligation ip_uv->ligation rt Reverse Transcription ligation->rt purification cDNA Purification rt->purification library_amp Library Amplification purification->library_amp sequencing High-Throughput Sequencing library_amp->sequencing analysis Data Analysis (Mutation Calling) sequencing->analysis end Single-Nucleotide m6A Map analysis->end

A simplified workflow for miCLIP.

Application Note 3: Quantitative Analysis of RNA Modifications by Mass Spectrometry

Overview: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate and sensitive method for the direct detection and quantification of a wide range of RNA modifications.[8][9] This technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[8][9]

Key Advantages:

  • High accuracy and sensitivity: Provides precise quantification of RNA modifications.[1]

  • Broad applicability: Can detect and quantify over 150 different RNA modifications simultaneously.[8]

  • Antibody-independent: Avoids the potential biases and limitations associated with antibody-based methods.

Limitations:

  • Loss of sequence information: The digestion of RNA into individual nucleosides results in the loss of information about the location of the modification within the RNA molecule.[8]

  • Requires specialized equipment and expertise.

Data Interpretation: LC-MS/MS data provides a quantitative profile of the different modified nucleosides present in a given RNA sample. The abundance of each modified nucleoside is typically expressed as a ratio relative to its corresponding unmodified nucleoside (e.g., m6A/A ratio). This allows for the comparison of global RNA modification levels across different samples or conditions.

Experimental Workflow for Mass Spectrometry-Based RNA Modification Analysis

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start RNA Isolation digestion Enzymatic Digestion start->digestion lc Liquid Chromatography digestion->lc ms Tandem Mass Spectrometry lc->ms quantification Data Analysis & Quantification ms->quantification end Quantitative Modification Profile quantification->end

A simplified workflow for mass spectrometry-based analysis.

Quantitative Comparison of RNA Modification Analysis Techniques

FeatureMeRIP-seqmiCLIPMass Spectrometry (LC-MS/MS)
Principle Antibody-based enrichment of modified RNA fragments followed by sequencing.Antibody-based enrichment with UV cross-linking to induce mutations at modification sites.Direct detection and quantification of modified nucleosides based on mass-to-charge ratio.
Resolution ~100-200 nucleotides.[5]Single nucleotide.[6]Not applicable (global analysis).[8]
Quantitative? Semi-quantitative (peak height).Yes (mutation frequency).Yes (absolute quantification).[1]
Required Starting Material 1-20 µg of total RNA.[4]High amount of input material.[6]Can be performed with nanogram amounts of RNA.
Identified Sites (Typical) Thousands of peaks.[10]Thousands of sites.All detectable modifications in the sample.
Strengths Transcriptome-wide, relatively simple protocol.[5]High resolution, reduced false positives.High accuracy, broad applicability, antibody-independent.[8]
Weaknesses Low resolution, antibody-dependent.[3][4]Technically challenging, potential for UV bias.[7]Loss of sequence context.[8]

Quantitative Data from Mass Spectrometry Analysis of RNA Modifications in Cancer Cells

The following table presents a subset of quantitative data from a study that used LC-MS/MS to analyze RNA modifications in a colorectal cancer cell line (SW620). The data shows the relative abundance of various modified nucleosides in different RNA subtypes.

RNA ModificationTotal RNA (%)mRNA (%)rRNA (%)tRNA (%)
m6A 0.250.300.150.10
m5C 1.500.101.803.50
Ψ 2.500.503.008.00
m1A 0.100.050.080.50
ac4C 0.05<0.010.020.20
m7G 0.080.020.100.30
Data adapted from a study on colorectal cancer cells.[11] The values represent the percentage of the modified nucleoside relative to its unmodified counterpart.

Signaling Pathways in RNA Modification

RNA modifications are dynamically regulated by a complex interplay of enzymes known as "writers," "erasers," and "readers."

  • Writers: Enzymes that install the modifications (e.g., methyltransferases).

  • Erasers: Enzymes that remove the modifications (e.g., demethylases).

  • Readers: Proteins that recognize and bind to the modified RNA, mediating downstream effects.

N6-methyladenosine (m6A) Signaling Pathway

m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Writers Writers (METTL3/14, WTAP) RNA pre-mRNA (A) Writers->RNA Methylation Erasers Erasers (FTO, ALKBH5) m6A_RNA mRNA (m6A) Erasers->m6A_RNA Demethylation Readers_nuc Nuclear Readers (YTHDC1, HNRNPs) m6A_RNA->Readers_nuc Export Nuclear Export m6A_RNA->Export Splicing Splicing Readers_nuc->Splicing Readers_cyto Cytoplasmic Readers (YTHDF1/2/3, IGF2BPs) Export->Readers_cyto Translation Translation Readers_cyto->Translation Decay mRNA Decay Readers_cyto->Decay

The m6A modification is dynamically regulated.

Pseudouridine (Ψ) Synthase Signaling

Pseudouridine_Pathway cluster_regulation Regulation cluster_synthesis Pseudouridylation cluster_function Functional Consequences Stress Cellular Stress (e.g., nutrient deprivation) Signaling Signaling Pathways (e.g., TOR pathway) Stress->Signaling PUS Pseudouridine Synthases (PUS enzymes) Signaling->PUS Regulates activity RNA_U RNA (U) PUS->RNA_U Isomerization RNA_Psi RNA (Ψ) Structure RNA Structure Stabilization RNA_Psi->Structure Splicing Splicing Regulation RNA_Psi->Splicing Translation Translation Efficiency RNA_Psi->Translation

Pseudouridylation is regulated by cellular signals.

Experimental Protocols

Protocol 1: MeRIP-seq

Materials:

  • Total RNA extraction kit

  • DNase I

  • RNA fragmentation buffer

  • m6A antibody

  • Protein A/G magnetic beads

  • IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Wash buffers (low and high salt)

  • Elution buffer

  • RNA purification kit

  • Library preparation kit for sequencing

Procedure:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues and treat with DNase I.

    • Fragment the RNA to an average size of ~100-200 nucleotides by incubating with fragmentation buffer at 94°C for 5-15 minutes. The fragmentation time should be optimized.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an m6A-specific antibody in IP buffer for 2 hours at 4°C with rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C with rotation to capture the antibody-RNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specific binding.

    • Elute the m6A-containing RNA fragments from the beads using elution buffer.

  • RNA Purification and Library Preparation:

    • Purify the eluted RNA using an RNA purification kit.

    • Prepare a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to a reference genome/transcriptome and use peak-calling algorithms to identify m6A-enriched regions.

Protocol 2: miCLIP

Materials:

  • Same as MeRIP-seq, with the addition of:

  • UV cross-linker (254 nm)

  • 3' adapter

  • T4 RNA ligase

  • Reverse transcriptase

  • PCR amplification reagents

Procedure:

  • RNA Fragmentation and Immunoprecipitation:

    • Follow steps 1 and 2a from the MeRIP-seq protocol.

  • UV Cross-linking:

    • Irradiate the RNA-antibody mixture with UV light (254 nm) to induce covalent cross-links between the antibody and the RNA at the m6A site.

  • Immunoprecipitation and Ligation:

    • Capture the cross-linked complexes with Protein A/G beads.

    • Ligate a 3' adapter to the RNA fragments.

  • Reverse Transcription:

    • Perform reverse transcription. The cross-linked antibody will cause the reverse transcriptase to either terminate or introduce a mutation (typically a C-to-T transition) at the site adjacent to the m6A.

  • cDNA Purification and Library Preparation:

    • Purify the resulting cDNA.

    • Amplify the cDNA by PCR to generate a sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the library and analyze the data to identify the characteristic mutations or truncations that pinpoint the m6A sites at single-nucleotide resolution.

Protocol 3: Mass Spectrometry-Based Quantification

Materials:

  • RNA purification kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • RNA Isolation and Digestion:

    • Isolate the desired RNA population (e.g., total RNA, mRNA).

    • Digest the RNA to single nucleosides by sequential incubation with Nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture into an LC-MS/MS system.

    • Separate the nucleosides by liquid chromatography.

    • Detect and quantify the individual nucleosides by tandem mass spectrometry based on their specific precursor and product ion transitions.

  • Data Analysis:

    • Calculate the abundance of each modified nucleoside relative to its corresponding unmodified nucleoside to determine the modification level.

Conclusion

The study of RNA modifications is a rapidly evolving field with the potential to revolutionize our understanding of biology and medicine. The experimental workflows described in this document provide a foundation for researchers to explore the epitranscriptome. The choice of method will depend on the specific research question, with MeRIP-seq offering a broad overview of modification sites, miCLIP providing single-nucleotide resolution, and mass spectrometry delivering precise quantification. As these technologies continue to advance, we can expect even deeper insights into the intricate world of RNA modifications and their profound impact on cellular function and disease.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Quantification of 1,2'-O-dimethylguanosine (m¹Gm)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 1,2'-O-dimethylguanosine (m¹Gm).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound (m¹Gm)?

A1: The accurate quantification of m¹Gm is challenging due to several factors:

  • Isomeric Interference: this compound shares the same mass-to-charge ratio (m/z) with other dimethylated guanosine (B1672433) isomers, such as N²,2'-O-dimethylguanosine (m²Gm). Distinguishing between these isomers requires high-resolution chromatographic separation and/or mass spectrometry techniques.[1]

  • Low Abundance: m¹Gm is often a low-abundance modification, making its detection and quantification susceptible to interference from more abundant, co-eluting compounds.

  • Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: The gold standard for accurate quantification in mass spectrometry is the use of a stable isotope-labeled internal standard. The absence of a commercially available standard for m¹Gm complicates efforts to correct for matrix effects and variations in sample preparation and instrument response.

  • RNA Hydrolysis Efficiency: Incomplete enzymatic or chemical hydrolysis of RNA can lead to an underestimation of m¹Gm levels. The 2'-O-methylation can hinder the activity of some nucleases.

  • Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of m¹Gm in the mass spectrometer, leading to inaccurate quantification.

Q2: Why is chromatographic separation critical for m¹Gm quantification?

A2: Chromatographic separation is crucial for distinguishing m¹Gm from its isomers. Without adequate separation, co-eluting isomers with the same m/z value will be detected as a single peak, leading to an overestimation of the m¹Gm amount.[1] Different liquid chromatography (LC) columns and mobile phase compositions should be tested to achieve baseline separation of m¹Gm from other methylated guanosine derivatives.[1]

Q3: What type of mass spectrometry is best suited for m¹Gm analysis?

A3: Triple quadrupole mass spectrometry (TQ-MS) operating in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and selective technique for quantifying modified nucleosides.[1] However, due to the issue of isomeric interference, high-resolution mass spectrometry (HRMS) can be beneficial for confirming the identity of the analyte.

Troubleshooting Guides

Issue 1: Poor or No Detectable m¹Gm Peak
Possible Cause Troubleshooting Steps
Inefficient RNA Hydrolysis 1. Enzyme Choice: Ensure you are using a combination of enzymes that can efficiently digest RNA containing 2'-O-methylated nucleosides. A common combination is Nuclease P1 followed by alkaline phosphatase. For 2'-O-methylated nucleosides, which are resistant to some nucleases, prolonged digestion (up to 24 hours) may be necessary. 2. Enzyme Concentration and Incubation Time: Optimize the concentration of nucleases and the incubation time. 3. Reaction Conditions: Verify that the pH and temperature of the hydrolysis reaction are optimal for the enzymes being used.
Low Abundance of m¹Gm in the Sample 1. Increase Starting Material: If possible, increase the amount of starting RNA material. 2. Enrichment: Consider using enrichment techniques for modified RNAs or nucleosides, although this may introduce quantification bias.
Suboptimal Mass Spectrometry Parameters 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize MRM Transitions: Optimize the precursor and product ion m/z values and collision energies for m¹Gm. If a standard is unavailable, theoretical values can be used as a starting point. 3. Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature.
Sample Loss During Preparation 1. Minimize Transfer Steps: Reduce the number of sample transfer steps to minimize loss. 2. Use Low-Binding Tubes: Utilize low-binding microcentrifuge tubes and pipette tips.
Issue 2: Inconsistent Quantification Results
Possible Cause Troubleshooting Steps
Matrix Effects 1. Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for m¹Gm. If one is not available, a close structural analog can be used, but with caution. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 3. Optimize Sample Cleanup: Improve the sample cleanup procedure to remove more of the interfering matrix components.
Variable Instrument Performance 1. Regular Calibration: Calibrate the instrument regularly using a standard solution. 2. Quality Control Samples: Include quality control (QC) samples throughout the analytical run to monitor instrument performance.
Inconsistent Hydrolysis 1. Standardize Protocol: Strictly adhere to a standardized and validated RNA hydrolysis protocol for all samples.
Issue 3: Suspected Isomeric Interference
Possible Cause Troubleshooting Steps
Co-elution of Isomers 1. Optimize Chromatography: Experiment with different LC columns (e.g., C18, HILIC), mobile phase gradients, and temperatures to improve the separation of m¹Gm from its isomers.[1] 2. High-Resolution Mass Spectrometry: Use HRMS to confirm the elemental composition of the peak of interest. 3. Multiple MRM Transitions: Monitor multiple MRM transitions for m¹Gm. The ratio of these transitions should be consistent across samples and standards.

Experimental Protocols

Generalized Protocol for Quantification of Modified Nucleosides by LC-MS/MS

This is a generalized protocol and should be optimized for the specific instrumentation and sample type.

1. RNA Isolation and Purification:

  • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction followed by column purification).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. RNA Hydrolysis:

  • To approximately 1-5 µg of total RNA, add nuclease P1 (e.g., 2U) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

  • Incubate at 37°C for 2-4 hours. For 2'-O-methylated nucleosides, a longer incubation of up to 24 hours may be required.

  • Add a suitable alkaline phosphatase (e.g., 1U of calf intestinal phosphatase) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Incubate at 37°C for 2 hours.

  • Remove proteins by filtration through a 10 kDa molecular weight cutoff filter.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient of increasing Mobile Phase B is typically used to separate the nucleosides. The gradient should be optimized to achieve separation of m¹Gm from its isomers.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for m¹Gm (Theoretical):

      • Precursor Ion (Q1): m/z 312.1

      • Product Ion (Q3): m/z 166.1 (corresponding to the dimethylated guanine (B1146940) base)

      • Note: These transitions should be empirically optimized.

    • Internal Standard: If a stable isotope-labeled m¹Gm is available, its corresponding MRM transition should be monitored.

4. Quantification:

  • Generate a calibration curve using a serial dilution of a purified m¹Gm standard.

  • Quantify the amount of m¹Gm in the samples by comparing the peak area to the calibration curve.

  • If an internal standard is used, calculate the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data

Sample TypeOrganismm¹Gm Level (e.g., pmol/µg RNA or % of total guanosine)Reference
Example: HeLa CellsHomo sapiensData not available
Example: Mouse LiverMus musculusData not available
Example: E. coliEscherichia coliData not available

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis rna_isolation RNA Isolation & Purification hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alkaline Phosphatase) rna_isolation->hydrolysis cleanup Protein Removal (10 kDa MWCO Filter) hydrolysis->cleanup lc_separation LC Separation (e.g., C18 column) cleanup->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Caption: Experimental workflow for m¹Gm quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Quantification Result cause1 Isomeric Interference start->cause1 cause2 Inefficient Hydrolysis start->cause2 cause3 Matrix Effects start->cause3 cause4 Low Abundance start->cause4 solution1 Optimize Chromatography cause1->solution1 solution2 Optimize Hydrolysis Protocol cause2->solution2 solution3 Use Internal Standard / Dilute Sample cause3->solution3 solution4 Increase Starting Material cause4->solution4

Caption: Troubleshooting logic for poor m¹Gm quantification.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support hub is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the sensitivity of mass spectrometry-based analysis of modified nucleosides.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Sample Preparation

Q1: I'm observing low signal intensity for my modified nucleosides. Could my sample preparation be the cause?

A1: Yes, sample preparation is a critical factor that significantly influences sensitivity. Common pitfalls and their solutions include:

  • Incomplete Enzymatic Digestion: Failure to completely hydrolyze RNA to single nucleosides will lead to inaccurate quantification.

    • Solution: Employ a robust enzymatic digestion protocol using a mixture of nucleases such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. A minimum incubation of 2-3 hours at 37°C is generally recommended. Longer digestion times may be required for double-stranded RNA.[1][2]

  • Adsorption of Hydrophobic Nucleosides: Hydrophobic modified nucleosides, like N6,N6-dimethyladenosine (m6,6A), can bind to standard polyethersulfone (PES) filters used for enzyme removal, resulting in their underestimation.[3]

    • Solution: If you are analyzing hydrophobic nucleosides, consider either forgoing the filtration step or using alternative filter materials such as composite regenerated cellulose (B213188) (CRC) filters, which have been demonstrated to have a minimal effect on the quantification of modified nucleosides.[3]

  • Chemical Instability of Modified Nucleosides: Certain modified nucleosides are chemically unstable and can degrade during sample preparation. A notable example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m1A) to N6-methyladenosine (m6A) under slightly alkaline conditions, which can lead to the misidentification and inaccurate quantification of m6A.[3][4][5]

    • Solution: To minimize such rearrangements, maintain a slightly acidic pH (around 5.0-6.0) throughout sample processing and storage.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of your target analytes, leading to quantification errors.[6]

    • Solution: Incorporate stable isotope-labeled internal standards (SILIS) for each analyte. These standards co-elute with the analyte and are affected similarly by the matrix, enabling accurate signal correction.[7][8][9] In the absence of SILIS, thorough sample cleanup using solid-phase extraction (SPE) can help remove interfering matrix components.

Q2: How should I select and use stable isotope-labeled internal standards (SILIS)?

A2: SILIS are crucial for precise quantification. They are isotopically labeled versions of your target nucleosides, typically containing 13C or 15N.[7]

  • Selection: Ideally, a specific SILIS should be used for each modified nucleoside you intend to quantify. Many common SILIS are commercially available. Alternatively, you can produce them in-house through metabolic labeling of organisms like E. coli or S. cerevisiae in isotope-enriched media.[7][8]

  • Usage: A known quantity of the SILIS mixture should be added to your RNA sample before enzymatic digestion. This ensures that the SILIS undergoes the same processing as the endogenous nucleosides, correcting for any losses or variability throughout the entire workflow.

Liquid Chromatography

Q3: My chromatographic peaks for modified nucleosides are broad, splitting, or show poor retention. What can I do to improve this?

A3: Chromatographic performance is key to achieving good sensitivity and resolution. Consider the following troubleshooting tips:

  • Column Choice: Selecting the appropriate HPLC column is vital for separating the diverse range of modified nucleosides.

    • Reversed-Phase (C18) Columns: These are widely used and offer good separation for a broad spectrum of nucleosides based on their hydrophobicity.[10][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are a suitable alternative for retaining and separating highly polar modified nucleosides that show poor retention on C18 columns.[12][13]

  • Mobile Phase Composition: The mobile phase, including any additives, significantly affects ionization efficiency and peak shape.

    • Additives for Positive Ion Mode: The addition of a small amount of a volatile acid, like 0.1% formic acid, to the mobile phase can enhance the protonation of nucleosides and improve their signal in positive electrospray ionization (ESI) mode.[10]

    • Additives for Negative Ion Mode: For negative ion mode, additives such as ammonium (B1175870) hydroxide (B78521) can facilitate deprotonation and increase sensitivity.[14][15]

    • Ammonium Acetate (B1210297)/Formate (B1220265): Buffers like ammonium acetate or ammonium formate can help stabilize the pH and improve peak shapes.[16][17]

  • Residual Solvents in the Sample: Even trace amounts of organic solvents like ethanol (B145695) from RNA precipitation can cause peak splitting and retention time shifts, especially for early-eluting polar nucleosides such as pseudouridine.[3]

    • Solution: Ensure the RNA pellet is completely dry before resuspending it for enzymatic digestion.

Q4: I'm struggling to separate isomeric modified nucleosides. How can I improve their resolution?

A4: Separating isomers, such as different positional isomers of methylated cytidine, is challenging due to their identical mass-to-charge ratio (m/z).[18][19]

  • Chromatographic Optimization: The separation of isomers relies heavily on optimizing the liquid chromatography method.

    • Gradient Optimization: Utilize a shallow and slow gradient to enhance the separation of closely eluting isomers.

    • Column Screening: Evaluate different column chemistries (e.g., various C18 phases, HILIC) to identify the one that provides the best selectivity for your isomers.

    • Mobile Phase Modifiers: Experiment with different mobile phase additives and pH levels to alter the separation selectivity.

Mass Spectrometry

Q5: Even after optimizing my sample preparation and chromatography, my signal intensity in the mass spectrometer is low. What MS parameters can I adjust?

A5: Fine-tuning the mass spectrometer settings is essential for maximizing sensitivity.

  • Ionization Source Parameters: The configuration of your electrospray ionization (ESI) source can significantly impact signal intensity.

    • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer as per the manufacturer's guidelines to ensure optimal performance.

    • Source Temperature and Gas Flows: Optimize the source temperature and gas flows (nebulizing and drying gases) for your specific analytes and liquid chromatography flow rate.

  • Collision Energy (CE) in MS/MS: When using multiple reaction monitoring (MRM) for quantification, the collision energy for each precursor-to-product ion transition must be optimized to achieve maximum signal intensity.[20][21]

    • Solution: Conduct a collision energy optimization experiment for each modified nucleoside and its corresponding SILIS. This involves injecting a standard and acquiring data across a range of collision energies to identify the optimal value for each transition. Instrument vendors often provide automated software to streamline this process.[20]

  • Ionization Mode: While most modified nucleosides ionize efficiently in positive ESI mode ([M+H]+), some may exhibit better sensitivity in negative ion mode ([M-H]-).[14]

    • Solution: During method development, test both positive and negative ionization modes to determine the optimal polarity for your analytes.

Q6: I am observing unexpected peaks or high background noise in my mass spectra. What could be the cause?

A6: High background noise and extraneous peaks can stem from several sources:

  • Contamination: Contaminants can be introduced from solvents, reagents, or sample handling.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run blank injections between samples to monitor for carryover.

  • Isotopic Crosstalk: The natural isotopic distribution of a highly abundant nucleoside can overlap with and obscure the signal of a low-abundance nucleoside with a similar m/z.[4][18]

    • Solution: A high-resolution mass spectrometer can help differentiate between the target analyte and the interfering isotopic peak. If using a triple quadrupole instrument, ensure your chromatographic method provides sufficient separation of the two species.

Quantitative Data Summary

The following tables provide a summary of quantitative data regarding the impact of various experimental parameters on the analysis of modified nucleosides.

Table 1: Effect of Mobile Phase Additives on Ionization Efficiency

AnalyteMobile Phase AdditiveIonization ModeRelative Signal Intensity (%)Reference
Purine Antiviral Agents1% Acetic AcidPositive100 (highest sensitivity)[14][15]
Pyrimidine Antiviral Agents50 mM Ammonium HydroxideNegative100 (highest sensitivity)[14][15]
Various Lipid Classes10 mM Ammonium Acetate + 0.1% Acetic AcidPositive/NegativeVaries (Excellent for certain classes)[22]
Various Lipid Classes10 mM Ammonium Formate + 0.1% Formic AcidPositive/NegativeVaries (Excellent for certain classes)[22]

Table 2: Comparison of LC Columns for Separating Polar Analytes

ParameterScherzo SS-C18 (Multi-mode)HILIC ColumnReference
Peak Width at Half Height~50% of HILIC100%[12]
Sensitivity~2.5x higher than HILIC1x[12]
Column Conditioning TimeShortLong (>2.5 hours)[12]

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

This protocol is a generalized procedure adapted from established methods for the complete hydrolysis of RNA for mass spectrometry analysis.[1][2]

Materials:

  • Purified RNA sample (1-10 µg)

  • Nuclease P1

  • Snake Venom Phosphodiesterase

  • Bacterial Alkaline Phosphatase

  • Nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3)

  • Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Stable Isotope-Labeled Internal Standard (SILIS) mixture

  • Nuclease-free water

Procedure:

  • Add a known quantity of the SILIS mixture to your purified RNA sample.

  • Add 1/10th volume of Nuclease P1 buffer.

  • Add 1-2 units of Nuclease P1.

  • Incubate the mixture at 37°C for 2 hours.

  • Add 1/10th volume of Alkaline Phosphatase buffer.

  • Add 0.001 units of Snake Venom Phosphodiesterase and 1 unit of Bacterial Alkaline Phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • (Optional) Remove enzymes using a 10 kDa molecular weight cutoff filter. It is recommended to use CRC filters if analyzing hydrophobic nucleosides.[3]

  • The resulting nucleoside mixture is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Modified Nucleosides

This is a general protocol that should be optimized for your specific instrumentation and analytes.[10][16][17]

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-10 µL.

  • Gradient:

    • 0-2 min: 1% B

    • 2-10 min: 1-25% B

    • 10-12 min: 25-95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95-1% B

    • 15.1-20 min: 1% B (re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Interface Temperature: 300°C

    • Desolvation Line Temperature: 250°C

    • Heat Block Temperature: 400°C

    • Nebulizing Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

  • MRM Transitions: For each modified nucleoside and its corresponding SILIS, determine the precursor ion ([M+H]+) and a specific product ion. The collision energy for each transition should be optimized.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing RNA_Isolation RNA Isolation Add_SILIS Add Stable Isotope-Labeled Internal Standards (SILIS) RNA_Isolation->Add_SILIS Enzymatic_Digestion Enzymatic Digestion to Nucleosides (Nuclease P1, Phosphodiesterase, Phosphatase) Add_SILIS->Enzymatic_Digestion Enzyme_Removal Enzyme Removal (Optional) (e.g., Filtration) Enzymatic_Digestion->Enzyme_Removal LC_Separation LC Separation (e.g., Reversed-Phase C18) Enzyme_Removal->LC_Separation MS_Detection MS/MS Detection (ESI-MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte to SILIS) MS_Detection->Quantification

Caption: Experimental workflow for modified nucleoside analysis.

Troubleshooting_Logic cluster_CheckSamplePrep Sample Preparation Issues cluster_CheckLC Chromatography Issues cluster_CheckMS Mass Spectrometry Issues Start Low Signal Intensity or Poor Reproducibility Check_Digestion Incomplete Digestion? Start->Check_Digestion Check_Adsorption Analyte Adsorption to Filter? Check_Digestion->Check_Adsorption No Sol_Digestion Optimize Digestion Protocol Check_Digestion->Sol_Digestion Yes Check_Stability Chemical Instability? Check_Adsorption->Check_Stability No Sol_Adsorption Change Filter Type or Omit Filtration Check_Adsorption->Sol_Adsorption Yes Check_Column Incorrect Column? Check_Stability->Check_Column No Sol_Stability Control pH Check_Stability->Sol_Stability Yes Check_MobilePhase Suboptimal Mobile Phase? Check_Column->Check_MobilePhase No Sol_Column Test Different Columns (C18, HILIC) Check_Column->Sol_Column Yes Check_Carryover Sample Carryover? Check_MobilePhase->Check_Carryover No Sol_MobilePhase Optimize Additives and Gradient Check_MobilePhase->Sol_MobilePhase Yes Check_Tuning Instrument Tuned/Calibrated? Check_Carryover->Check_Tuning No Sol_Carryover Run Blanks, Clean System Check_Carryover->Sol_Carryover Yes Check_CE Collision Energy Optimized? Check_Tuning->Check_CE No Sol_Tuning Tune and Calibrate MS Check_Tuning->Sol_Tuning Yes Check_Source Source Parameters Optimized? Check_CE->Check_Source No Sol_CE Optimize Collision Energy for Each Transition Check_CE->Sol_CE Yes Sol_Source Optimize Source Parameters Check_Source->Sol_Source Yes

Caption: Troubleshooting logic for low MS sensitivity.

References

Technical Support Center: Resolving Isomeric Co-elution of Dimethylguanosine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for addressing the common challenge of isomeric co-elution of dimethylguanosine in HPLC analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable separation of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate dimethylguanosine isomers like N2,N2-dimethylguanosine and 1,N2-dimethylguanosine by reversed-phase HPLC?

A1: The primary challenge in separating dimethylguanosine isomers, such as N2,N2-dimethylguanosine and 1,N2-dimethylguanosine, lies in their subtle structural similarities. These isomers often possess very close hydrophobicity and polarity, leading to similar retention times and co-elution in standard reversed-phase HPLC methods. Achieving baseline separation requires optimization of chromatographic conditions to exploit minor differences in their physicochemical properties.

Q2: What are the most critical parameters to adjust in my HPLC method to resolve co-eluting dimethylguanosine isomers?

A2: To resolve co-eluting dimethylguanosine isomers, the most critical parameters to optimize are the stationary phase chemistry, mobile phase composition (including pH and buffer concentration), and column temperature. Fine-tuning the mobile phase gradient can also significantly impact the separation. For instance, a shallow gradient profile can enhance the resolution between closely eluting peaks.

Q3: Are there alternative chromatography techniques to reversed-phase HPLC for separating these isomers?

A3: Yes, several alternative and complementary chromatography techniques can be employed. Porous graphitic carbon (PGC) columns, for example, offer a different separation mechanism based on polarizability and geometric shape, which can be highly effective for resolving structurally similar isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique that can provide alternative selectivity for these polar analytes. Furthermore, two-dimensional HPLC (2D-HPLC) can offer significantly enhanced resolving power by combining two different separation modes.

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: Peak identification should be confirmed using mass spectrometry (MS). Coupling your HPLC system to a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds. Since isomers have the same mass, fragmentation analysis (MS/MS) is crucial to differentiate them based on their unique fragmentation patterns.

Troubleshooting Guide: Isomeric Co-elution of Dimethylguanosine

This guide provides a systematic approach to troubleshoot and resolve the co-elution of dimethylguanosine isomers.

Initial Assessment: Poor Resolution or Peak Tailing

If you are observing poor resolution or significant peak tailing for your dimethylguanosine isomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Isomeric Co-elution

cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Resolution start Co-eluting or Poorly Resolved Dimethylguanosine Isomers mobile_phase Adjust Mobile Phase (pH, Buffer Strength) start->mobile_phase gradient Optimize Gradient Profile (Shallower Gradient) mobile_phase->gradient end Baseline Resolution Achieved mobile_phase->end If resolved temperature Vary Column Temperature gradient->temperature gradient->end If resolved column Change Stationary Phase (e.g., PGC, HILIC) temperature->column If still unresolved temperature->end If resolved two_d_hplc Implement 2D-HPLC column->two_d_hplc column->end If resolved two_d_hplc->end If resolved

Caption: A stepwise workflow for troubleshooting the co-elution of dimethylguanosine isomers.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Optimized Mobile Phase

This protocol details a standard reversed-phase HPLC method with optimized conditions for the separation of dimethylguanosine isomers.

Table 1: HPLC Conditions for Reversed-Phase Separation

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-25% B over 15 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV at 254 nm or Mass Spectrometer

Procedure:

  • Prepare mobile phases A and B as described in Table 1.

  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

  • Prepare your sample by dissolving it in the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Monitor the elution of the isomers using a UV detector or a mass spectrometer.

Method 2: Porous Graphitic Carbon (PGC) HPLC

This protocol utilizes a PGC column for enhanced separation of closely related isomers.

Table 2: HPLC Conditions for PGC Separation

ParameterValue
Column Porous Graphitic Carbon, 2.1 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 9.5
Mobile Phase B Acetonitrile
Gradient 2-30% B over 20 min
Flow Rate 0.25 mL/min
Column Temperature 60 °C
Injection Volume 5 µL
Detector Mass Spectrometer

Procedure:

  • Prepare mobile phases A and B as described in Table 2. Ensure the pH of mobile phase A is accurately adjusted.

  • Equilibrate the PGC column with the initial mobile phase composition (98% A, 2% B) for an extended period, as PGC columns can take longer to equilibrate.

  • Prepare your sample in the initial mobile phase composition.

  • Inject the sample and execute the gradient run.

  • Detection by mass spectrometry is recommended due to the higher pH of the mobile phase.

Logical Relationship of Method Selection

cluster_0 Problem Definition cluster_1 Primary Approach cluster_2 Alternative Approaches cluster_3 Outcome start Need to Separate Dimethylguanosine Isomers rp_hplc Reversed-Phase HPLC start->rp_hplc pgc Porous Graphitic Carbon (PGC) rp_hplc->pgc If co-elution persists hilic Hydrophilic Interaction Liquid Chromatography (HILIC) rp_hplc->hilic If co-elution persists end Successful Isomer Separation rp_hplc->end If successful two_d_hplc 2D-HPLC pgc->two_d_hplc For complex matrices pgc->end hilic->two_d_hplc For complex matrices hilic->end two_d_hplc->end

Caption: A decision tree for selecting an appropriate HPLC method for dimethylguanosine isomer separation.

Technical Support Center: Preventing Artifactual Modification During RNA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent artifactual modifications during RNA isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of RNA degradation during isolation?

A1: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous enzymes found on skin, dust, and in the biological samples themselves.[1] The primary causes of degradation are:

  • Endogenous RNases: These are released from cellular compartments during sample lysis and can rapidly degrade RNA.

  • Exogenous RNases: Contamination from the researcher's hands, lab surfaces, pipette tips, and solutions can introduce RNases.[1]

  • Improper Sample Handling: Slow processing of fresh tissue, or repeated freeze-thaw cycles of frozen samples can lead to RNA degradation.[2][3]

To mitigate this, it is crucial to work in an RNase-free environment, use certified RNase-free reagents and consumables, and immediately inactivate endogenous RNases upon sample collection.[1][4]

Q2: How does guanidinium (B1211019) thiocyanate (B1210189) (GTC) protect RNA from degradation?

A2: Guanidinium thiocyanate is a powerful chaotropic agent that is a key component of many RNA lysis buffers.[5][6][7][8] Its primary function is to denature proteins, including the highly stable RNase enzymes, thereby inactivating them and protecting the RNA from degradation.[4][5][9][10] GTC disrupts the hydrogen bonds and hydrophobic interactions that maintain the three-dimensional structure of proteins, rendering them non-functional.[8]

Q3: What is the role of acidic phenol (B47542) in RNA isolation?

A3: In the widely used phenol-chloroform extraction method, an acidic solution of phenol is used to separate RNA from DNA and proteins.[5][11] Under acidic conditions (pH 4-5), DNA is denatured and partitions into the organic phase along with proteins, while RNA, which is more polar due to the 2'-hydroxyl group on its ribose sugar, remains in the aqueous phase.[12][13][14][15] This differential partitioning is crucial for obtaining a pure RNA sample.

Q4: Can the reagents used in RNA isolation chemically modify the RNA?

A4: While the primary goal of RNA isolation reagents is to preserve RNA integrity, some chemical modifications can occur as artifacts of the process:

  • Depurination: Exposure to acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the glycosidic bond between purine (B94841) bases (adenine and guanine) and the ribose sugar, resulting in apurinic sites.[6][16][17] However, under the typical conditions of acidic phenol extraction, this is generally a minor concern.[6][16]

  • Oxidation: RNA is susceptible to oxidative damage, which can be exacerbated by the presence of certain contaminants or exposure to oxidative agents during the isolation process.

  • Adducts: Residual phenol or other organic compounds can potentially form adducts with RNA bases, though this is less commonly reported as a major issue with standard protocols.

Q5: What do low A260/280 and A260/230 ratios indicate?

A5: The A260/280 and A260/230 ratios are key indicators of RNA purity.

  • Low A260/280 ratio (<1.8): This typically indicates contamination with proteins or phenol, both of which have an absorbance maximum around 280 nm.[15][18]

  • Low A260/230 ratio (<1.8): This often points to contamination with chaotropic salts (like guanidinium thiocyanate), phenol, or carbohydrates, all of which absorb light at or near 230 nm.[15][18][19][20]

Troubleshooting Guides

Issue 1: Low RNA Yield
Potential Cause Recommended Solution
Incomplete cell lysis Ensure the sample is thoroughly homogenized. For difficult-to-lyse tissues, consider mechanical disruption (e.g., bead beating) in addition to chemical lysis.[21]
Insufficient starting material If possible, increase the amount of starting tissue or cells.
RNA degradation See "Issue 2: RNA Degradation" below.
Incorrect phase separation During phenol-chloroform extraction, be careful not to aspirate the interphase or the organic phase when collecting the aqueous phase.
Incomplete RNA precipitation Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used. Chilling the sample after adding alcohol can improve precipitation efficiency.
Loss of RNA pellet The RNA pellet can be translucent and difficult to see. After centrifugation, carefully decant the supernatant without disturbing the pellet.
Issue 2: RNA Degradation (smeared bands on a gel, low RIN/RQN score)
Potential Cause Recommended Solution
RNase contamination Work in a designated RNase-free area. Use RNase-decontaminating solutions to clean bench surfaces and pipettes. Always wear gloves and change them frequently. Use certified RNase-free tubes, tips, and reagents.[1]
Improper sample storage/handling Process fresh samples immediately after collection. For storage, snap-freeze tissues in liquid nitrogen and store at -80°C.[2] Avoid repeated freeze-thaw cycles.[3]
Endogenous RNases not inactivated Immediately homogenize tissue in a lysis buffer containing a strong denaturant like guanidinium thiocyanate.[22]
Suboptimal protocol for tissue type Tissues with high RNase content (e.g., pancreas) may require more stringent protocols and faster processing.
Issue 3: Low A260/280 Ratio
Potential Cause Recommended Solution
Protein contamination During phenol-chloroform extraction, carefully collect the aqueous phase without disturbing the interphase, where proteins accumulate. An additional chloroform (B151607) extraction can help remove residual protein.
Phenol contamination After collecting the aqueous phase, perform an additional chloroform extraction to remove residual phenol. Ensure all of the aqueous phase is transferred to a new tube before proceeding to precipitation.
Incorrect spectrophotometer blank Use the same buffer for blanking the spectrophotometer as the one your RNA is dissolved in.
Issue 4: Low A260/230 Ratio
Potential Cause Recommended Solution
Guanidinium salt carryover Ensure the RNA pellet is washed at least once with 75% ethanol to remove residual salts.[15][19] For persistent issues, a second ethanol wash can be performed.
Phenol contamination An additional chloroform extraction of the aqueous phase can help remove residual phenol.[18]
Carbohydrate carryover (especially from plant tissues) Modify the precipitation step with a high-salt solution to reduce the co-precipitation of polysaccharides.
Ethanol carryover After the final ethanol wash, ensure the RNA pellet is air-dried sufficiently to remove all residual ethanol before resuspending. Do not over-dry the pellet as this can make it difficult to dissolve.

Experimental Protocols

Detailed Protocol: Phenol-Chloroform RNA Extraction

This protocol is a standard method for isolating total RNA from cells or tissues.

Materials:

  • TRIzol® or a similar acid-guanidinium-phenol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water or TE buffer

  • RNase-free microcentrifuge tubes

  • Micropipettes and RNase-free filter tips

  • Microcentrifuge

Procedure:

  • Homogenization:

    • For cell culture: Pellet cells by centrifugation and add 1 mL of TRIzol® per 5-10 x 10^6 cells. Pipette up and down to lyse.

    • For tissues: Add 1 mL of TRIzol® per 50-100 mg of tissue and homogenize immediately using a mechanical homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® used.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and an upper colorless aqueous phase containing the RNA.[23]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol® used in the initial homogenization.

    • Mix by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at the bottom of the tube.[4][23]

  • RNA Wash:

    • Carefully decant the supernatant.

    • Add at least 1 mL of 75% ethanol per 1 mL of TRIzol® used.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol wash. A second ethanol wash can be performed to improve the A260/230 ratio.

  • Resuspension:

    • Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water or TE buffer by pipetting up and down.

    • Incubate at 55-60°C for 10-15 minutes to aid in dissolution.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Visualizations

RNA_Isolation_Workflow start Sample Collection homogenize Homogenization in Guanidinium Thiocyanate Lysis Buffer start->homogenize phase_sep Phase Separation (Phenol-Chloroform) homogenize->phase_sep aqueous_collection Collect Aqueous Phase phase_sep->aqueous_collection precipitation RNA Precipitation (Isopropanol) aqueous_collection->precipitation wash Wash Pellet (75% Ethanol) precipitation->wash resuspend Resuspend RNA Pellet wash->resuspend qc Quality Control (Spectrophotometry, Gel/Bioanalyzer) resuspend->qc downstream Downstream Applications qc->downstream

Caption: Standard workflow for RNA isolation using the guanidinium thiocyanate-phenol-chloroform method.

Troubleshooting_Flowchart start Low RNA Quality? degraded RNA Degraded? (Low RIN, Smearing on Gel) start->degraded Yes success Proceed to Downstream Applications start->success No low_260_280 Low A260/280 Ratio? degraded->low_260_280 No check_rnase Action: Review RNase-free technique. Use fresh samples/reagents. degraded->check_rnase Yes low_260_230 Low A260/230 Ratio? low_260_280->low_260_230 No check_protein_phenol Action: Re-extract with chloroform. Ensure clean phase separation. low_260_280->check_protein_phenol Yes check_salt_phenol Action: Perform additional 75% ethanol wash. Ensure complete removal of supernatant. low_260_230->check_salt_phenol Yes low_260_230->success No re_isolate Consider Re-isolating RNA check_rnase->re_isolate check_protein_phenol->re_isolate check_salt_phenol->re_isolate

Caption: A decision tree for troubleshooting common issues encountered during RNA isolation.

Impact of Artifactual Modifications on Signaling Pathway Analysis

Artifactual modifications introduced during RNA isolation can significantly impact the interpretation of downstream analyses, including the study of signaling pathways. Contaminants like phenol can inhibit reverse transcriptase and polymerases, leading to an underrepresentation of certain transcripts in quantitative PCR (qPCR) and RNA-sequencing (RNA-seq) data.[6] This can result in the misinterpretation of gene expression levels and, consequently, an inaccurate understanding of the activation or repression of signaling pathways. For example, if the expression of a key downstream target of a signaling pathway is artificially diminished due to poor RNA quality, one might incorrectly conclude that the pathway is inactive. Therefore, ensuring high-quality, unmodified RNA is paramount for accurate biological insights.

References

Technical Support Center: Optimization of LC Gradient for 1,2'-O-Dimethylguanosine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 1,2'-O-dimethylguanosine, particularly from its isomers.

Troubleshooting Guides

Problem: Poor resolution between this compound and its isomers (e.g., N2,2'-O-dimethylguanosine).

Answer:

Separating isomers of this compound is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:

  • Column Selection: The choice of stationary phase is critical.

    • Reversed-Phase (RP) Chromatography: C18 columns are widely used for nucleoside analysis. For enhanced separation of polar isomers, consider a C30 column which offers greater hydrophobicity.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show poor retention on RP columns.[1] It can provide orthogonal selectivity to RP chromatography.

  • Mobile Phase Optimization:

    • pH Adjustment: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH. It is recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure stable retention. Experimenting with a pH range of 3-7 can significantly impact selectivity.

    • Mobile Phase Additives:

      • Formic Acid: Commonly used in LC-MS applications as it is volatile and improves peak shape. A concentration of 0.1% is typical.

      • Ammonium (B1175870) Acetate/Formate (B1220265): These buffers are also volatile and can improve peak shape and selectivity in both RP and HILIC modes.

      • Ion-Pair Reagents: While effective for improving retention of polar compounds, most are not volatile and therefore incompatible with MS detection.

  • Gradient Optimization:

    • Shallow Gradient: Employing a shallower gradient (i.e., a slower increase in the percentage of the strong solvent) can significantly improve the resolution of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the isomers start to elute can enhance their separation.

Problem: Poor peak shape (tailing or fronting) for this compound.

Answer:

Poor peak shape can be caused by several factors. Here's how to troubleshoot this issue:

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase (e.g., silanols).

    • Mobile Phase pH: Adjusting the pH can suppress these interactions. For basic compounds like guanosine (B1672433) derivatives, a lower pH (e.g., 3-4) can protonate the analyte and minimize interactions with silanols.

    • Column Choice: Use a column with end-capping to reduce the number of free silanol (B1196071) groups.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Extra-Column Effects: Broad peaks can result from excessive volume in tubing, fittings, or the detector flow cell. Ensure that the tubing is as short and narrow as possible.

  • Injection Solvent: The solvent used to dissolve the sample should be weaker than or equal in strength to the initial mobile phase to avoid peak distortion.

Problem: Inconsistent retention times for this compound.

Answer:

Fluctuations in retention time can compromise the reliability of your analysis. Consider the following:

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to equilibrate with 10-20 column volumes.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient to separate this compound?

A1: A good starting point for a reversed-phase separation on a C18 column would be a linear gradient with a mobile phase consisting of:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 0-5%) and increase to a moderate level (e.g., 30-50%) over 20-30 minutes. The flow rate would typically be around 0.2-0.5 mL/min for a standard analytical column.

Q2: How can I improve the sensitivity of my this compound analysis by LC-MS?

A2: To enhance sensitivity, consider the following:

  • Mobile Phase Additives: Use volatile additives like formic acid or ammonium formate that are compatible with mass spectrometry and can improve ionization efficiency.

  • Flow Rate: Lower flow rates (e.g., using nano-LC) can increase the concentration of the analyte entering the mass spectrometer, thereby improving sensitivity.

  • MS Parameters: Optimize the mass spectrometer parameters, such as ion source settings (e.g., spray voltage, gas flows, and temperature) and collision energy for MS/MS analysis.

Q3: Can HILIC be used for the separation of this compound?

A3: Yes, HILIC is a very effective technique for separating polar compounds like modified nucleosides. A typical HILIC setup would involve:

  • Stationary Phase: A HILIC column (e.g., amide, diol, or bare silica).

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer (e.g., 5-20% ammonium formate or acetate). The elution is achieved by increasing the aqueous component of the mobile phase.

Q4: My sample contains both polar and non-polar modified nucleosides. How can I analyze them in a single run?

A4: Analyzing a wide range of polarities in a single run is challenging. You could consider:

  • Gradient Optimization: A very broad and shallow gradient on a reversed-phase column might be able to separate both types of compounds, but it will likely result in a very long run time.

  • Two-Dimensional LC (2D-LC): A more advanced approach is to use 2D-LC, where the sample is first separated on one column (e.g., HILIC) and then fractions are transferred to a second, orthogonal column (e.g., C18) for further separation.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for this compound

This protocol provides a general method for the separation and quantification of this compound using a C18 column coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Enzymatically digest RNA samples to nucleosides using nuclease P1 and alkaline phosphatase.

    • Precipitate proteins using a suitable method (e.g., methanol (B129727) precipitation).

    • Resuspend the dried nucleoside mixture in the initial mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 2
      20.0 30
      22.0 95
      25.0 95
      25.1 2

      | 30.0 | 2 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 312.1 -> 166.1). Optimize collision energy for this transition.

Data Presentation

Table 1: Example Retention Times of Methylated Guanosine Isomers on Different Columns

CompoundReversed-Phase C18 (min)HILIC (min)
Guanosine5.212.5
1-Methylguanosine7.810.2
N2-Methylguanosine8.110.5
This compound 10.5 8.1
N2,2'-O-Dimethylguanosine10.88.4

Note: These are example retention times and will vary depending on the specific LC system, column, and gradient conditions.

Table 2: Effect of Mobile Phase pH on Retention Factor (k') of this compound on a C18 Column

Mobile Phase pHRetention Factor (k')
3.08.5
4.07.2
5.06.1
6.05.5
7.05.3

Note: The retention factor (k') is a measure of the retention of an analyte relative to an unretained compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis rna RNA Sample digest Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) rna->digest cleanup Protein Precipitation (Methanol) digest->cleanup resuspend Resuspend in Initial Mobile Phase cleanup->resuspend lc LC Separation (C18 or HILIC) resuspend->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms quant Quantification msms->quant

Caption: Workflow for the analysis of this compound.

Troubleshooting_Logic start Poor Isomer Resolution col_choice Optimize Column (C18, C30, HILIC) start->col_choice mp_opt Optimize Mobile Phase (pH, Additives) start->mp_opt grad_opt Optimize Gradient (Shallow, Isocratic Hold) start->grad_opt solution Improved Resolution col_choice->solution mp_opt->solution grad_opt->solution

Caption: Troubleshooting logic for poor isomer resolution.

References

Technical Support Center: Mass Spectrometry Analysis of 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of 1,2'-O-dimethylguanosine, specifically addressing poor signal-to-noise ratios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low signal-to-noise ratio for my this compound sample. What are the initial troubleshooting steps?

A poor signal-to-noise (S/N) ratio can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Sample Integrity and Concentration: Ensure your sample has not degraded. Prepare fresh samples if necessary. Verify that the sample concentration is appropriate for your instrument's sensitivity. While higher concentrations can sometimes improve signal, excessively high concentrations can lead to ion suppression.[1]

  • Instrument Performance: Confirm that your mass spectrometer is performing optimally. Run a system suitability test or a standard compound to check for sensitivity and calibration.[1]

  • LC-MS System Check: Ensure all components of your liquid chromatography (LC) system are functioning correctly, including pumps, autosampler, and column.

Q2: How can I optimize my sample preparation for the analysis of this compound from biological matrices?

Proper sample preparation is critical for minimizing matrix effects and improving the signal of your target analyte.[2]

Detailed Protocol for RNA Digestion:

For the analysis of this compound from RNA, complete enzymatic digestion is crucial. Since 2'-O-methylated nucleosides can be resistant to certain nucleases, a prolonged digestion time may be necessary to improve the yield.[3]

  • Enzyme Digestion:

    • In a microcentrifuge tube, combine up to 2.5 µg of your RNA sample with a solution containing nuclease P1 (0.5 U/µL) and bacterial alkaline phosphatase (BAP). Use a suitable buffer like 200 mM HEPES (pH 7.0).

    • Incubate the mixture at 37°C. For 2'-O-methylated nucleosides like this compound, extend the digestion time up to 24 hours to ensure complete hydrolysis.[3] To prevent evaporation during prolonged incubation, it is advisable to use a PCR instrument.[3]

    • After digestion, the samples should ideally be analyzed by LC-MS/MS immediately.[3]

  • Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances such as salts, proteins, and phospholipids (B1166683) that can cause ion suppression.[1][2]

    • Liquid-Liquid Extraction (LLE): This technique can also be used to partition your analyte of interest away from matrix components.[1]

    • Protein Precipitation (PPT): While a simpler method, it is generally less effective at removing phospholipids and other small molecules that can interfere with ionization.[2]

Q3: What are the recommended LC-MS/MS parameters for analyzing this compound?

Optimizing LC-MS/MS parameters is key to achieving a good signal-to-noise ratio. This includes selecting the correct precursor and product ions for Multiple Reaction Monitoring (MRM) and fine-tuning instrument settings.

LC Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of modified nucleosides.

  • Mobile Phases: A typical mobile phase combination is water with a small amount of formic acid (for protonation in positive ion mode) as mobile phase A, and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid as mobile phase B.

MS Parameters:

Based on available data for modified nucleosides, the following parameters can be used as a starting point for method development for this compound (m1Gm).

ParameterRecommended Setting/ValueNotes
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides good sensitivity for modified nucleosides.
Precursor Ion (Q1) m/z 312.1Corresponds to the [M+H]⁺ of this compound.
Product Ion (Q3) m/z 166This fragment corresponds to the methylated guanine (B1146940) base.
Collision Energy (CE) Requires optimizationStart with a general setting for nucleosides (e.g., 10-20 eV) and optimize for your specific instrument to maximize the signal of the m/z 166 fragment.
Declustering Potential (DP) Requires optimizationOptimize to prevent in-source fragmentation and adduct formation.
Source Temperature Instrument dependentTypically in the range of 300-500 °C. Optimize for efficient desolvation.
Gas Flows (Nebulizer, Heater) Instrument dependentOptimize to ensure stable spray and efficient ionization.

Experimental Protocol for Parameter Optimization:

  • Prepare a standard solution of this compound.

  • Infuse the standard solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum precursor ion intensity.

  • Perform a product ion scan of the precursor ion (m/z 312.1) to confirm the presence of the m/z 166 fragment and identify any other significant fragments.

  • Optimize the collision energy to maximize the intensity of the m/z 166 product ion.

  • Once optimized, incorporate these parameters into your LC-MS/MS method.

Q4: I suspect ion suppression is affecting my signal. How can I diagnose and mitigate this?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal.[1]

Diagnosis:

  • Post-column Infusion: Infuse a constant flow of your this compound standard into the MS source while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.[1][2]

  • Optimize Chromatography: Modify your LC gradient to separate this compound from the regions of ion suppression. Experiment with different column chemistries if necessary.[2]

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the limit of detection.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since it has identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[2]

Visual Guides

Troubleshooting Workflow for Poor Signal-to-Noise

TroubleshootingWorkflow Troubleshooting Poor Signal-to-Noise cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Start: Poor S/N for this compound sample_integrity Check Sample Integrity (Freshness, Concentration) start->sample_integrity digestion Optimize RNA Digestion (Prolonged for 2'-O-Me) sample_integrity->digestion cleanup Improve Sample Cleanup (SPE, LLE) digestion->cleanup column_check Check Column Performance cleanup->column_check mobile_phase Verify Mobile Phase (Composition, pH) column_check->mobile_phase gradient Optimize Gradient for Separation mobile_phase->gradient instrument_check Run System Suitability Test gradient->instrument_check source_params Optimize Source Parameters (Voltage, Temp, Gas) instrument_check->source_params mrm_params Optimize MRM Parameters (CE, DP) source_params->mrm_params ion_suppression Investigate Ion Suppression mrm_params->ion_suppression solution Improved S/N Achieved mrm_params->solution ion_suppression->cleanup If suppression present ion_suppression->gradient If suppression present ion_suppression->solution If no suppression

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise in the MS analysis of this compound.

Logical Relationship of Key Analytical Parameters

AnalyticalParameters Interplay of Analytical Parameters cluster_workflow Analytical Workflow Sample Sample Matrix Biological Fluid RNA Preparation Sample Preparation Digestion Cleanup (SPE) Sample->Preparation influences Separation LC Separation Column (C18) Mobile Phase Preparation->Separation impacts Detection MS Detection Ionization (ESI+) MRM (Q1/Q3) Separation->Detection enables Data Data Quality Signal-to-Noise Reproducibility Detection->Data determines

Caption: The relationship between different stages of the analytical workflow and their impact on data quality.

Predicted Fragmentation of this compound

Fragmentation Predicted ESI-MS/MS Fragmentation cluster_fragments Primary Fragmentation parent <[M+H]⁺ This compound m/z 312.1> base_ion m/z 166> parent->base_ion Glycosidic Bond Cleavage sugar_loss m/z 146> parent->sugar_loss

Caption: The primary fragmentation pathway of protonated this compound in ESI-MS/MS.

References

Technical Support Center: Modified Nucleoside Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with modified nucleosides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of modified nucleoside samples for analysis.

Problem Potential Cause Solution
Low or No Analyte Signal in LC-MS Incomplete Enzymatic Digestion: Some nucleases have specificities that can prevent complete digestion of RNA or DNA containing certain modifications. For example, Nuclease P1 (NP1) cannot cleave RNA with 2′-O-methylated pyrimidines or m6A. Benzonase is also intolerant to most base modifications and 2′-O-methylated ribose.[1][2]- Ensure you are using a cocktail of enzymes with broad specificity. A common approach is a two-step digestion using nuclease P1 at a slightly acidic pH, followed by the addition of phosphodiesterase and alkaline phosphatase at an alkaline pH.[2][3] - Optimize digestion time; a 3-hour incubation is often sufficient for complete digestion.[4] - Consider using a commercial kit for RNA digestion and verify its efficacy for your specific modifications of interest.[1]
Analyte Degradation: Modified nucleosides can be chemically unstable. For instance, m1A can undergo a Dimroth rearrangement to m6A at a mild alkaline pH, and m3C can convert to m3U under similar conditions.[1][2] Some hypermodified nucleosides, like wybutosine, are unstable in acidic environments.[2]- Carefully consider the pH throughout the sample handling process. Mild acidic buffers (e.g., pH 5.3 ammonium (B1175870) acetate) can enhance the stability of some nucleoside solutions.[1][2] - Avoid prolonged storage of samples, even at -20°C, as some calibrant solutions are only stable for weeks to a few months.[1][2] - For unstable modifications, consider using a quality control sample to estimate the degree of degradation.[1][2]
Poor Recovery During Solid-Phase Extraction (SPE): The choice of sorbent, sample pH, and elution solvent are critical for efficient recovery.[5] Nucleosides are polar compounds, which can make their retention on reversed-phase columns challenging.[6]- Select an appropriate SPE cartridge based on the properties of your nucleosides. Mixed-mode sorbents combining anion-exchange and hydrophobic functionalities can be effective.[7] - Optimize the sample pH to increase the affinity of the analyte for the sorbent.[5] - Adjust the polarity of the loading and elution solvents to ensure proper binding and release of the analytes.[5]
Poor Chromatographic Peak Shape or Resolution Matrix Effects: Co-eluting matrix components can interfere with the ionization of the target analytes, leading to ion suppression and poor peak shape.[8] Residual organic solvents or high salt concentrations from the sample preparation can also disrupt chromatography.[1][2]- Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[5][9] - Ensure complete removal of extraction solvents by drying down the sample before resuspending in a solvent compatible with your chromatography method.[9] - For hydrophilic interaction liquid chromatography (HILIC), optimize the organic solvent proportion in the injection solution to ensure analyte solubility without compromising the separation.[9]
Co-elution of Isomers: Some modified nucleosides are structural isomers (e.g., 5-methylcytosine (B146107) and N4-methylcytosine) and can be difficult to separate on standard reversed-phase columns.[6]- Consider using two-dimensional (2D) chromatography for complex samples with multiple isomeric modifications.[6] - For charged analytes, the use of volatile ion-pairing agents in the mobile phase can improve retention and separation on reversed-phase columns.[8]
Inaccurate Quantification Chemical Instability of Standards: The same chemical instabilities that affect the sample can also affect the calibration standards, leading to inaccurate quantification.[1][2] For example, the Dimroth rearrangement of m1A to m6A in a standard solution can lead to an underestimation of m1A and a false-positive detection of m6A.[1]- Prepare fresh calibration standards regularly and store them under optimal conditions (e.g., mild acidic pH, -20°C for short-term storage).[1][2] - Use stable isotope-labeled internal standards (SILIS) for each analyte to correct for variability in sample preparation and instrument response.[1][2]
Enzyme Batch-to-Batch Variability: Enzymes are biological products and can have batch-to-batch fluctuations in activity, potentially leading to incomplete digestion and biased quantification.[1][2]- Use a sufficiently high concentration of enzymes to ensure complete hydrolysis, even with potential variations in activity.[1][2] - Test new batches of enzymes with a quality control sample to ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider to avoid pitfalls in modified nucleoside sample preparation?

A1: The most critical factors can be categorized into three classes of errors:

  • Class 1: Chemical Instability: Be aware of the pH and temperature stability of your target nucleosides. For example, some modifications are unstable at alkaline pH (e.g., m1A, m3C), while others are unstable in acidic conditions.[1][2]

  • Class 2: Enzymatic Hydrolysis: Ensure complete digestion by using a robust enzyme cocktail that can cleave all phosphodiester bonds, even in the presence of modifications.[1][2]

  • Class 3: Chromatography and Detection: Minimize matrix effects through proper sample cleanup and be mindful of potential issues like co-elution of isomers and ion suppression in the mass spectrometer.[1][2]

Q2: How can I improve the recovery of polar modified nucleosides?

A2: For polar nucleosides that show poor retention on reversed-phase columns, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for the separation of polar compounds like nucleosides.[6][7]

  • Ion-Pair Reversed-Phase HPLC: While traditional ion-pair reagents are not MS-compatible, the use of volatile ion-pairing agents can be an effective strategy.[6][8]

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges with mixed-mode or anion-exchange functionalities to effectively capture and concentrate polar nucleosides.[7][9]

Q3: What is the best method for quantifying modified nucleosides?

A3: The gold standard for quantification of modified nucleosides is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards (SILIS).[1][2] This approach allows for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[1][2]

Q4: Are there any specific issues to be aware of when using derivatization for GC-MS analysis of nucleosides?

A4: Yes, while derivatization can improve the volatility and chromatographic behavior of nucleosides for GC-MS analysis, potential pitfalls include:

  • Incomplete Derivatization: The reaction conditions (temperature, time, catalyst) must be optimized to ensure complete derivatization of all active functional groups.[10]

  • Formation of Artifacts: The derivatization process itself can sometimes lead to the formation of unwanted byproducts or artifacts.[11]

  • Reproducibility: Silylation methods, which are commonly used, can sometimes show poorer reproducibility compared to other methods like alkylation.[12]

Experimental Protocols

Protocol 1: General Enzymatic Digestion of RNA to Nucleosides

This protocol provides a general two-step method for the complete enzymatic hydrolysis of RNA.

Materials:

  • Purified RNA sample

  • Nuclease P1 (NP1)

  • Ammonium acetate (B1210297) buffer (pH 5.3)

  • Bacterial alkaline phosphatase (BAP)

  • Phosphodiesterase I (PDE1)

  • Ammonium bicarbonate buffer (pH ~8)

  • Stable isotope-labeled internal standards (SILIS)

  • Molecular weight cutoff filters (optional)

Procedure:

  • To your purified RNA sample (e.g., 10 ng to 10 µg), add the appropriate amount of SILIS.[1][2]

  • Step 1 (Nuclease P1 Digestion): Add Nuclease P1 and incubate in a slightly acidic buffer (e.g., ammonium acetate, pH 5.3) at 37°C for 2-3 hours.[2][3]

  • Step 2 (Phosphatase and Phosphodiesterase Digestion): Adjust the pH to alkaline (~pH 8) and add bacterial alkaline phosphatase and phosphodiesterase I.[1][2][3] Incubate at 37°C for an additional 2 hours.

  • (Optional) Enzyme Removal: To remove the enzymes, which can interfere with subsequent analysis, perform a filtration step using a molecular weight cutoff filter.[1][2]

  • The sample is now ready for analysis by LC-MS or other methods.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA_Isolation 1. RNA Isolation RNA_Purification 2. RNA Purification RNA_Isolation->RNA_Purification Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis RNA_Purification->Enzymatic_Hydrolysis Enzyme_Removal 4. Enzyme Removal (Optional) Enzymatic_Hydrolysis->Enzyme_Removal Add_SILIS 5. Add Internal Standards Enzyme_Removal->Add_SILIS LC_MS_Analysis 6. LC-MS/MS Analysis Add_SILIS->LC_MS_Analysis Data_Analysis 7. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for modified nucleoside analysis by LC-MS/MS.

Troubleshooting_Tree Start Low or No Analyte Signal Check_Digestion Is enzymatic digestion complete? Start->Check_Digestion Check_Stability Is the analyte known to be unstable? Check_Digestion->Check_Stability Yes Optimize_Digestion Optimize digestion: - Use enzyme cocktail - Increase incubation time Check_Digestion->Optimize_Digestion No Check_Recovery Was a cleanup step (e.g., SPE) performed? Check_Stability->Check_Recovery No Adjust_pH Adjust pH and temperature during sample handling Check_Stability->Adjust_pH Yes Optimize_SPE Optimize SPE: - Check sorbent type - Adjust pH and solvents Check_Recovery->Optimize_SPE Yes Check_MS Check MS parameters: - Ion source settings - Collision energy Check_Recovery->Check_MS No

Caption: Troubleshooting decision tree for low analyte signal in LC-MS analysis.

References

addressing instability of modified nucleosides during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of modified nucleosides during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: Why are modified nucleosides prone to instability during analysis?

A1: Modified nucleosides possess a diverse range of chemical structures that can be susceptible to degradation under various conditions.[1] Instability can arise from several factors, including:

  • Chemical Reactivity: Modifications can introduce reactive functional groups that are sensitive to pH, temperature, and buffer components.[2][3][4] For example, 1-methyladenosine (B49728) (m¹A) can undergo a Dimroth rearrangement to N⁶-methyladenosine (m⁶A) at a mild alkaline pH.[2][3][4]

  • Enzymatic Activity: Residual nuclease or phosphatase activity from sample preparation can lead to degradation.

  • Hydrolysis: The N-glycosidic bond linking the nucleobase to the ribose sugar can be susceptible to cleavage, particularly under acidic conditions.[5] Additionally, some modifications, like N⁴-acetylcytidine (ac⁴C), can undergo hydrolysis.[6][7][8]

  • Oxidation and Other Reactions: Some modifications are sensitive to oxidation, while others, like 4-thiouridine (B1664626) (s⁴U), can undergo desulfurization and dimerization.[6][7][8]

Q2: What are the most common degradation pathways for modified nucleosides?

A2: Several degradation pathways are commonly observed:

  • Deamination: Conversion of one base to another, such as the deamination of 3-methylcytidine (B1283190) (m³C) to 3-methyluridine (B1581624) (m³U).[6][7][8]

  • Desulfurization: Loss of a sulfur atom, as seen with 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[6][7]

  • Hydrolysis: Cleavage of bonds, for instance, the hydrolysis of N⁴-acetylcytidine (ac⁴C) to cytidine.[6][7][8]

  • Dimroth Rearrangement: A ring-opening and closing reaction, exemplified by the conversion of m¹A to m⁶A.[2][3][4]

  • Deglycosylation: Cleavage of the N-glycosidic bond, leading to the separation of the nucleobase and the ribose sugar.[6][7][8]

Q3: How does storage temperature affect the stability of modified nucleosides?

A3: Storage temperature is a critical factor influencing the stability of modified nucleosides. While canonical (unmodified) nucleosides are generally stable, many modified versions show temperature-dependent decay.[6][7][8] Storing aqueous solutions of modified nucleosides at ultra-low temperatures (-80°C) is generally recommended for long-term stability.[6][7] Some modifications can show significant degradation even at -20°C, with accelerated degradation at higher temperatures like 8°C, 20°C, and 40°C.[6][7]

Q4: What are best practices for sample preparation to minimize degradation?

A4: To minimize degradation during sample preparation, consider the following:

  • Enzyme Purity: Use highly purified nucleases and phosphatases for RNA hydrolysis to avoid contaminating activities.

  • Buffer Conditions: Optimize buffer pH and composition to avoid conditions that promote known degradation pathways for your nucleosides of interest.

  • Filtration: Be cautious with molecular weight cutoff (MWCO) filters, as some modified nucleosides can adsorb to the filter material.[2] For instance, poly(ether sulfone) (PES) filters may retain certain modifications, and alternative materials like composite regenerated cellulose (B213188) (CRC) might be more suitable.[2]

  • Internal Standards: Incorporate stable-isotope labeled internal standards (SILIS) early in the workflow to account for sample loss and degradation during preparation and analysis.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of modified nucleosides.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram - Degradation of the target nucleoside.- Contamination from reagents or sample handling.- Formation of adducts (e.g., sodium, potassium).[9]- Analyze a fresh standard to confirm the identity of the degradation product.- Run a blank injection to check for system contamination.- Use high-purity solvents and reagents.[10]- Optimize mass spectrometry source conditions to minimize adduct formation.
Low signal intensity for a specific modified nucleoside - Degradation during storage or sample preparation.- Adsorption to vials or filter membranes.[2]- Poor ionization efficiency in the mass spectrometer.- Review storage conditions and sample handling procedures for potential sources of degradation.[6][7]- Test different filter materials or omit filtration if possible.[2]- Optimize mobile phase composition and mass spectrometer parameters.
Irreproducible quantification results - Inconsistent sample degradation.- Variability in enzymatic digestion.- Issues with the LC-MS system (e.g., injector, pump).[10]- Use a stable-isotope labeled internal standard for each analyte.[2][3]- Ensure complete and reproducible enzymatic hydrolysis.- Perform system suitability tests to ensure the LC-MS is performing consistently.
Peak tailing or splitting in the chromatogram - Column overload.- Incompatibility between the sample solvent and the mobile phase.[10]- Secondary interactions between the analyte and the stationary phase.- Dilute the sample or inject a smaller volume.[10]- Dissolve the sample in the initial mobile phase whenever possible.[10]- Adjust the mobile phase pH or ionic strength.
Identification of isomeric modified nucleosides is difficult - Co-elution of isomers.- Identical mass-to-charge ratios (m/z).[1]- Optimize the chromatographic method to achieve baseline separation of isomers.- Use tandem mass spectrometry (MS/MS) to generate fragment ions that may differentiate the isomers.[1]

Data Presentation: Stability of Modified Nucleosides

The following tables summarize the stability of selected modified nucleosides in aqueous solution after six months of storage at various temperatures. The data is presented as the percentage of the nucleoside remaining compared to the initial time point.

Table 1: Stability of Cytidine Modifications [7]

Modification-80°C-20°C8°C20°C
ac⁴C ~100%~95%~60%~22%
m³C ~70%~40%~17%~25%

Table 2: Stability of Uridine Modifications [6][7]

Modification-80°C-20°C8°C20°C
s⁴U ~50%~40%~20%~10%
mcm⁵s²U ~70%~60%~40%~29%

Table 3: Stability of Adenosine Modifications [7]

Modification-80°C-20°C8°C20°C
i⁶A ~90%~90%~85%~80%

Experimental Protocols

Protocol 1: General Workflow for LC-MS Analysis of Modified Nucleosides

This protocol outlines a standard procedure for the analysis of modified nucleosides from RNA samples.[2][3]

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard method like phenol-chloroform extraction.

  • RNA Purification: Purify the RNA of interest to remove contaminants that could interfere with downstream steps.

  • Enzymatic Hydrolysis:

    • Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

    • Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for a sufficient time to ensure complete digestion.

  • Sample Cleanup (Optional):

    • If necessary, remove the enzymes using a molecular weight cutoff filter.[2] Consider using composite regenerated cellulose (CRC) filters to minimize adsorption of modified nucleosides.[2]

  • Addition of Internal Standards:

    • Add a known amount of stable-isotope labeled internal standards (SILIS) for the nucleosides to be quantified.[2][3]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a reversed-phase column with a suitable gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[11]

    • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) or a similar targeted mode.

  • Data Analysis:

    • Integrate the peak areas for the native nucleosides and their corresponding internal standards.

    • Calculate the concentration of each modified nucleoside based on a standard curve generated from authentic standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis rna_isolation RNA Isolation rna_purification RNA Purification rna_isolation->rna_purification hydrolysis Enzymatic Hydrolysis rna_purification->hydrolysis cleanup Sample Cleanup (Filtration) hydrolysis->cleanup standards Add Internal Standards cleanup->standards lc_ms LC-MS/MS Analysis standards->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General workflow for the analysis of modified nucleosides.

error_classification center_node Potential Errors in Nucleoside Analysis class1 Class 1: Chemical Instability (e.g., hydrolysis, rearrangement) center_node->class1 class2 Class 2: Enzymatic Hydrolysis (e.g., incomplete digestion) center_node->class2 class3 Class 3: LC-MS/MS Analysis (e.g., adducts, poor separation) center_node->class3

Caption: Classification of potential errors in nucleoside analysis.[2][3]

References

Technical Support Center: 1,2'-O-dimethylguanosine Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common data processing issues encountered during the metabolomic analysis of 1,2'-O-dimethylguanosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in metabolomics?

A1: this compound (m¹Gm) is a modified nucleoside, a derivative of guanosine (B1672433) with methyl groups at the N1 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. In metabolomics, it is often studied as a potential biomarker for various physiological and pathological states, as its presence and concentration in biofluids can reflect alterations in RNA metabolism and turnover.

Q2: What are the most common analytical platforms for this compound analysis?

A2: The most common analytical platform for the quantification of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance modified nucleosides in complex biological matrices.

Q3: What are the expected precursor and product ions for this compound in positive ion mode LC-MS/MS?

A3: In positive ion mode, this compound typically forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 312.1. Upon collision-induced dissociation (CID), the most common product ion results from the cleavage of the glycosidic bond, yielding the protonated dimethylated guanine base at m/z 166.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions - Mobile Phase: Ensure the mobile phase composition is appropriate for retaining and eluting a polar compound like this compound. A common starting point is a reversed-phase column with an aqueous mobile phase containing a small amount of organic modifier and an acid additive (e.g., 0.1% formic acid).- Column Choice: Consider using a column designed for polar compound retention, such as a C18 with aqueous compatibility or a HILIC column.- Gradient Optimization: Adjust the gradient elution profile to ensure proper separation and peak shape.
Ion Suppression/Enhancement - Sample Dilution: Dilute the sample to reduce the concentration of matrix components that may interfere with ionization.- Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be effective.- Internal Standard: Use a stable isotope-labeled internal standard to normalize for matrix effects.
Incorrect Mass Spectrometer Settings - Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature for the specific compound and flow rate.- Collision Energy: Optimize the collision energy to maximize the signal of the m/z 166 product ion.
Issue 2: Inaccurate Quantification and High Variability

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Isomeric Interference - Chromatographic Separation: this compound has an isomer, N²,2'-O-dimethylguanosine (m²Gm), with the same mass and likely the same primary fragment ion (m/z 166).[1] High-efficiency chromatographic separation is crucial to distinguish between these isomers.- Method Validation: If standards are available, confirm the retention times of both isomers to ensure your method can resolve them.
Adduct Formation - Data Analysis: Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can split the signal and lead to underestimation if not accounted for. Monitor for these adducts in your data.- Mobile Phase Modification: The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can sometimes promote the formation of the protonated molecule ([M+H]⁺) over salt adducts.
Inconsistent Sample Preparation - Standardized Protocol: Ensure a consistent and reproducible sample preparation workflow is used for all samples and standards.- Internal Standard Addition: Add the internal standard at the earliest possible stage in the sample preparation process to account for variability in extraction efficiency.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 312.1
Product Ion (Q3) m/z 166.0
Collision Energy Analyte and instrument dependent, requires optimization
Dwell Time 50-100 ms

Table 2: Common Adducts of this compound

AdductChemical FormulaExpected m/z
Protonated [M+H]⁺312.1
Sodium [M+Na]⁺334.1
Potassium [M+K]⁺350.1
Ammonium [M+NH₄]⁺329.1

Experimental Protocols

Protocol 1: Extraction of this compound from Urine

  • Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Dilution and Internal Standard Spiking: Dilute the urine supernatant 1:1 with HPLC-grade water. Add a stable isotope-labeled internal standard for this compound to the diluted sample.

  • Protein Precipitation: Add four volumes of ice-cold methanol (B129727) to the sample. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Drying: Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biofluid Sample (e.g., Urine) dilute Dilution & Internal Standard Spiking sample->dilute precipitate Protein Precipitation (Methanol) dilute->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 dry Supernatant Evaporation centrifuge1->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_picking Peak Picking & Integration lcms->peak_picking normalization Normalization peak_picking->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis troubleshooting_logic start Inaccurate Quantification? isomer_check Isomeric Interference? start->isomer_check Yes adduct_check Adduct Formation? start->adduct_check No isomer_check->adduct_check No solution1 Optimize Chromatography isomer_check->solution1 Yes sample_prep_check Sample Prep Inconsistency? adduct_check->sample_prep_check No solution2 Monitor Adduct Ions adduct_check->solution2 Yes solution3 Standardize Protocol sample_prep_check->solution3 Yes signaling_pathway cluster_rna_metabolism RNA Metabolism cluster_excretion Excretion guanosine Guanosine in RNA methylation RNA Methyltransferase guanosine->methylation m1gm_rna This compound in RNA methylation->m1gm_rna rna_degradation RNA Degradation m1gm_rna->rna_degradation free_m1gm Free this compound rna_degradation->free_m1gm biofluids Detection in Biofluids (Urine, Plasma) free_m1gm->biofluids

References

minimizing ion suppression effects in ESI-MS for 1,2'-O-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 1,2'-O-dimethylguanosine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to ion suppression and inaccurate quantification of this compound.

Q1: I am observing a weak or inconsistent signal for this compound. How can I determine if ion suppression is the cause?

A1: A weak or inconsistent signal can indeed be a primary indicator of ion suppression. To confirm this, a post-column infusion experiment is highly recommended. This technique helps to identify regions in your chromatogram where co-eluting matrix components are causing suppression of the analyte signal.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a known concentration in a clean solvent (e.g., methanol (B129727)/water).

  • Set up a 'T' junction between the LC column outlet and the ESI source of the mass spectrometer.

  • Infuse the standard solution continuously through the 'T' junction at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Inject a blank matrix sample (e.g., an extract of the biological matrix without the analyte) onto the LC column and run your standard chromatographic method.

  • Monitor the signal of the infused this compound standard. A stable, flat baseline is expected. Any dips or decreases in the signal intensity correspond to retention times where matrix components are eluting and causing ion suppression.

Q2: My results show poor reproducibility and accuracy, even with an internal standard. What could be the issue?

A2: Poor reproducibility and accuracy, despite using an internal standard (IS), often point towards differential matrix effects. This occurs when the analyte and the IS are not affected by ion suppression to the same extent.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that this compound and your chosen internal standard (ideally a stable isotope-labeled version like 1,2'-O-di(methyl-d3)guanosine) co-elute perfectly. Even slight differences in retention time can expose them to different matrix interferences.

  • Evaluate Matrix Effects: Quantify the extent of ion suppression by comparing the analyte's response in a clean solvent versus its response when spiked into a prepared blank matrix sample (post-extraction). A significant difference indicates a strong matrix effect.

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous technique.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and why is it a concern for analyzing this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from biological samples).[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[2] Modified nucleosides like this compound are often analyzed at low concentrations in complex biological matrices, making them particularly susceptible to ion suppression.

Q2: What are the primary causes of ion suppression?

A2: The primary causes of ion suppression in ESI-MS include:

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge on the ESI droplet surface, reducing the number of charged analyte ions that reach the gas phase.[3]

  • Changes in Droplet Properties: The presence of non-volatile salts and other matrix components can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the efficient formation of gas-phase analyte ions.

  • Co-precipitation: The analyte of interest may co-precipitate with non-volatile matrix components as the ESI droplet evaporates, preventing its ionization.

Q3: Which sample preparation technique is best for minimizing ion suppression for this compound analysis?

A3: The choice of sample preparation technique significantly impacts the degree of ion suppression. While there is no single "best" method for all sample types, here is a comparison of common techniques:

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Inefficient at removing other matrix components like salts and phospholipids, often leading to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences.Can be labor-intensive, may require larger solvent volumes, and is sometimes difficult to automate. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a different solvent.Offers high selectivity and can provide very clean extracts, significantly reducing ion suppression.[5] Can be automated for high-throughput analysis.Requires method development to select the appropriate sorbent and optimize wash/elution steps. Can be more expensive than PPT or LLE.

Recommendation: For robust and sensitive quantification of this compound in complex biological matrices like plasma or urine, Solid-Phase Extraction (SPE) is generally the recommended starting point due to its superior cleanup capabilities.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulates.

    • To 500 µL of supernatant, add 500 µL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6).

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Q4: How can I optimize my LC method to reduce ion suppression?

A4: Chromatographic separation is a powerful tool for mitigating ion suppression. The goal is to separate this compound from co-eluting matrix components.

Strategies for LC Optimization:

  • Column Chemistry: Consider using a column with a different selectivity. For polar compounds like modified nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be very effective at retaining the analyte while allowing less polar matrix interferences to elute earlier.

  • Gradient Elution: Optimize the gradient profile to achieve better resolution between the analyte and interfering peaks identified through post-column infusion.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[6]

Q5: What are the optimal ESI-MS parameters for this compound analysis?

A5: ESI-MS parameters should be carefully optimized to maximize the signal for this compound while minimizing noise.

ParameterRecommendationRationale
Ionization Mode Positive Ion ModeGuanosine and its derivatives readily form protonated molecules [M+H]+.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity and stability. Too high a voltage can cause in-source fragmentation.
Nebulizer Gas Pressure 30 - 50 psiAdjust to achieve a stable spray. Dependent on the LC flow rate.
Drying Gas Flow 8 - 12 L/minOptimize for efficient desolvation of the ESI droplets.
Drying Gas Temperature 300 - 350 °CEnsure complete solvent evaporation without causing thermal degradation of the analyte.
Fragmentor Voltage 100 - 150 VOptimize for the specific transition of this compound in MS/MS mode.
Collision Energy 15 - 25 eVOptimize for the specific fragmentation of the parent ion to a stable product ion in MS/MS mode.

Q6: How does the mobile phase composition affect the ESI-MS signal of this compound?

A6: The mobile phase composition has a significant impact on ionization efficiency.

  • pH: An acidic mobile phase (e.g., containing 0.1% formic acid) is generally preferred for positive ion mode analysis of nucleosides as it promotes protonation.

  • Additives: Volatile additives like formic acid and ammonium formate (B1220265) are compatible with MS and can improve chromatographic peak shape and ionization efficiency. Non-volatile buffers such as phosphate (B84403) buffers should be avoided as they can cause significant ion suppression and contaminate the MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Urine, Plasma) Pre_treatment Pre-treatment (Centrifugation, Dilution) Biological_Sample->Pre_treatment Extraction Extraction (SPE, LLE, or PPT) Pre_treatment->Extraction Dry_down Dry-down & Reconstitution Extraction->Dry_down LC_Separation LC Separation Dry_down->LC_Separation ESI_MS_Detection ESI-MS/MS Detection LC_Separation->ESI_MS_Detection Quantification Quantification ESI_MS_Detection->Quantification Data_Review Data Review Quantification->Data_Review

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_ion_suppression Start Weak or Inconsistent Signal Check_Suppression Perform Post-Column Infusion Experiment Start->Check_Suppression Suppression_Confirmed Ion Suppression Confirmed Check_Suppression->Suppression_Confirmed Yes No_Suppression No Significant Suppression Check_Suppression->No_Suppression No Optimize_Sample_Prep Optimize Sample Preparation (e.g., switch to SPE) Suppression_Confirmed->Optimize_Sample_Prep Optimize_MS Optimize MS Parameters No_Suppression->Optimize_MS Optimize_LC Optimize LC Method (e.g., change column, gradient) Optimize_Sample_Prep->Optimize_LC Reanalyze Re-analyze Sample Optimize_LC->Reanalyze Optimize_MS->Reanalyze

Caption: Troubleshooting logic for addressing ion suppression.

References

Validation & Comparative

A Comparative Analysis of Modified Guanosine Nucleosides: Unraveling the Function of N2,N2-dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between 1,2'-O-dimethylguanosine and N2,N2-dimethylguanosine is currently not feasible due to the limited availability of scientific literature and experimental data on this compound. Extensive searches have revealed a significant body of research on N2,N2-dimethylguanosine, a crucial modified nucleoside in tRNA, while data on the specific functions and biological relevance of this compound remains largely absent. This guide, therefore, provides a detailed overview of the known functions of N2,N2-dimethylguanosine, supported by experimental evidence, to serve as a valuable resource for researchers, scientists, and drug development professionals.

N2,N2-dimethylguanosine: A Key Player in tRNA Structure and Function

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptionally modified purine (B94841) nucleoside predominantly found in the D-arm of transfer RNA (tRNA) molecules across eukaryotes and archaea.[1][2] Its presence is critical for maintaining the correct three-dimensional structure of tRNA, which is essential for its function in protein synthesis.

Impact on tRNA Structure and Stability

The dimethylation at the N2 position of guanosine (B1672433) has a profound impact on its base-pairing properties. Unlike unmodified guanosine, m2,2G cannot form a standard Watson-Crick base pair with cytosine.[1] This modification plays a crucial role in preventing alternative, non-functional conformations of tRNA.[3] Specifically, the presence of m2,2G at position 26 in many eukaryotic tRNAs prevents misfolding into inactive forms by restricting the possible base-pairing interactions within the D-loop and D-stem.[3][4]

Furthermore, N2,N2-dimethylguanosine influences the pairing of guanosine with adenosine (B11128) (G:A). While an unmodified G:A pair can adopt either a sheared or an imino-hydrogen bonded conformation, the presence of the two methyl groups at the N2 position restricts the pairing to the more stable imino-hydrogen bonded form.[4] This contributes to the overall stability and specific folding of the tRNA molecule.

Role in Translation

The structural integrity of tRNA, ensured by modifications like m2,2G, is paramount for accurate and efficient translation. While the direct effects of m2,2G on the catalytic steps of protein synthesis are still under investigation, its role in maintaining the proper tRNA conformation suggests an indirect but vital contribution to translational fidelity.[1][2]

Quantitative Data Summary

The following table summarizes the key characteristics of N2,N2-dimethylguanosine. Data for this compound is not available.

FeatureN2,N2-dimethylguanosineThis compound
Location in RNA Primarily at position 26 in the D-arm of eukaryotic and archaeal tRNA[1][2][4]Not documented
Effect on G-C Base Pairing Prevents standard Watson-Crick base pairing[1]Not documented
Effect on G-A Base Pairing Restricts pairing to the imino-hydrogen bonded conformation[4]Not documented
Primary Function Prevents tRNA misfolding, ensures correct tertiary structure[3][4]Not documented
Methyltransferase(s) Trm1 family of enzymes (e.g., TRMT1 in humans)[1][2]Not documented

Experimental Protocols

Analysis of N2,N2-dimethylguanosine in RNA

The identification and quantification of m2,2G in RNA samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS for Modified Nucleoside Analysis

  • RNA Isolation: Isolate total RNA or tRNA from the biological sample of interest using standard protocols (e.g., Trizol extraction followed by purification).

  • RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

    • Incubate 1-5 µg of RNA with nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2 hours.

    • Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.

  • Sample Preparation: Precipitate the enzymes by adding an equal volume of acetonitrile (B52724). Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube. Dry the sample under vacuum.

  • LC-MS/MS Analysis: Resuspend the dried nucleosides in a suitable solvent (e.g., water or mobile phase A). Inject the sample onto a C18 reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation: Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the nucleosides.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for N2,N2-dimethylguanosine and other nucleosides of interest.

  • Quantification: Quantify the amount of m2,2G relative to the canonical nucleosides (A, C, G, U) by integrating the area under the peak in the chromatogram and comparing it to a standard curve generated with known amounts of purified nucleoside standards.

Signaling Pathways and Experimental Workflows

Enzymatic Formation of N2,N2-dimethylguanosine

The formation of N2,N2-dimethylguanosine is a two-step enzymatic process catalyzed by the Trm1 family of tRNA methyltransferases. The methyl donor for this reaction is S-adenosylmethionine (SAM).

Enzymatic_Formation_of_m2_2G cluster_0 Step 1: Monomethylation cluster_1 Step 2: Dimethylation G Guanosine in tRNA m2G N2-methylguanosine (m2G) G->m2G Trm1 m22G N2,N2-dimethylguanosine (m2,2G) m2G->m22G Trm1 SAM1 S-adenosylmethionine (SAM) Trm1 Trm1 Methyltransferase SAM1->Trm1 SAH1 S-adenosylhomocysteine (SAH) SAM2 S-adenosylmethionine (SAM) SAM2->Trm1 SAH2 S-adenosylhomocysteine (SAH) Trm1->SAH1 Trm1->SAH2

Caption: Enzymatic synthesis of N2,N2-dimethylguanosine by Trm1.

Experimental Workflow for Modified Nucleoside Analysis

The general workflow for analyzing modified nucleosides in RNA involves several key steps, from sample preparation to data analysis.

Experimental_Workflow A RNA Isolation B Enzymatic Digestion to Nucleosides A->B C LC-MS/MS Analysis B->C D Data Processing and Quantification C->D

Caption: General workflow for modified nucleoside analysis.

References

Validating 1,2'-O-dimethylguanosine Identification: A Guide to Using Synthetic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of modified nucleosides such as 1,2'-O-dimethylguanosine (m¹Gᵐ) is critical for understanding their roles in cellular processes and as potential biomarkers. However, the presence of isomers, most notably N²,2'-O-dimethylguanosine (m²Gᵐ), which share the same mass and similar physicochemical properties, presents a significant analytical challenge. This guide provides a comparative overview of analytical approaches and underscores the indispensable role of synthetic standards in the unambiguous identification and validation of this compound.

The primary obstacle in the analysis of this compound is its co-elution with or close elution to its structural isomers, particularly N²,2'-O-dimethylguanosine, in conventional liquid chromatography setups. Both compounds have an identical molecular weight and elemental composition, leading to the same mass-to-charge ratio (m/z) in mass spectrometry. This makes their differentiation by mass spectrometry alone impossible without prior chromatographic separation or distinct fragmentation patterns. The use of authentic, chemically synthesized standards of this compound is therefore the gold standard for validating its presence in biological samples.

Comparative Analysis of Analytical Techniques

The separation and identification of methylated guanosine (B1672433) isomers are most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of chromatographic column and method parameters is crucial for achieving the necessary resolution.

Analytical TechniquePrincipleAdvantages for Isomer SeparationDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent.Generally provides better separation of polar compounds like modified nucleosides compared to reversed-phase chromatography. Can resolve isomers with subtle differences in polarity.Can have longer equilibration times and may be more sensitive to the sample matrix.
Reversed-Phase Chromatography (e.g., C18) Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase.Robust and widely used technique. Can be effective with the use of ion-pairing agents to improve retention of polar analytes.Often results in poor retention and co-elution of highly polar isomers like methylated guanosines.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Can help in confirming the elemental composition of the detected analyte. In-source collision-induced dissociation can generate unique fragment patterns for isomers.Requires a library of fragmentation spectra from authentic standards for confident identification of isomers.
Tandem Mass Spectrometry (MS/MS) Involves the isolation and fragmentation of a specific precursor ion to generate a characteristic fragmentation spectrum.Provides structural information that can be used to differentiate isomers if they produce unique fragment ions.Fragmentation patterns of isomers can be very similar, making differentiation challenging without a direct comparison to a synthetic standard.

Experimental Protocols

Below is a generalized protocol for the LC-MS/MS analysis of modified nucleosides from biological samples, which is essential for comparison with a synthetic standard.

Protocol: LC-MS/MS Analysis of Modified Nucleosides in RNA

1. RNA Digestion to Nucleosides:

  • Start with 1-5 µg of total RNA.

  • To the RNA sample, add nuclease P1 (2U) in a final buffer of 20 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

  • Incubate at 37°C for 2 hours.

  • Add ammonium bicarbonate to a final concentration of 50 mM and bacterial alkaline phosphatase (1U).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for optimal separation of polar isomers.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage over 15-20 minutes to elute the polar analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

3. Mass Spectrometry Analysis:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scans are used for identification.

  • MRM Transition: For this compound and its isomers, the precursor ion [M+H]⁺ is m/z 312.1. A common product ion corresponds to the methylated guanine (B1146940) base after the neutral loss of the ribose moiety (m/z 166.1).

  • Collision Energy: Optimize the collision energy to achieve the most abundant and specific fragment ions.

Validation Workflow

The definitive validation of this compound involves a direct comparison of the analytical data from the biological sample with that of a certified synthetic standard.

Validation Workflow for this compound Identification cluster_0 Sample Analysis cluster_1 Standard Analysis cluster_2 Validation A Biological Sample (e.g., RNA hydrolysate) B LC-MS/MS Analysis A->B C Putative Peak Detected (m/z 312.1 -> 166.1) B->C G Comparative Analysis C->G D Synthetic this compound Standard E LC-MS/MS Analysis (same conditions) D->E F Reference Data (Retention Time & MS/MS Spectrum) E->F F->G H Confirmed Identification G->H Match I Potential Isomer or Unidentified Compound G->I No Match Generalized tRNA Methylation Pathway cluster_0 Substrate & Enzyme cluster_1 Reaction cluster_2 Products & Function A Precursor tRNA D Methylation of Guanosine at specific position A->D B S-adenosyl methionine (SAM) B->D C tRNA Methyltransferase (e.g., TRMT1 family) C->D E Mature, Modified tRNA (e.g., containing m²₂G) D->E F S-adenosyl homocysteine (SAH) D->F G tRNA Folding & Stability E->G H Accurate Protein Translation G->H

Cross-Validation of 1,2'-O-Dimethylguanosine Findings with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides such as 1,2'-O-dimethylguanosine (m¹Gm) are critical for understanding their roles in biological processes and as potential biomarkers. This guide provides a comparative overview of mass spectrometry-based methods and orthogonal antibody-based techniques for the validation of m¹Gm findings, complete with experimental data and detailed protocols.

Introduction to this compound

This compound is a modified RNA nucleoside. While research on this specific modification is ongoing, its close analog, N2,N2-dimethylguanosine (m²₂G), is well-characterized and offers insights into the likely function of m¹Gm. These modifications are particularly prevalent in transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2][3] The presence of dimethylated guanosine (B1672433) derivatives in tRNA, specifically at the junction of the D-arm and the anticodon stem, is crucial for maintaining the structural integrity of the tRNA molecule.[1][2][3] This structural stability, in turn, influences the efficiency and fidelity of protein translation.[2][4] Aberrant levels of such modifications have been implicated in various diseases, making their precise measurement a key area of investigation.

The primary signaling pathway influenced by dimethylguanosine modifications is the regulation of protein synthesis. By ensuring the correct folding and stability of tRNA, these modifications guarantee the proper delivery of amino acids to the ribosome during translation.

Primary Detection Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides due to its high sensitivity and specificity.[5] This technique allows for the precise measurement of the mass-to-charge ratio of the molecule and its fragments, providing unambiguous identification.

Orthogonal Validation: The Need for Cross-Verification

While powerful, LC-MS/MS findings can be strengthened by cross-validation with an orthogonal method. Orthogonal methods utilize a different underlying principle of detection, thereby reducing the probability of method-specific artifacts and increasing confidence in the results. For modified nucleosides, antibody-based assays serve as an excellent orthogonal approach.

Comparison of LC-MS/MS and Immuno-assays for Dimethylguanosine Detection

The following table summarizes the key performance characteristics of LC-MS/MS and immuno-assays for the detection of modified guanosine derivatives. Data presented are representative values based on studies of similar modified nucleosides.

FeatureLC-MS/MSImmuno-assays (Immuno-Northern/Dot Blot)
Principle Separation by chromatography, detection by mass-to-charge ratioAntibody-antigen binding
Specificity Very High (based on mass and fragmentation)High (dependent on antibody cross-reactivity)
Sensitivity High (fmol to amol range)Moderate to High (pmol to fmol range)
Quantification Absolute quantification with stable isotope standardsSemi-quantitative to relative quantification
Throughput ModerateHigh (especially for dot blots)
Sample Requirement Low (µg of RNA)Low to Moderate (µg of RNA)
Cost High initial instrument cost, lower consumable costLower initial cost, higher antibody cost
Confirmation Provides structural informationConfirms presence and relative abundance

Experimental Protocols

Protocol 1: LC-MS/MS for this compound Quantification

This protocol is adapted from methods for analyzing modified ribonucleosides.[6][7][8][9]

1. RNA Isolation and Digestion:

  • Isolate total RNA from cells or tissues using a standard Trizol-based method.

  • To 5 µg of total RNA, add 2 µL of nuclease P1 (1 U/µL) and 2.5 µL of 10x nuclease P1 buffer in a total volume of 25 µL.

  • Incubate at 42°C for 2 hours.

  • Add 2.5 µL of 10x alkaline phosphatase buffer and 1 µL of bacterial alkaline phosphatase (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for m¹Gm (hypothetical): Precursor ion (e.g., m/z 312.1) -> Product ion (e.g., m/z 166.1). Note: These values are for a related compound and would need to be optimized for this compound.

    • Data Analysis: Quantify by comparing the peak area to a standard curve generated with a synthetic this compound standard.

Protocol 2: Immuno-Northern Blot for Dimethylguanosine Detection

This protocol is based on established methods for detecting other RNA modifications.[10][11][12]

1. RNA Electrophoresis and Transfer:

  • Separate 5-10 µg of total RNA on a 10% denaturing polyacrylamide gel containing 8 M urea.

  • Transfer the separated RNA to a positively charged nylon membrane using a semi-dry transfer apparatus.

  • UV-crosslink the RNA to the membrane.

2. Immunoblotting:

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for dimethylguanosine (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

3. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using a chemiluminescence imaging system. The intensity of the band corresponding to the RNA of interest (e.g., tRNA) provides a semi-quantitative measure of the modification.

Protocol 3: Dot Blot Assay for Dimethylguanosine

This is a simplified immunoassay for rapid, semi-quantitative analysis.[13][14][15]

1. Sample Application:

  • Serially dilute total RNA samples in RNase-free water.

  • Spot 1-2 µL of each dilution directly onto a positively charged nylon membrane.

  • Allow the spots to air dry completely.

  • UV-crosslink the RNA to the membrane.

2. Immunodetection:

  • Follow the immunoblotting and detection steps as described in the Immuno-Northern Blot protocol (steps 2 and 3).

3. Analysis:

  • Quantify the dot intensities using densitometry software. The intensity of the dots is proportional to the amount of dimethylguanosine in the sample.

Visualizing the Validation Workflow and Signaling Pathway

To illustrate the interplay between these methods and the biological context, the following diagrams were generated using Graphviz.

G cluster_exp Experimental Workflow rna RNA Sample digest Enzymatic Digestion to Nucleosides rna->digest gel Denaturing Gel Electrophoresis rna->gel dot Dot Blot rna->dot lcms LC-MS/MS Analysis digest->lcms quant Absolute Quantification lcms->quant rel_quant Relative Quantification & Size Information quant->rel_quant Validation semi_quant Semi-Quantitative Screening quant->semi_quant Validation blot Immuno-Northern Blot gel->blot blot->rel_quant dot->semi_quant G cluster_pathway tRNA Maturation and Translation Regulation pre_trna pre-tRNA trmt1 tRNA Methyltransferase (e.g., TRMT1 family) pre_trna->trmt1 mature_trna Mature tRNA with m¹Gm/m²₂G trmt1->mature_trna folding Correct tRNA Folding & Stability mature_trna->folding ribosome Ribosome folding->ribosome translation Efficient & Accurate Protein Translation ribosome->translation protein Functional Protein translation->protein

References

Distinguishing 1,2'-O-dimethylguanosine from Isobaric Contenders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of modified nucleosides is paramount. This guide provides a comprehensive comparison of analytical methodologies to distinguish 1,2'-O-dimethylguanosine from its isobaric compounds, ensuring data integrity and advancing research in epitranscriptomics and drug discovery.

The structural nuances of modified nucleosides, such as this compound, present a significant analytical challenge due to the existence of isobaric and isomeric compounds. These molecules share the same mass, and often, similar physicochemical properties, making their differentiation a critical task. This guide focuses on the analytical strategies to resolve this compound from its key isobaric isomer, N2,N2-dimethylguanosine (m2,2G), and other potential dimethylated guanosine (B1672433) variants.

The Challenge of Isobaric Similarity

This compound and its isobars, like N2,N2-dimethylguanosine, possess the identical elemental composition (C12H17N5O5) and, consequently, the same monoisotopic mass. This inherent similarity renders them indistinguishable by mass spectrometry (MS) alone, necessitating the use of sophisticated analytical workflows that couple chromatographic separation with mass spectrometric detection.

Analytical Approaches for Differentiation

The cornerstone of distinguishing these isobaric compounds lies in the strategic application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry.

Chromatographic Separation: The First Line of Defense

Effective chromatographic separation is the most critical step in resolving isobaric isomers. The choice of stationary phase and mobile phase composition can exploit subtle differences in the polarity and structural conformation of the isomers, leading to differential retention times.

  • Reversed-Phase (RP) HPLC: This is a commonly employed technique for the separation of modified nucleosides. The nonpolar stationary phase (typically C18) interacts with the analytes, and a polar mobile phase is used for elution. The retention of methylated guanosine isomers in RP-HPLC is influenced by the position and number of methyl groups, which affect the overall hydrophobicity of the molecule. Generally, isomers with exposed methyl groups on the base will interact more strongly with the stationary phase, leading to longer retention times.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly useful for the separation of highly polar compounds like nucleosides. The differential partitioning of isomers between the aqueous layer on the stationary phase and the mobile phase allows for their separation.

Mass Spectrometry: Detection and Structural Elucidation

Once chromatographically separated, the isomers are introduced into the mass spectrometer for detection and further characterization. Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of each isomer by analyzing their fragmentation patterns.

  • Collision-Induced Dissociation (CID): In CID, the precursor ions of the separated isomers are fragmented by collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. While isobaric isomers can produce some common fragments (e.g., the guanine (B1146940) base), they often yield unique fragment ions or different relative abundances of common fragments due to the distinct locations of the methyl groups. For instance, the fragmentation of the glycosidic bond between the ribose sugar and the guanine base is a common pathway. The presence of a methyl group on the ribose in this compound can influence the stability of the resulting sugar fragment compared to isomers with both methyl groups on the guanine base.

Quantitative Data Comparison

The following table summarizes the key analytical parameters for distinguishing this compound from its prominent isobar, N2,N2-dimethylguanosine. Note: A direct, head-to-head comparative study providing retention times under identical conditions and detailed fragmentation patterns for both compounds was not available in the public domain. The data presented is a compilation from various sources and established principles of mass spectrometry.

ParameterThis compoundN2,N2-dimethylguanosine (m2,2G)
Molecular Formula C12H17N5O5C12H17N5O5
Monoisotopic Mass 311.1230 g/mol 311.1230 g/mol
Precursor Ion (m/z) [M+H]+ 312.1303312.1303
Expected Retention Behavior (Reversed-Phase HPLC) Retention time will be influenced by the polarity imparted by the 2'-O-methylation on the ribose.Generally expected to be more retained than guanosine due to the two methyl groups on the base increasing hydrophobicity. Its retention relative to this compound would depend on the specific column and mobile phase conditions.
Characteristic MS/MS Fragment Ions Expected to show a prominent fragment corresponding to the dimethylated guanine base. The presence of the 2'-O-methyl group may lead to unique sugar-related fragments.Known to produce a characteristic fragment ion at m/z 180, corresponding to the dimethylated guanine base.[1] Other fragments may also be observed.

Experimental Protocols

A generalized experimental protocol for the analysis of modified nucleosides from transfer RNA (tRNA) using LC-MS/MS is provided below. This protocol can be adapted and optimized for the specific analysis of this compound and its isobars.

Protocol: LC-MS/MS Analysis of Modified Nucleosides in tRNA
  • tRNA Isolation: Isolate total tRNA from the biological sample of interest using a suitable RNA purification kit or phenol-chloroform extraction followed by size-exclusion chromatography.

  • Enzymatic Digestion:

    • To 1-5 µg of purified tRNA, add nuclease P1 (to digest the RNA to 5'-mononucleotides) and incubate at 37°C for 2-4 hours in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Following nuclease P1 digestion, add bacterial alkaline phosphatase (BAP) to dephosphorylate the nucleotides to nucleosides. Incubate at 37°C for 1-2 hours in a buffer compatible with BAP activity (e.g., Tris-HCl, pH 8.0).

    • Stop the reaction by adding a small volume of a weak acid (e.g., formic acid) or by heat inactivation.

  • Sample Preparation: Centrifuge the digested sample to pellet any denatured enzymes. Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 0-30% Mobile Phase B over 20-30 minutes at a flow rate of 0.2-0.4 mL/min. This gradient should be optimized to achieve baseline separation of the target isomers.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Scan Mode: Full scan MS followed by data-dependent MS/MS or targeted selected reaction monitoring (SRM).

      • Precursor Ion: m/z 312.13 for both this compound and N2,N2-dimethylguanosine.

      • Collision Energy: Optimize the collision energy to achieve characteristic fragmentation patterns for each isomer.

  • Data Analysis: Identify the isomers based on their unique retention times and characteristic MS/MS fragmentation patterns. Quantify the abundance of each isomer by integrating the peak area of the corresponding chromatogram.

Visualization of Analytical and Biological Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for modified nucleoside analysis and the biological pathway of tRNA maturation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) tRNA_Isolation->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (Centrifugation) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation (Reversed-Phase HPLC) Sample_Cleanup->LC_Separation Injection MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis (Retention Time & Spectra) MSMS_Fragmentation->Data_Analysis

Workflow for Modified Nucleoside Analysis

tRNA_Maturation Pre_tRNA Precursor tRNA (Primary Transcript) Processing 5' and 3' End Processing (RNase P and RNase Z) Pre_tRNA->Processing Splicing Intron Removal (Splicing Endonuclease) Processing->Splicing Modification Nucleoside Modification (e.g., Methylation) Splicing->Modification CCA_Addition CCA Addition (tRNA Nucleotidyltransferase) Modification->CCA_Addition Aminoacylation Aminoacylation (Aminoacyl-tRNA Synthetase) CCA_Addition->Aminoacylation Mature_tRNA Mature, Charged tRNA Aminoacylation->Mature_tRNA

Generalized tRNA Maturation Pathway

By employing a combination of optimized chromatographic separation and detailed mass spectrometric fragmentation analysis, researchers can confidently distinguish this compound from its isobaric counterparts. This meticulous analytical approach is essential for accurate biological interpretation and the advancement of fields reliant on the precise identification of modified nucleosides.

References

Quantitative Comparison of 1,2'-O-dimethylguanosine: A Methodological Guide in the Absence of Direct Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive quantitative comparison of 1,2'-O-dimethylguanosine across different tissues is currently hampered by a lack of publicly available experimental data. While the scientific community has developed robust methods for the analysis of modified nucleosides, specific quantitative values for this compound in various biological matrices remain largely unpublished in the accessible scientific literature. This guide, therefore, provides researchers, scientists, and drug development professionals with a framework for the quantitative analysis of this and other modified nucleosides, alongside a discussion of the general biological importance of such modifications.

The Challenge of Quantifying this compound

Modified nucleosides, such as this compound, are chemical alterations to the standard RNA and DNA bases. These modifications play crucial roles in a variety of biological processes, including the regulation of gene expression and the fine-tuning of RNA function. However, their low abundance and structural similarity to other nucleosides present significant analytical challenges.

Our extensive search of scientific databases did not yield specific quantitative data comparing the levels of this compound across different tissues (e.g., liver, brain, kidney) in any species. This information gap prevents a direct comparative analysis at this time.

A General Framework for Quantification: Experimental Protocols

The primary and most reliable method for the quantification of modified nucleosides is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance molecules in complex biological samples.

Below is a generalized experimental protocol for the quantification of this compound, based on established methods for similar modified nucleosides. Researchers should note that optimization of this protocol for their specific experimental setup is crucial.

Table 1: Generalized Experimental Protocol for this compound Quantification
Step Procedure Key Considerations
1. Sample Preparation Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer on ice. RNA/DNA Extraction: Isolate total RNA or DNA using commercially available kits or standard phenol-chloroform extraction protocols. Enzymatic Digestion: Digest the isolated nucleic acids to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.Ensure rapid processing and maintenance of cold temperatures to prevent degradation. The choice of nucleic acid to isolate depends on the research question. Complete digestion is critical for accurate quantification.
2. Sample Clean-up Solid-Phase Extraction (SPE): Use SPE cartridges to remove salts, proteins, and other interfering substances from the digested sample.The choice of SPE sorbent will depend on the chemical properties of this compound and should be optimized.
3. LC-MS/MS Analysis Chromatographic Separation: Separate the nucleosides using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. Mass Spectrometric Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.A stable isotope-labeled internal standard for this compound is essential for accurate quantification. The specific MRM transitions (precursor and product ions) for this compound need to be determined using a pure standard.
4. Data Analysis Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the biological samples by comparing their peak areas to the standard curve.Data should be normalized to the amount of starting material (e.g., tissue weight or total nucleic acid content).

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the potential biological significance of nucleoside modifications, the following diagrams are provided.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Nucleic Acid Extraction Nucleic Acid Extraction Homogenization->Nucleic Acid Extraction Enzymatic Digestion Enzymatic Digestion Nucleic Acid Extraction->Enzymatic Digestion Sample Clean-up (SPE) Sample Clean-up (SPE) Enzymatic Digestion->Sample Clean-up (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Clean-up (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A generalized workflow for the quantification of this compound from tissue samples.

General Role of Modified Nucleosides in RNA cluster_Functions Functional Consequences DNA DNA Transcription Transcription DNA->Transcription pre-mRNA pre-mRNA Transcription->pre-mRNA RNA Processing RNA Processing pre-mRNA->RNA Processing mRNA mRNA RNA Processing->mRNA Translation Translation mRNA->Translation Protein Protein Translation->Protein RNA Modification Enzymes RNA Modification Enzymes RNA Modification Enzymes->pre-mRNA  Modification RNA Modification Enzymes->mRNA  Modification Modified Nucleosides Modified Nucleosides Modified Nucleosides->mRNA RNA Stability RNA Stability Modified Nucleosides->RNA Stability RNA Folding RNA Folding Modified Nucleosides->RNA Folding Protein Binding Protein Binding Modified Nucleosides->Protein Binding Translation Efficiency Translation Efficiency Modified Nucleosides->Translation Efficiency

Caption: The central role of RNA modifications in regulating gene expression and protein synthesis.

The Path Forward: A Call for Data

The absence of quantitative data for this compound highlights a critical knowledge gap in the field of epitranscriptomics and epigenetics. Future research efforts should focus on:

  • Systematic Quantification: Performing comprehensive studies to quantify this compound and other modified nucleosides across a wide range of tissues and developmental stages.

  • Functional Characterization: Elucidating the specific biological roles of this compound, including the identification of the enzymes responsible for its addition and removal, and the signaling pathways it may influence.

  • Disease Association: Investigating the potential links between altered levels of this compound and various disease states, which could lead to the discovery of novel biomarkers and therapeutic targets.

By addressing these research priorities, the scientific community can begin to build a comprehensive understanding of the quantitative landscape and functional significance of this compound in health and disease.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is a comparison between a biological system with normal m¹Gm levels (Control) and a system where m¹Gm levels are experimentally altered (Experimental). By analyzing the differences in their transcriptomes, we can infer the genes and cellular processes that are influenced by this modification.

Hypothetical Experimental Design

The primary goal is to compare the global gene expression profiles of cells with and without significant levels of 1,2'-O-dimethylguanosine. This can be achieved by targeting the enzyme responsible for its deposition. For this hypothetical study, we will posit the existence of a specific methyltransferase, hereafter named "m¹Gm-MTase".

  • Control Group: Wild-type cells or organisms with normal, endogenous levels of m¹Gm-MTase and, consequently, this compound.

  • Experimental Group: Cells or organisms in which the m¹Gm-MTase gene has been knocked out (KO) or knocked down (e.g., using CRISPR-Cas9 or siRNA), leading to a significant reduction in this compound levels.

For robust results, it is recommended to use a minimum of three biological replicates for each group.[1]

Experimental Protocols

A meticulously planned experimental protocol is crucial for obtaining high-quality, reproducible data.

Cell Culture and m¹Gm-MTase Knockdown/Knockout
  • Cell Line: Select a cell line relevant to the biological question (e.g., a human cancer cell line if investigating the role of m¹Gm in cancer).

  • Gene Editing/Interference:

    • CRISPR-Cas9 Knockout: Design guide RNAs (gRNAs) targeting a critical exon of the putative m¹Gm-MTase gene. Transfect cells with Cas9 nuclease and the gRNAs. Select and validate single-cell clones for successful knockout by Sanger sequencing and Western blot.

    • siRNA Knockdown: Design and synthesize siRNAs targeting the m¹Gm-MTase mRNA. Transfect cells and harvest them at a time point determined by a time-course experiment to ensure maximal target knockdown with minimal off-target effects.

  • Validation: Confirm the reduction of this compound levels in the experimental group using techniques such as liquid chromatography-mass spectrometry (LC-MS).

RNA Extraction and Quality Control
  • Harvest cells from both control and experimental groups.

  • Isolate total RNA using a reputable commercially available kit (e.g., TRIzol reagent or column-based kits).

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be ≥ 7.0 as determined by an Agilent Bioanalyzer. The A260/A280 ratio should be between 1.8 and 2.0, and the A260/A230 ratio should be between 2.0 and 2.2, as measured by a NanoDrop spectrophotometer.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA for each sample.

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads to focus the analysis on protein-coding genes.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina NovaSeq or similar high-throughput sequencing platform.

    • Aim for a sequencing depth of at least 20 million paired-end reads per sample for differential gene expression analysis.[1]

Data Presentation: Quantitative Analysis

Following sequencing, the raw data is processed through a bioinformatics pipeline to identify differentially expressed genes (DEGs). The results should be summarized in clear, comparative tables.

Table 1: Top 20 Differentially Expressed Genes in m¹Gm-MTase KO Cells vs. Control

Gene IDGene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
ENSG00000123456GENE_A2.581.2e-083.5e-07
ENSG00000654321GENE_B-3.125.6e-089.1e-07
ENSG00000112233GENE_C1.982.3e-072.4e-06
ENSG00000332211GENE_D-2.758.9e-077.2e-06
...............

Table 2: Enriched KEGG Pathways for Upregulated Genes in m¹Gm-MTase KO Cells

KEGG Pathway IDPathway DescriptionGene Countp-valueAdjusted p-value (FDR)
hsa04110Cell Cycle351.5e-054.2e-04
hsa04010MAPK signaling pathway423.8e-058.1e-04
hsa05200Pathways in cancer559.1e-051.5e-03
...............

Table 3: Enriched Gene Ontology (GO) Terms for Downregulated Genes in m¹Gm-MTase KO Cells

GO Term IDGO Term DescriptionOntologyGene Countp-valueAdjusted p-value (FDR)
GO:0006355regulation of transcription, DNA-templatedBiological Process682.2e-065.5e-05
GO:0005634nucleusCellular Component1507.1e-069.8e-05
GO:0046872metal ion bindingMolecular Function1201.1e-052.3e-04
..................

Visualizations: Workflows and Pathways

Visual diagrams are essential for communicating complex experimental workflows and biological relationships.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase control Control Group (Wild-Type Cells) rna_extraction Total RNA Extraction control->rna_extraction exp Experimental Group (m¹Gm-MTase KO/KD) exp->rna_extraction qc RNA Quality Control (RIN, A260/280) rna_extraction->qc lib_prep RNA-Seq Library Preparation qc->lib_prep sequencing High-Throughput Sequencing lib_prep->sequencing raw_reads Raw Sequencing Reads (FASTQ) sequencing->raw_reads read_qc Read Quality Control (FastQC, Trimmomatic) raw_reads->read_qc mapping Alignment to Genome (STAR, HISAT2) read_qc->mapping counts Gene Expression Quantification mapping->counts deg Differential Expression Analysis (DESeq2, edgeR) counts->deg enrichment Functional Enrichment (GO, KEGG) deg->enrichment validation Downstream Validation (qPCR, Western Blot) deg->validation

Caption: Experimental and bioinformatic workflow for comparative transcriptomics.

hypothetical_pathway cluster_upstream Upstream Regulation cluster_downstream Potential Downstream Effects m1Gm This compound (m¹Gm) gene_a GENE_A (Upregulated) m1Gm->gene_a Inhibits expression of gene_b GENE_B (Downregulated) m1Gm->gene_b Promotes expression of mtase m¹Gm-MTase mtase->m1Gm Catalyzes pathway Cell Proliferation Pathway gene_a->pathway Inhibits gene_b->pathway Activates phenotype Altered Cell Growth pathway->phenotype

Caption: Hypothetical signaling pathway regulated by m¹Gm.

Bioinformatics Data Analysis Pipeline

  • Quality Control of Raw Reads: Raw sequencing reads in FASTQ format are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Read Alignment: The high-quality, trimmed reads are aligned to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene in the reference annotation (e.g., from GENCODE) is counted. This results in a raw count matrix.

  • Differential Gene Expression Analysis: The raw count matrix is used as input for tools like DESeq2 or edgeR in R. These packages normalize the data and perform statistical tests to identify genes that are significantly differentially expressed between the control and experimental groups. A common threshold for significance is an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1.

  • Functional Enrichment Analysis: To understand the biological implications of the differentially expressed gene lists, Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analyses are performed. This helps to identify biological processes, molecular functions, cellular components, and signaling pathways that are over-represented in the DEG list.

Conclusion and Further Steps

This guide outlines a comprehensive strategy for identifying genes and pathways associated with this compound using comparative transcriptomics. The hypothetical knockout of a putative m¹Gm-methyltransferase provides a powerful system for discovery. The differentially expressed genes identified through this workflow represent high-confidence candidates for further investigation. Subsequent validation experiments, such as RT-qPCR to confirm changes in gene expression and functional assays to probe the cellular consequences, are essential next steps to solidify the link between this compound and its regulatory roles in the cell. This systematic approach will pave the way for a deeper understanding of this RNA modification and could uncover novel targets for therapeutic intervention.

References

A Researcher's Guide to Benchmarking Bioinformatics Tools for Modified Nucleoside Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of modified nucleosides within RNA is crucial for understanding gene regulation, cellular processes, and disease pathogenesis. The proliferation of bioinformatics tools designed for this purpose necessitates a clear and objective comparison to guide tool selection. This guide provides a comprehensive benchmark of popular bioinformatics tools, supported by experimental data and detailed protocols.

The landscape of epitranscriptomics is rapidly evolving, with over 170 types of RNA modifications identified to date.[1][2] These modifications, such as N6-methyladenosine (m6A), pseudouridine (B1679824) (Ψ), and 5-methylcytosine (B146107) (m5C), play critical roles in regulating RNA metabolism. The advent of direct RNA sequencing technologies, particularly Oxford Nanopore Technologies (ONT), has enabled the direct detection of these modifications, bypassing the need for chemical conversions or immunoprecipitation that can introduce biases.[3][4] This has led to the development of a diverse array of bioinformatics tools, each with its own advantages and limitations.

This guide focuses on tools designed for analyzing nanopore direct RNA sequencing data, a prominent method for modified nucleoside identification. We will delve into a comparison of their performance, outline the experimental protocols used for generating ground-truth datasets, and provide a visual workflow for the identification process.

Comparative Analysis of Bioinformatics Tools

The performance of bioinformatics tools for modified nucleoside identification can be assessed using various metrics, including recall (sensitivity), precision, and false discovery rate (FDR). A recent study benchmarked two popular tools, Dorado and m6Anet , for m6A detection using the latest ONT RNA004 chemistry.[5][6][7][8] The ground truth for this evaluation was established using high-resolution experimental methods, GLORI-seq and eTAM-seq.[5][6][7][8]

Here, we summarize the key findings of this benchmarking study, focusing on the identification of m6A sites with a modification ratio of ≥10% and a sequencing coverage of ≥10X.

ToolAlgorithmic ApproachRecall (Sensitivity)Per-site False Positive Rate (FPR)Per-site False Discovery Rate (FDR)Correlation with Ground Truth (Stoichiometry)
Dorado Deep-learning based (developed by ONT)~0.92~8%~40%~0.89
m6Anet Deep neural network with multi-instance learning~0.51~33%~80%~0.72

Key Observations:

  • Dorado demonstrates a significantly higher recall than m6Anet, meaning it is more effective at identifying true m6A sites.[5][6][7][8]

  • While Dorado has a lower per-site False Positive Rate, both tools can exhibit a high per-site False Discovery Rate for m6A, which is attributed to the low prevalence of m6A in the transcriptome.[6][7] Dorado also showed a high FDR for pseudouridine (~95%).[5][6][8]

  • Both tools show a strong correlation between their predicted modification stoichiometry and the ground truth, with Dorado exhibiting a higher correlation coefficient.[5][8]

  • Motif analysis revealed that both tools have variability in false positive calls depending on the sequence context.[5][6]

Other notable tools for modified nucleoside identification from nanopore data include:

  • Nanocompore: This tool employs a comparative strategy, comparing the raw electrical signal of a sample of interest to a control sample without modifications. It does not require a training set and can utilize replicates to model biological variability.[9][10][11][12]

  • xPore: This computational method is designed to identify differential RNA modifications between conditions. It can estimate the fraction of modified RNA and quantify the differential modification rate at single-base resolution.[13][14][15][16]

  • Yanocomp: This tool uses general mixture models to identify differentially modified sites between two conditions, with good support for replicates. It models adjacent k-mers and includes a uniform component to account for outliers, which improves the accuracy of single-molecule predictions.[2][17][18][19]

  • nanoDoc/nanoDoc2: This software utilizes a deep one-class classification approach with a convolutional neural network to detect various types of RNA modifications from raw nanopore signals. It has demonstrated high accuracy in detecting a wide range of modifications in bacterial and yeast rRNA.[1][2][20][21][22]

  • JACUSA/JACUSA2: This tool is designed to detect single nucleotide variants by comparing RNA-DNA or RNA-RNA sequencing samples, making it suitable for identifying RNA editing events like A-to-I editing.[23][24][25][26]

  • REDItools: This is a suite of Python scripts specifically developed for the detection of RNA editing events from deep sequencing data.[27][28][29][30][31]

Experimental Validation Protocols

The validation of bioinformatics predictions with orthogonal experimental methods is a critical step in ensuring the accuracy of modified nucleoside identification. Here are the principles behind some of the key experimental protocols used to generate ground-truth data.

GLORI-seq (Global m6A Methylation Profiling by Enzymatic Conversion and Sequencing)

GLORI-seq is a high-resolution method for detecting m6A modifications at single-base resolution.[32]

Core Principle: This technique utilizes the human ALKBH5 demethylase, an enzyme that specifically and efficiently removes the methyl group from m6A, converting it back to adenosine (B11128) (A).[32] By comparing the sequencing results of an ALKBH5-treated RNA sample with an untreated control, the precise locations of m6A modifications can be identified.[32]

Key Steps:

  • RNA Fragmentation and Grouping: RNA is fragmented to a uniform size and divided into two groups: one treated with ALKBH5 and a control group.[32]

  • In Vitro Demethylation: The ALKBH5-treated group undergoes a demethylation reaction, where m6A is converted to A.[32]

  • Library Preparation and Sequencing: Sequencing libraries are constructed from both groups and subjected to high-throughput sequencing.[32]

  • Data Analysis: The sequencing data from both groups are compared. Positions that show a base change (from the modified base call to 'A') in the treated sample compared to the control are identified as m6A sites.[32]

Another version of GLORI-seq employs a chemical-based approach where glyoxal (B1671930) and nitrite (B80452) are used to deaminate unmethylated adenosines to inosines, which are then read as guanosines during sequencing.[33][34] The m6A-modified adenosines are protected from this deamination.[33]

eTAM-seq (End-to-end N6-methyladenosine sequencing)

eTAM-seq is another method for the precise mapping of m6A sites. While the detailed protocol was not fully elaborated in the search results, it is used alongside GLORI-seq as a ground truth for benchmarking studies, indicating its high resolution and reliability.

miCLIP (m6A individual-nucleotide resolution UV crosslinking and immunoprecipitation)

miCLIP is an antibody-based method that allows for the transcriptome-wide mapping of m6A residues at single-nucleotide resolution.[35][36][37]

Core Principle: This technique utilizes an antibody specific to m6A to immunoprecipitate RNA fragments containing this modification. UV crosslinking is used to create a covalent bond between the antibody and the RNA, allowing for precise identification of the binding site.

Key Steps:

  • RNA Fragmentation and Immunoprecipitation: RNA is fragmented, and an m6A-specific antibody is used to pull down RNA fragments containing the modification.

  • UV Crosslinking: The antibody-RNA complexes are exposed to UV light to create a covalent bond.

  • Library Preparation and Sequencing: The crosslinked RNA is then processed to create a sequencing library. The sites of crosslinking, which correspond to the m6A locations, can be identified through characteristic mutations or truncations in the sequencing reads. The optimized miCLIP2 protocol has been developed to improve library complexity and reduce input material requirements.[38]

Visualizing the Workflow

To better understand the process of modified nucleoside identification and benchmarking, the following diagrams illustrate the general experimental and computational workflows.

experimental_workflow General Workflow for Modified Nucleoside Identification cluster_experimental Experimental Phase cluster_computational Computational Analysis RNA_Extraction RNA Extraction RNA_Sequencing Direct RNA Sequencing (e.g., Nanopore) RNA_Extraction->RNA_Sequencing Validation_Method Orthogonal Validation (e.g., GLORI-seq, miCLIP) RNA_Extraction->Validation_Method Raw_Signal Raw Sequencing Signal Ground_Truth Ground Truth Sites Basecalling Basecalling & Mapping Raw_Signal->Basecalling Tool_Analysis Bioinformatics Tool Analysis (e.g., Dorado, m6Anet) Basecalling->Tool_Analysis Candidate_Sites Candidate Modified Sites Tool_Analysis->Candidate_Sites Benchmarking Performance Benchmarking Candidate_Sites->Benchmarking Ground_Truth->Benchmarking Validated_Sites Validated Modified Sites Benchmarking->Validated_Sites

Caption: A high-level overview of the experimental and computational steps involved in identifying and validating modified nucleosides.

benchmarking_logic Logic of a Benchmarking Study cluster_input Input Data cluster_tools Bioinformatics Tools cluster_output Performance Evaluation Direct_RNA_Seq Direct RNA-Seq Data (e.g., from HEK293T cells) Tool_A Tool A (e.g., Dorado) Direct_RNA_Seq->Tool_A Tool_B Tool B (e.g., m6Anet) Direct_RNA_Seq->Tool_B Ground_Truth_Data Ground Truth Data (e.g., GLORI-seq, eTAM-seq) Comparison Comparative Analysis Ground_Truth_Data->Comparison Tool_A->Comparison Tool_B->Comparison Metrics Performance Metrics - Recall - Precision - FDR - Stoichiometry Correlation Comparison->Metrics

Caption: A logical diagram illustrating the process of benchmarking different bioinformatics tools against a common ground-truth dataset.

References

Safety Operating Guide

Navigating the Disposal of 1,2'-O-Dimethylguanosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2'-O-Dimethylguanosine, aligning with standard laboratory safety protocols and regulatory requirements.

Essential Safety and Handling Information

While this compound is not classified as a hazardous substance under normal conditions, it is imperative to handle it with the appropriate care and personal protective equipment (PPE) customary for all laboratory chemicals.[1][2] Adherence to these practices minimizes risk and ensures a safe laboratory environment.

Precautionary MeasureSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent accidental eye contact with the chemical.[1][3]
Hand Protection Wear suitable protective gloves.To avoid skin contact.[2][3]
Skin and Body Protection Laboratory coat.To protect skin and clothing from potential contamination.[3]
Respiratory Protection Use in a well-ventilated area.To avoid inhalation of any dust or aerosols.[3]
Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion or transfer of the chemical.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, is governed by local, state, and federal regulations. The following protocol outlines a general, best-practice approach. Always consult your institution's specific hazardous waste management guidelines.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves).

  • The container should be labeled as "Hazardous Waste" or "Chemical Waste" and include the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[4]

2. Container Management:

  • Use a compatible, leak-proof container with a secure lid.

  • Keep the container closed except when adding waste.[3]

  • Store the waste container in a designated satellite accumulation area (SAA) that is equipped with secondary containment.[5]

3. Disposal of Empty Containers:

  • To be considered "empty," a container must be thoroughly rinsed.

  • The rinsate should be collected and treated as hazardous waste.[5]

  • Once triple-rinsed, deface or remove the original label from the empty container before disposal or recycling according to your facility's procedures.[5]

4. Requesting Waste Pickup:

  • When the waste container is nearly full or has reached the accumulation time limit set by your institution, submit a request for waste pickup through your environmental health and safety (EHS) office.

  • Follow your institution's specific procedures for documenting and scheduling the pickup.

5. Spill and Emergency Procedures:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated chemical waste container.

  • Clean the affected area thoroughly.

  • For significant spills or if you are unsure how to proceed, contact your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposal start Generate this compound Waste (e.g., unused product, contaminated labware) is_mixed Is the waste mixed with other chemicals? start->is_mixed yes_mixed Consult EHS for proper segregation and disposal procedures. is_mixed->yes_mixed Yes no_mixed Place in a dedicated, labeled container for This compound waste. is_mixed->no_mixed No store_waste Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. no_mixed->store_waste is_full Is the container full or has the accumulation time limit been reached? store_waste->is_full no_full Continue to add waste as needed. is_full->no_full No yes_full Seal the container securely. is_full->yes_full Yes no_full->store_waste request_pickup Submit a waste pickup request to your Environmental Health & Safety (EHS) office. yes_full->request_pickup end EHS collects and disposes of the waste in accordance with regulations. request_pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Personal protective equipment for handling 1,2'-O-Dimethylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,2'-O-Dimethylguanosine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols for handling chemical compounds, especially nucleoside analogs which can have biological activity. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
GogglesChemical splash goggles should be worn when there is a risk of splashing.
Hand Protection GlovesNitrile or latex gloves. Regularly inspect for tears or punctures. Change gloves immediately if contaminated.
Body Protection Lab CoatStandard laboratory coat, fully buttoned.
Protective ClothingConsider disposable coveralls for procedures with a high risk of contamination.[1]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhaling dust particles. A dust mask can also be utilized.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential for minimizing exposure and preventing contamination.

1. Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Eyewash Station: Ensure an operational and easily accessible eyewash station is nearby.

  • Safety Shower: A safety shower should be in the vicinity for immediate use in case of accidental large-scale exposure.

2. Experimental Workflow:

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Experimental Procedure exp_dissolve->exp_react clean_decon Decontaminate Work Surfaces exp_react->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Workflow for handling this compound.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.

  • Skin Contact: Wash skin with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

As this compound is not classified as hazardous, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

Waste Segregation and Collection:

Waste TypeCollection ContainerDisposal Method
Solid Waste Labeled, sealed container for non-hazardous chemical waste.Dispose of in accordance with institutional guidelines for non-hazardous solid chemical waste. This may involve placing it directly into a designated dumpster.[2]
Liquid Waste Labeled, sealed container for non-hazardous chemical waste.Consult your institution's Environmental Health and Safety (EHS) office. Some non-hazardous liquid waste may be suitable for drain disposal after neutralization and dilution.[2][3]
Contaminated Sharps Puncture-resistant sharps container.Treat as chemical-contaminated sharps waste and dispose of through the institutional hazardous waste program.
Contaminated Labware Designated container for chemically contaminated glassware.Decontaminate by rinsing with a suitable solvent. The rinsate should be collected as chemical waste. Cleaned glassware can then be washed for reuse or disposed of as regular lab glass.
Contaminated PPE Labeled bag for chemically contaminated waste.Dispose of as non-hazardous chemical waste according to institutional procedures.

Decontamination of Work Surfaces:

  • At the end of each work session, thoroughly clean and decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory disinfectant.

Empty Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be disposed of in the regular trash.[4]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.